molecular formula C₁₆H₁₅F₂N₃O₄S B1140717 Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) CAS No. 953787-51-4

Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity)

Cat. No.: B1140717
CAS No.: 953787-51-4
M. Wt: 383.37
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Description

Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity), also known as Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity), is a useful research compound. Its molecular formula is C₁₆H₁₅F₂N₃O₄S and its molecular weight is 383.37. The purity is usually 95%.
BenchChem offers high-quality Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-21(22)12(14(13)24-2)8-26-16-19-10-4-3-9(25-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUQOQLHXGSYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=[N+](C=C1)[O-])CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953787-51-4
Record name 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953787-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Pantoprazole Sulfide N-Oxide chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pantoprazole Sulfide N-Oxide: Structure, Synthesis, and Analytical Control

Executive Summary

This technical guide provides a comprehensive scientific overview of Pantoprazole Sulfide N-Oxide, a critical process-related impurity encountered during the synthesis of Pantoprazole, a widely prescribed proton pump inhibitor (PPI). For researchers, scientists, and drug development professionals, controlling such impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This document delves into the precise chemical structure, physicochemical properties, and mechanisms of formation of Pantoprazole Sulfide N-Oxide. Furthermore, it outlines detailed protocols for its directed synthesis—essential for producing analytical reference standards—and presents robust methodologies for its characterization and quantification, including chromatographic and spectroscopic techniques. The guide is structured to provide not only foundational knowledge but also actionable, field-proven insights into the control strategies necessary for modern pharmaceutical manufacturing.

Introduction: The Context of Pantoprazole and its Related Compounds

Pantoprazole is a substituted benzimidazole derivative that irreversibly inhibits the H⁺/K⁺ ATPase, or proton pump, in gastric parietal cells, effectively reducing gastric acid secretion.[1][2] It is used to treat conditions such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome.[2] The manufacturing of any API, including Pantoprazole, is a complex process where side reactions can lead to the formation of impurities. Regulatory bodies worldwide, under the guidance of frameworks like the International Council for Harmonisation (ICH), mandate strict control over these impurities to ensure patient safety.[3]

Pantoprazole Sulfide N-Oxide (CAS 953787-51-4) is a significant impurity that arises from the Pantoprazole synthesis process.[4] It is structurally distinct from the final drug substance and other known related compounds, such as the sulfide precursor (Pantoprazole Sulfide) and the over-oxidized sulfone derivative (Pantoprazole Sulfone).[][6][7] Understanding the structural relationships between these compounds is fundamental to developing effective analytical methods and manufacturing control strategies.

G cluster_main Pantoprazole Synthetic Family Panto_Sulfide Pantoprazole Sulfide (Precursor) Pantoprazole Pantoprazole (API, Sulfoxide) Panto_Sulfide->Pantoprazole Controlled Oxidation Panto_S_N_Oxide Pantoprazole Sulfide N-Oxide (Impurity) Panto_Sulfide->Panto_S_N_Oxide Side Reaction (N-Oxidation) Panto_Sulfone Pantoprazole Sulfone (Over-oxidation Impurity) Pantoprazole->Panto_Sulfone Over-oxidation G Start1 5-(difluoromethoxy)- 2-mercaptobenzimidazole Intermediate Pantoprazole Sulfide Start1->Intermediate Condensation Start2 2-chloromethyl- 3,4-dimethoxypyridine Start2->Intermediate Condensation API Pantoprazole (API) Intermediate->API Desired Pathway: S-Oxidation Impurity Pantoprazole Sulfide N-Oxide Intermediate->Impurity Side Reaction: N-Oxidation Oxidizer Oxidizing Agent Oxidizer->API Oxidizer->Impurity

Caption: Pantoprazole synthesis showing the formation of the N-Oxide impurity.

Directed Synthesis for Reference Standard Preparation

The ability to quantify an impurity requires a pure reference standard. Therefore, a directed synthesis of Pantoprazole Sulfide N-Oxide is a critical activity in pharmaceutical development. A common and effective pathway involves the N-oxidation of the pyridine precursor before condensation with the benzimidazole moiety. [8] Experimental Protocol: Directed Synthesis

  • Step 1: N-Oxidation of Pyridine Precursor:

    • Dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable solvent (e.g., dichloromethane).

    • Cool the solution to 0-5°C.

    • Add a controlled amount of an N-oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Upon completion, perform an aqueous work-up to remove excess oxidizing agent and byproducts. Isolate the N-oxidized pyridine intermediate.

  • Step 2: Condensation:

    • In a separate reaction vessel, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and a suitable base (e.g., sodium hydroxide) in a polar solvent like ethanol or dimethylformamide (DMF).

    • Add the N-oxidized pyridine intermediate from Step 1 to the solution.

    • Heat the reaction mixture moderately (e.g., 50-60°C) and monitor its progress via HPLC.

    • Once the reaction is complete, cool the mixture and precipitate the product by adding an anti-solvent (e.g., water).

  • Step 3: Purification:

    • Collect the crude Pantoprazole Sulfide N-Oxide by filtration.

    • Wash the solid with water and then a non-polar solvent like diethyl ether to remove residual impurities.

    • If necessary, purify the product further by column chromatography or recrystallization from a suitable solvent system (e.g., methanol/water) to achieve the high purity (>98%) required for a reference standard.

    • Dry the final product under vacuum to a constant weight.

Analytical Characterization and Control Strategy

A robust analytical strategy is essential for identifying and controlling Pantoprazole Sulfide N-Oxide in the Pantoprazole API.

Chromatographic Methods

Reverse-phase HPLC is the standard method for separating Pantoprazole from its related compounds.

Experimental Protocol: HPLC Analysis

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B to 40% B

    • 5-15 min: 40% B to 70% B

    • 15-17 min: Hold at 70% B

    • 17-18 min: 70% B to 20% B

    • 18-25 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 290 nm.

  • Injection Volume: 10 µL.

  • Procedure: Prepare standard and sample solutions in a diluent (e.g., 50:50 acetonitrile:water). The impurity is identified by its retention time relative to the qualified reference standard and quantified using an external standard method.

Spectroscopic Identification

Mass spectrometry provides definitive structural confirmation.

Table 2: Mass Spectrometric Data

Technique Ion Observed m/z Reference(s)
LC-MS (ESI+) [M+H]⁺ 384.1 [4]

| MS/MS Fragmentation | Product Ions | 138.05, 153.08, 200.04 | [4]|

The fragmentation pattern corresponds to the cleavage of the molecule at the thioether bridge, providing signatures for both the benzimidazole and the pyridine N-oxide moieties, thus confirming the identity of the impurity.

Control Strategy in Drug Manufacturing

The control of Pantoprazole Sulfide N-Oxide relies on a combination of process understanding and analytical testing.

  • Process Optimization: Understanding that the impurity arises from a competitive N-oxidation reaction allows for process modifications. This includes fine-tuning the stoichiometry of the oxidizing agent, controlling the reaction temperature and pH, and selecting a more selective oxidizing agent to favor S-oxidation over N-oxidation.

  • Raw Material Control: Ensuring the purity of starting materials, particularly the 2-chloromethyl-3,4-dimethoxypyridine, is critical to prevent the introduction of pre-formed N-oxides.

  • In-Process Controls (IPCs): Monitoring the reaction mixture at the oxidation step by HPLC can ensure the impurity is not forming above a set threshold.

  • Final API Specification: A validated analytical method is used to test the final Pantoprazole API, with a strict acceptance criterion for Pantoprazole Sulfide N-Oxide, typically based on ICH Q3A guidelines for reporting, identification, and qualification thresholds.

G cluster_workflow Analytical Control Workflow Prep Prepare Sample and Reference Standard Solutions Inject Inject into HPLC System Prep->Inject Analyze Chromatographic Separation and UV Detection Inject->Analyze Identify Identify Impurity Peak by Retention Time Analyze->Identify Quantify Quantify using Reference Standard Identify->Quantify Compare Compare Result to Specification Limit Quantify->Compare Pass Batch Passes QC Compare->Pass Below Limit Fail Batch Fails QC (Initiate OOS Investigation) Compare->Fail Above Limit

Caption: Workflow for the analytical control of impurities.

Toxicological and Pharmacological Significance

Pantoprazole Sulfide N-Oxide is not an intended therapeutic agent, and as such, its pharmacological and toxicological profiles have not been extensively studied. [4]In pharmaceutical development, any impurity lacking a thorough safety evaluation is considered a potential risk. Therefore, its presence in the final drug product is strictly limited to levels that are considered safe based on established regulatory thresholds (e.g., below 0.15% for reporting and identification). [4]The primary goal of controlling this impurity is to minimize any potential unintended biological effects and ensure the overall safety and purity of the Pantoprazole medication.

Conclusion

Pantoprazole Sulfide N-Oxide is a critical process-related impurity in the manufacture of Pantoprazole. A deep understanding of its chemical structure and formation mechanism is essential for developing effective control strategies. This guide has provided a technical framework for this impurity, covering its structural characterization, synthetic pathways for reference standard generation, and robust analytical methodologies for its control. By implementing these scientific principles, pharmaceutical professionals can ensure the consistent production of high-quality Pantoprazole API, meeting the stringent purity and safety standards required by global regulatory authorities.

References

  • PubMed. Metabolism of Pantoprazole Involving Conjugation With Glutathione in Rats . [Link]

  • NCBI Bookshelf. Pantoprazole - StatPearls . [Link]

  • Wikipedia. Pantoprazole . [Link]

  • Ivypanda. Pantoprazole Pharmacokinetics and Pharmacodynamics . [Link]

  • PharmGKB. Pantoprazole Pathway, Pharmacokinetics . [Link]

  • SynThink Research Chemicals. Pantoprazole EP Impurities & USP Related Compounds . [Link]

  • PubChem. Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) . [Link]

  • Pharmaffiliates. Pantoprazole-impurities . [Link]

  • SynZeal. Pantoprazole N-Oxide . [Link]

  • Briti Scientific. Pantoprazole Sulfide N-Oxide . [Link]

  • ACS Omega. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity . [Link]

  • PubMed Central. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity . [Link]

  • Pharmace Research Laboratory. Pantoprazole N-Oxide . [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Pantoprazole Sulfide N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Critical Impurity

In the landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Pantoprazole, a proton pump inhibitor (PPI) widely used to treat acid-related gastrointestinal disorders, is synthesized through a multi-step process where precise chemical control is paramount. During this synthesis, several process-related impurities and degradation products can form, one of which is Pantoprazole Sulfide N-Oxide.

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of Pantoprazole Sulfide N-Oxide. Understanding the formation and properties of this specific impurity is crucial for process optimization, the development of robust analytical methods for quality control, and ensuring compliance with stringent regulatory standards. As a Senior Application Scientist, the narrative herein is structured not just to present protocols, but to elucidate the scientific rationale behind them, offering a practical and in-depth resource for professionals in the field.

Overview of Pantoprazole

Pantoprazole functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion. Its core structure consists of a substituted benzimidazole ring linked to a pyridine ring through a methylsulfinyl bridge. The final, critical step in its synthesis is the oxidation of a thioether (sulfide) intermediate to the corresponding sulfoxide (Pantoprazole).[1]

The Significance of Pantoprazole Sulfide N-Oxide

Pantoprazole Sulfide N-Oxide, chemically known as 2-(((6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)thio)methyl)-3,4-dimethoxypyridine 1-oxide, is a process-related impurity that can arise during the synthesis of Pantoprazole.[2][3] It is structurally distinct from the final drug, as it is the N-oxide of the sulfide precursor to Pantoprazole. Its presence in the final API must be carefully monitored and controlled to meet the purity thresholds defined by pharmacopeias.[4] The synthesis of this compound as a reference standard is therefore essential for the validation of analytical methods designed to detect and quantify it in bulk drug manufacturing.[5]

Synthesis of Pantoprazole Sulfide N-Oxide

The synthesis of this impurity is not an accidental event but can be achieved through a targeted, multi-step pathway. The strategic key is to introduce the N-oxide functionality onto the pyridine ring before it is coupled with the benzimidazole moiety. This approach prevents unwanted side reactions on the more complex final molecule and allows for greater control over the reaction.

Strategic Synthesis Pathway

The most effective pathway involves two primary stages:

  • N-Oxidation of the Pyridine Precursor: The starting material, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is first oxidized to form its corresponding N-oxide. This is a critical step, as direct oxidation of the final Pantoprazole molecule can lead to a mixture of products, including oxidation at the sulfur atom (forming the sulfone) and the pyridine nitrogen.[1][6]

  • Condensation to Form the Thioether: The activated N-oxidized pyridine intermediate is then coupled with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole. This condensation reaction forms the desired thioether linkage, yielding Pantoprazole Sulfide N-Oxide.

Visualization of the Synthetic Pathway

The logical flow of the synthesis is depicted in the diagram below.

Synthesis_Pathway cluster_0 Stage 1: N-Oxidation cluster_1 Stage 2: Condensation Pyridine_HCl 2-Chloromethyl-3,4- dimethoxypyridine HCl N_Oxide_Intermediate N-Oxidized Pyridine Intermediate Pyridine_HCl->N_Oxide_Intermediate Oxidizing Agent (e.g., m-CPBA) Benzimidazole_Thiol 5-(Difluoromethoxy)-2- mercapto-1H-benzimidazole Target_Compound Pantoprazole Sulfide N-Oxide N_Oxide_Intermediate->Target_Compound Benzimidazole_Thiol->Target_Compound

Caption: Synthetic pathway for Pantoprazole Sulfide N-Oxide.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established chemical literature for related compounds.[6]

Stage 1: N-Oxidation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable solvent such as dichloromethane.

  • Oxidation: Cool the solution to 0-5°C using an ice bath. This temperature control is critical to minimize side reactions.

  • Reagent Addition: Slowly add a controlled amount (typically 1.0-1.2 equivalents) of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once complete, quench any excess oxidizing agent with a reducing agent (e.g., aqueous sodium thiosulfate solution). Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxidized intermediate.

Stage 2: Synthesis of Pantoprazole Sulfide N-Oxide

  • Setup: In a separate reaction vessel, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in a polar aprotic solvent (e.g., dimethylformamide) with a suitable base (e.g., sodium hydroxide or potassium carbonate) to form the thiolate salt.

  • Coupling: Add the N-oxidized pyridine intermediate from Stage 1 to the thiolate solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the condensation should be monitored by HPLC to ensure complete conversion.

  • Purification: Upon completion, the reaction mixture is typically worked up by pouring it into water to precipitate the crude product. The solid is then filtered, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure Pantoprazole Sulfide N-Oxide.

Physicochemical Properties

A summary of the key physicochemical properties of Pantoprazole Sulfide N-Oxide is essential for its use as a reference standard.

PropertyValueReference
Chemical Name 2-(((6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)thio)methyl)-3,4-dimethoxypyridine 1-oxide[2]
CAS Number 953787-51-4[3][7]
Molecular Formula C₁₆H₁₅F₂N₃O₄S[3][8]
Molecular Weight 383.37 g/mol [7]
Synonyms Pantoprazole Impurity 46[3]

Analytical Characterization

The confirmation of the identity and purity of the synthesized Pantoprazole Sulfide N-Oxide requires a multi-pronged analytical approach. No single technique is sufficient; instead, orthogonal methods are used to build a complete and trustworthy characterization profile.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds and resolving them from related substances.[9] A stability-indicating HPLC method is crucial for separating Pantoprazole, its sulfide precursor, its sulfone byproduct, and the N-oxide impurity.[10][11]

Table of Typical HPLC Parameters

Parameter Condition Rationale
Column Hypersil ODS C18 (or equivalent), 5 µm particle size Provides excellent resolution for polar and non-polar compounds like Pantoprazole and its impurities.[10][12]
Mobile Phase Gradient elution with A: 0.01 M Phosphate Buffer (pH 7.0) and B: Acetonitrile A gradient is necessary to effectively separate impurities with different polarities within a reasonable run time.[10][12]
Flow Rate 1.0 mL/min A standard flow rate for analytical columns, balancing analysis time and resolution.[10][12]
Detection UV at 290 nm This wavelength provides good sensitivity for both Pantoprazole and its related impurities, which share similar chromophores.[13][14]

| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to better reproducibility.[12] |

Mass Spectrometry (MS) and NMR Spectroscopy

While HPLC confirms purity, structural confirmation relies on spectroscopic techniques.

  • Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique confirms the molecular weight of the compound, providing definitive evidence that the target molecule has been synthesized.[9][15] The expected molecular ion peak for C₁₆H₁₅F₂N₃O₄S would correspond to its molecular weight of ~383.4.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the ultimate confirmation of the molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons allow for the unambiguous assignment of the compound's constitution, confirming the presence of the N-oxide on the pyridine ring and the thioether linkage.[15]

Visualization of the Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized compound.

Characterization_Workflow cluster_purification Purification cluster_analysis Analytical Characterization Synthesized_Product Synthesized Crude Product Purification Recrystallization or Column Chromatography Synthesized_Product->Purification Purified_Compound Purified Compound Purification->Purified_Compound HPLC HPLC Analysis Purified_Compound->HPLC MS Mass Spectrometry Purified_Compound->MS NMR NMR Spectroscopy Purified_Compound->NMR Result_Purity Purity > 99.5% HPLC->Result_Purity Result_MW Molecular Weight Confirmed MS->Result_MW Result_Structure Structure Verified NMR->Result_Structure

Caption: Workflow for purification and analytical characterization.

Context in Stability and Degradation Studies

The relevance of Pantoprazole Sulfide N-Oxide extends into the domain of forced degradation studies. These studies are essential for developing stability-indicating analytical methods, which can accurately measure the API in the presence of its degradation products.[11]

Pantoprazole is known to be unstable under certain stress conditions, particularly acidic and oxidative environments.[10][16] Studies have shown that under oxidative stress, impurities such as the corresponding sulfone and various N-oxides can be formed.[10][17] By synthesizing and characterizing Pantoprazole Sulfide N-Oxide, scientists can:

  • Use it as a reference marker to definitively identify peaks in the chromatograms of stressed samples.

  • Understand the degradation pathways of Pantoprazole and its intermediates.

  • Develop and validate analytical methods that are proven to be specific for the API and all potential impurities.[17]

Conclusion

Pantoprazole Sulfide N-Oxide is a significant process-related impurity in the manufacturing of Pantoprazole. A controlled, targeted synthesis, primarily involving the pre-oxidation of the pyridine precursor followed by condensation, allows for the production of this compound as a high-purity reference standard. Its comprehensive characterization using an orthogonal combination of HPLC, MS, and NMR is non-negotiable for confirming its identity and purity. This in-depth understanding is fundamental for pharmaceutical scientists to develop robust manufacturing processes and reliable analytical methods, ultimately ensuring the quality, safety, and efficacy of the final Pantoprazole drug product.

References

  • Jain, D., et al. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. [Link]

  • SynZeal. Pantoprazole EP Impurity F. [Link]

  • Jain, D., et al. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f - SciELO. SciELO. [Link]

  • Veeprho. Pantoprazole EP Impurity F | CAS 721924-06-7. [Link]

  • Kumar, A., et al. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • SynZeal. Pantoprazole N-Oxide | 953787-60-5. [Link]

  • Vinukonda, A. A Novel Stability Indicating RP-UPLC Method Development and Validation for the Simultaneous Estimation of Pantoprazole and its Impurities in Pantoprazole Lyophilized Powder for Injection. Global Trends in Pharmaceutical Sciences. [Link]

  • ResearchGate. Results of analysis of forced degradation samples by proposed method. [Link]

  • PubChem. Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity). [Link]

  • Attimarad, M., et al. HPLC–DAD Method for Investigating Pantoprazole for its Stress-Dependent Degradation by Photolysis and Oxidation. Akadémiai Kiadó. [Link]

  • El-Enany, N., et al. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central. [Link]

  • Reddy, G., et al. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate. ACS Omega. [Link]

  • Briti Scientific. Pantoprazole Sulfide N-Oxide. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Pantoprazole Sulfide N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pantoprazole Sulfide N-Oxide is a significant process-related impurity that can arise during the synthesis of Pantoprazole, a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1][2] The meticulous monitoring and characterization of such impurities are paramount in pharmaceutical manufacturing to ensure the final drug product's purity, safety, and efficacy.[1] This technical guide provides a comprehensive overview of the spectroscopic data for Pantoprazole Sulfide N-Oxide, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Furthermore, it delves into the synthetic pathways and the analytical methodologies employed for its characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Formation and Synthesis of Pantoprazole Sulfide N-Oxide

The formation of Pantoprazole Sulfide N-Oxide is intrinsically linked to the synthesis of Pantoprazole itself. The synthesis of Pantoprazole typically involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride to form a thioether intermediate.[3] This intermediate is then oxidized to yield Pantoprazole. Pantoprazole Sulfide N-Oxide can be formed as a byproduct during this oxidation step.[4]

A common synthetic route to obtain Pantoprazole Sulfide N-Oxide for use as a reference standard involves a multi-step process. This pathway may begin with the N-oxidation of the pyridine precursor, followed by condensation with the benzimidazole thiol, and a final selective oxidation of the sulfide.[4] The choice of oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, and careful control of reaction conditions are crucial to manage the formation of this and other related impurities.[1][3]

Synthesis_Pathway 2-chloromethyl-3,4-dimethoxypyridine hydrochloride 2-chloromethyl-3,4-dimethoxypyridine hydrochloride Pantoprazole Thioether N-oxide Pantoprazole Thioether N-oxide 2-chloromethyl-3,4-dimethoxypyridine hydrochloride->Pantoprazole Thioether N-oxide Condensation 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole->Pantoprazole Thioether N-oxide Pantoprazole Sulfide N-Oxide Pantoprazole Sulfide N-Oxide Pantoprazole Thioether N-oxide->Pantoprazole Sulfide N-Oxide Controlled Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->Pantoprazole Thioether N-oxide

Caption: Synthesis pathway for Pantoprazole Sulfide N-Oxide.

Spectroscopic Data

The unequivocal identification and structural elucidation of Pantoprazole Sulfide N-Oxide rely on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for determining the accurate mass and elemental composition of Pantoprazole Sulfide N-Oxide. Electrospray ionization (ESI) in positive mode is commonly employed for its analysis. The protonated molecular ion [M+H]⁺ is observed, and subsequent fragmentation in tandem MS (MS/MS) experiments provides valuable structural information.

Table 1: Mass Spectrometric Data for Pantoprazole Sulfide N-Oxide

IonObserved m/zMolecular Formula
[M+H]⁺384.1C₁₆H₁₆F₂N₃O₄S⁺

Data sourced from Smolecule.[1]

Characteristic fragmentation of the parent ion at m/z 384.1 yields product ions at m/z 138.05, 153.08, and 200.04.[1] These fragments correspond to specific substructures of the molecule, aiding in its definitive identification. The collision energies for fragmentation are typically optimized in the range of 20 to 30 electron volts to achieve maximal product ion intensity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the carbon-hydrogen framework of Pantoprazole Sulfide N-Oxide.

  • ¹H NMR: The proton NMR spectrum is expected to display signals corresponding to the various protons in the molecule, including those on the benzimidazole and pyridine rings, the methoxy groups, the methylene bridge, and the difluoromethoxy group.[5]

  • ¹³C NMR: The carbon NMR spectrum provides the chemical shifts for the 16 carbon atoms within the structure.[5] While a complete, assigned spectrum is not always readily available in the public domain, reference standards can be used for full characterization.[5]

Table 2: Expected ¹H and ¹³C NMR Data for Pantoprazole Sulfide N-Oxide

NucleusExpected Chemical Shift Range (ppm)Description
¹H7.0 - 8.5Aromatic protons (benzimidazole and pyridine rings)
¹H6.5 - 7.5-OCHF₂ proton
¹H4.0 - 4.5-CH₂-S- protons
¹H3.5 - 4.0-OCH₃ protons
¹³C140 - 160Aromatic and heteroaromatic carbons
¹³C110 - 130Aromatic and heteroaromatic carbons
¹³C115 (t)-OCHF₂ carbon (triplet due to C-F coupling)
¹³C55 - 60-OCH₃ carbons
¹³C30 - 35-CH₂-S- carbon

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of Pantoprazole Sulfide N-Oxide exhibits characteristic absorption bands for its various functional groups. The presence of the N-oxide functionality introduces specific vibrations that are key to its identification.

Table 3: Key IR Absorption Bands for Pantoprazole Sulfide N-Oxide

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretching~3400
C-H Aromatic Stretching~3000-3100
C-H Aliphatic Stretching~2941
C=N Stretching~1590
N-O Stretching~1250 - 1300
S=O Stretching~1041
C-F Stretching~1000 - 1100

Data for similar structures suggests these characteristic peaks.[5][6]

Experimental Protocols

Synthesis of Pantoprazole Sulfide N-Oxide

Objective: To synthesize Pantoprazole Sulfide N-Oxide as a reference standard.

Methodology:

  • N-Oxidation of Pyridine Precursor: The initial step involves the N-oxidation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[4]

  • Condensation: The resulting N-oxide intermediate is then coupled with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to form the thioether N-oxide.[4]

  • Controlled Oxidation: The Pantoprazole Thioether N-oxide is dissolved in a suitable solvent like dichloromethane and cooled to 0-5°C.[4] A controlled amount of an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), is added.[4]

  • Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to ensure complete conversion and to minimize over-oxidation to the sulfone impurity.[4]

  • Work-up and Purification: Upon completion, any excess oxidizing agent is quenched. The organic layer is washed with a basic solution (e.g., sodium bicarbonate) and then with water.[4] After drying and concentrating under vacuum, the crude product is purified by column chromatography or recrystallization to yield pure Pantoprazole Sulfide N-Oxide.[4]

HPLC Analysis Workflow

Objective: To identify and quantify Pantoprazole Sulfide N-Oxide in a sample.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification Standard_Prep Prepare stock solution of Pantoprazole Sulfide N-Oxide reference standard Working_Standards Prepare a series of working standards by dilution Standard_Prep->Working_Standards Injection Inject standard and sample solutions into HPLC system Working_Standards->Injection Sample_Prep Dissolve accurately weighed sample in a suitable diluent Sample_Prep->Injection Separation Separation on a C18 reverse-phase column Injection->Separation Detection UV detection at ~290 nm Separation->Detection Peak_ID Identify Pantoprazole Sulfide N-Oxide peak by retention time Detection->Peak_ID Calculation Calculate concentration in the sample using the peak area Peak_ID->Calculation Calibration Generate calibration curve from standard solutions Calibration->Calculation

Caption: HPLC analysis workflow for Pantoprazole Sulfide N-Oxide.

Typical Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., pH 7.0) and acetonitrile in a gradient or isocratic elution mode.[5]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Column Temperature: Ambient or controlled (e.g., 30°C).[5]

  • Detection Wavelength: 290 nm.[5]

  • Injection Volume: 20 µL.[5]

Conclusion

The comprehensive spectroscopic characterization of Pantoprazole Sulfide N-Oxide is a critical aspect of quality control in the pharmaceutical industry. This guide has provided an in-depth overview of the key spectroscopic data (MS, NMR, and IR) and the experimental protocols for the synthesis and analysis of this important process-related impurity. By leveraging these analytical techniques and understanding the underlying chemical principles, researchers and drug development professionals can ensure the purity and safety of Pantoprazole formulations.

References

  • SynZeal. Pantoprazole N-Oxide. [Link]

  • PubChem. Pantoprazole N-oxide. National Institutes of Health. [Link]

  • PubChem. Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity). National Institutes of Health. [Link]

  • PubMed Central. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. National Institutes of Health. [Link]

  • Briti Scientific. Pantoprazole Sulfide N-Oxide. [Link]

  • ResearchGate. The 1 H NMR spectra of M1(A), M2 (B), M3 (C), M7 (D), and M8 (E) isolated from the urine of rats determined in CD 3 OD. [Link]

  • ResearchGate. IR spectrum of Pantoprazole sodium-(A), Eudragit S. [Link]

Sources

An In-depth Technical Guide to the Formation Mechanism of Pantoprazole Sulfide N-Oxide Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical manufacturing, the synthesis of an Active Pharmaceutical Ingredient (API) is a journey of controlled chemical transformation. Pantoprazole, a cornerstone proton pump inhibitor for treating acid-related gastrointestinal disorders, is no exception. Its efficacy and safety are directly contingent on its purity. The International Council for Harmonisation (ICH) guidelines rightly place stringent limits on impurities, as they can represent potential safety risks and compromise therapeutic efficacy. This guide delves into the formation of a specific process-related impurity: Pantoprazole Sulfide N-Oxide. Understanding the "how" and "why" of its formation is not merely an academic exercise; it is fundamental to developing robust manufacturing processes that ensure the quality and safety of the final drug product.[1] This document provides a detailed exploration of the mechanistic pathways, influential process parameters, and analytical strategies pertinent to this critical impurity.

Foundational Chemistry: Key Molecular Structures

To comprehend the formation of the Pantoprazole Sulfide N-Oxide impurity, it is essential to first visualize the molecular architecture of the key players involved. The impurity arises from an unintended side-reaction on the Pantoprazole Sulfide intermediate during the synthesis of the final Pantoprazole API.

Figure 1: Key Chemical Structures.

The Synthetic Nexus: Pinpointing Impurity Genesis

The synthesis of Pantoprazole culminates in a critical oxidation step.[2] The penultimate intermediate, Pantoprazole Sulfide, is oxidized to form the desired sulfoxide, which is the active Pantoprazole molecule.[3] It is precisely during this transformation that the pathway diverges, leading to the formation of oxidative impurities, including the Pantoprazole Sulfide N-Oxide.

The core reaction involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to yield Pantoprazole Sulfide.[2][4] The subsequent oxidation is designed to be selective for the sulfur atom. However, the pyridine nitrogen atom in the Pantoprazole Sulfide molecule also presents a nucleophilic site susceptible to oxidation.[2]

start 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole + 2-chloromethyl-3,4-dimethoxypyridine HCl sulfide Pantoprazole Sulfide Intermediate start->sulfide Condensation oxidation Oxidation Step (e.g., m-CPBA, H₂O₂) sulfide->oxidation api Pantoprazole (API - Sulfoxide) (Desired Product) oxidation->api Selective S-Oxidation impurity Pantoprazole Sulfide N-Oxide (Impurity) oxidation->impurity Competing N-Oxidation over_oxidation Pantoprazole Sulfone (Over-oxidation Impurity) api->over_oxidation Further Oxidation

Figure 2: Pantoprazole synthesis highlighting impurity formation.

The Mechanistic Core: A Tale of Competing Nucleophiles

The formation of Pantoprazole Sulfide N-Oxide is a classic example of a competing side reaction driven by the presence of multiple nucleophilic centers in the substrate molecule. The pyridine nitrogen of the Pantoprazole Sulfide intermediate attacks the oxidizing agent in a manner analogous to the desired attack by the sulfide sulfur.

Proposed Mechanism: The generally accepted mechanism for the N-oxidation of pyridine derivatives involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom onto the electrophilic oxygen of the oxidizing agent (e.g., a peroxy acid like m-CPBA or hydrogen peroxide).[2]

G cluster_reactants Reactants cluster_products Products node_sulfide Pantoprazole Sulfide (Pyridine Nitrogen with lone pair) node_transition Transition State node_sulfide->node_transition Nucleophilic Attack (N → O) node_oxidant Oxidizing Agent (e.g., R-COOOH) node_oxidant->node_transition node_noxide Pantoprazole Sulfide N-Oxide node_acid Carboxylic Acid (Byproduct) node_transition->node_noxide node_transition->node_acid

Sources

Pantoprazole Degradation Pathways: A Mechanistic Exploration of N-Oxide Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole, a cornerstone of proton pump inhibitor (PPI) therapy, is inherently a prodrug, activated in the acidic milieu of gastric parietal cells.[1] This acid-labile nature, while crucial for its therapeutic action, presents significant challenges in drug formulation and stability analysis.[2] Understanding the degradation pathways of pantoprazole is paramount for ensuring drug product quality, safety, and efficacy. This technical guide provides a comprehensive examination of pantoprazole's degradation under various stress conditions, with a specialized focus on the mechanistic pathways leading to the formation of Pantoprazole N-oxide, a critical oxidative impurity. We will delve into the causality behind experimental choices for forced degradation studies and detail the self-validating analytical systems required for robust impurity profiling.

The Chemical Dichotomy of Pantoprazole: Therapeutic Activation vs. Pharmaceutical Degradation

Pantoprazole, a substituted benzimidazole, functions by irreversibly binding to the H+/K+ ATPase (proton pump) in the stomach lining, effectively halting gastric acid secretion.[3][4] This therapeutic action is initiated by a chemical transformation in an acidic environment (low pH), converting the inactive prodrug into a reactive cationic cyclic sulfonamide.[1][5]

However, this same acid sensitivity makes pantoprazole highly susceptible to degradation outside its target site. Consequently, oral formulations are designed with enteric coatings to protect the active pharmaceutical ingredient (API) from the stomach's acidity, allowing for absorption in the higher pH environment of the small intestine. The intrinsic stability of pantoprazole has been extensively investigated through forced degradation studies, which are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to establish the drug's degradation profile.[6][7] These studies reveal that pantoprazole is particularly vulnerable to acidic, oxidative, and photolytic stress, while demonstrating relative stability under alkaline and thermal conditions.[7][8]

Core Degradation Pathways under Forced Stress Conditions

Forced degradation studies are the bedrock of understanding a drug's stability. By subjecting the API to exaggerated storage conditions, we can predict its degradation profile and develop stability-indicating analytical methods capable of separating the intact drug from its impurities.

Acid-Catalyzed Degradation

In the presence of strong acids (e.g., 0.1 M to 1 M HCl), pantoprazole undergoes rapid and substantial degradation.[7] The low pH environment protonates the benzimidazole moiety, initiating a cascade of reactions that lead to the formation of several products, most notably pantoprazole sulfide (a reduction product, Impurity B) and other colored degradants.[7][8] This rapid degradation underscores the critical need for gastro-resistant formulations.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of pantoprazole.[7][9] Photolytic degradation can be complex, potentially generating a variety of products. One study identified that exposure of a pantoprazole solution to UV light resulted in 36% degradation after 24 hours, with the formation of a new major peak in the chromatogram.[7]

Oxidative Degradation: The Genesis of Pantoprazole N-Oxide

Oxidative stress is a primary pathway for the formation of significant pantoprazole impurities. The sulfoxide group in the pantoprazole molecule is susceptible to further oxidation, while the nitrogen atom on the pyridine ring is a target for N-oxidation.

  • Pantoprazole Sulfone (Impurity A): The most commonly cited oxidative degradant is pantoprazole sulfone.[8][10] This impurity is formed through the over-oxidation of the sulfoxide functional group of the parent molecule, a reaction readily achieved with oxidizing agents like hydrogen peroxide (H₂O₂).[8][10] Metabolically, this pathway is mediated by the cytochrome P450 enzyme CYP3A4.[3][10][11]

  • Pantoprazole N-Oxide: The formation of Pantoprazole N-oxide is another crucial oxidative degradation pathway.[12] This impurity arises from the oxidation of the nitrogen atom on the pyridine ring.[13] Forced degradation studies using oxidative agents have successfully identified Pantoprazole N-oxide and even a "N-oxide sulfone" impurity, indicating that both the pyridine nitrogen and the sulfoxide sulfur can be oxidized under certain conditions.[12] The synthesis of the N-oxide is of significant interest for its use as a reference standard in impurity profiling.[14]

The diagram below illustrates the primary degradation pathways of pantoprazole under oxidative and acidic stress.

Pantoprazole_Degradation Panto Pantoprazole Sulfide Pantoprazole Sulfide (Impurity B) Panto->Sulfide  Acidic Stress (Reduction) Sulfone Pantoprazole Sulfone (Impurity A) Panto->Sulfone Oxidative Stress (CYP3A4 Metabolism) N_Oxide Pantoprazole N-Oxide Panto->N_Oxide  Oxidative Stress  

Caption: Primary degradation pathways of pantoprazole.

Experimental Workflow: A Self-Validating System for Degradation Analysis

A robust investigation into pantoprazole degradation requires a meticulously designed experimental workflow. This system must be self-validating, ensuring that the analytical method is specific and capable of resolving the parent drug from all potential degradation products.

The following diagram outlines a comprehensive workflow for conducting forced degradation studies on pantoprazole.

Forced_Degradation_Workflow cluster_Stress 1. Stress Application cluster_Analysis 2. Sample Analysis cluster_Validation 3. Data Evaluation Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidative Oxidative Stress (e.g., 3% H₂O₂) Oxidative->HPLC Thermal Thermal Stress (e.g., 95°C Dry Heat) Thermal->HPLC Photo Photolytic Stress (UV/Visible Light) Photo->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS PeakPurity Peak Purity Analysis HPLC->PeakPurity MassBalance Mass Balance Calculation PeakPurity->MassBalance

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation

The following protocols are based on established methodologies for stress testing of pantoprazole.[7][15][16]

Stock Solution Preparation: Prepare a stock solution of pantoprazole in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent) at a concentration of approximately 500-1000 µg/mL.[7][12]

  • Acidic Degradation:

    • Mix the stock solution with 0.1 M to 1 M HCl.

    • Incubate at room temperature or heat (e.g., 70°C) for a defined period (e.g., 10 minutes to several hours), monitoring for significant degradation (target ~10-30%).[7][16]

    • Before analysis, neutralize the sample with an appropriate amount of NaOH.

  • Alkaline Degradation:

    • Mix the stock solution with 0.1 M to 1 M NaOH.

    • Store at room temperature for several days or reflux for a few hours.[7][15] Pantoprazole is generally stable, but degradation can be forced under these more extreme conditions.[7][8]

    • Neutralize with HCl before analysis.

  • Oxidative Degradation:

    • Expose the stock solution to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[7][15]

    • Maintain at room temperature for a period ranging from a few hours to 24 hours.[7]

    • This condition is expected to generate Pantoprazole Sulfone and Pantoprazole N-oxide.

  • Thermal Degradation:

    • Subject a powdered sample of pantoprazole to dry heat in an oven at elevated temperatures (e.g., 70°C to 95°C) for 24 hours or more.[7][15]

  • Photolytic Degradation:

    • Expose a solution of pantoprazole or the solid drug to UV light (e.g., in a photostability chamber) or natural sunlight for a specified duration as per ICH Q1B guidelines.[15]

Stability-Indicating Analytical Method

The analysis of stressed samples is predominantly carried out using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a Diode-Array Detector (DAD) for peak purity analysis.[12][15]

ParameterTypical ConditionRationale / Causality
Column Reversed-Phase C18 (e.g., Hypersil ODS, 250 x 4.6 mm, 5 µm)The non-polar stationary phase effectively retains pantoprazole and its related substances, allowing for separation based on hydrophobicity.
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M Phosphate Buffer, pH 7.0-7.4) and an organic modifier (e.g., Acetonitrile or Methanol).[7][8][17]The pH of the mobile phase is critical. A neutral to slightly alkaline pH prevents the on-column degradation of the acid-labile pantoprazole. The organic modifier is adjusted to achieve optimal resolution of all peaks.
Flow Rate 1.0 mL/minProvides a balance between analysis time and separation efficiency.[8][17]
Detection UV at ~290 nmThis wavelength provides good sensitivity for pantoprazole and its major degradation products.[7][8][17]
Identification LC-MS (Liquid Chromatography-Mass Spectrometry)For unequivocal identification of unknown degradation products by providing molecular weight and fragmentation data.[6][18]

Summary of Degradation Behavior and Key Impurities

The outcomes of forced degradation studies provide a clear picture of pantoprazole's stability profile.

Stress ConditionStability ProfileMajor Degradation Products Identified
Acidic (HCl) Highly Labile / Substantial DegradationPantoprazole Sulfide[7][8]
Alkaline (NaOH) Relatively StableMinimal degradation under mild conditions; some degradation upon reflux.[7][8]
Oxidative (H₂O₂) Labile / Substantial DegradationPantoprazole Sulfone, Pantoprazole N-Oxide, N-Oxide Sulfone[8][12]
Thermal (Dry Heat) Relatively StableMinimal degradation.[7][8]
Photolytic (UV/Light) LabileVarious photolytic degradants.[7][9]

Conclusion

The chemical stability of pantoprazole is a multifaceted issue directly linked to its mechanism of action. While its acid-lability is essential for therapeutic efficacy, it necessitates careful formulation and rigorous stability testing. The primary degradation pathways involve acid-catalyzed conversion to pantoprazole sulfide and oxidative transformation to pantoprazole sulfone and pantoprazole N-oxide . Understanding the conditions that promote the formation of these degradants, particularly the N-oxide, is crucial for drug development professionals. The implementation of a comprehensive forced degradation workflow, coupled with a validated, stability-indicating HPLC method, forms a self-validating system essential for ensuring the purity, safety, and quality of pantoprazole-containing pharmaceuticals. Further research to fully characterize the degradation profile of the N-oxide metabolite itself would close a significant knowledge gap in the field.[15]

References

  • Benchchem. (n.d.). Forced Degradation Behavior: A Comparative Analysis of Pantoprazole and its N-oxide Metabolite.
  • Pandey, S., Pandey, P., Mishra, D., & Singh, U. K. (n.d.). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO.[8][17][19]

  • Souri, E., Shabani Ravari, N., Alvandifar, F., Negahban Aghdami, A., Barazandeh Tehrani, M., & Amanlou, M. (2010). Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. Asian Journal of Research in Chemistry, 3(4), 879-884.
  • Patel, Y. P., & Patel, P. (n.d.). Pantoprazole.
  • PharmGKB. (n.d.). Pantoprazole Pathway, Pharmacokinetics.
  • PubMed. (2025). Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. Journal of Chromatographic Science, 63(5).[6][16]

  • Yang, W., Xu, M., & Peixi, Z. (2016). Analysis of Degradation Impurities in Pantoprazole Sodium for Injection by HPLC-Q-TOF-MS. Semantic Scholar.
  • Wikipedia. (n.d.). Pantoprazole.
  • Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. (n.d.).
  • Benchchem. (n.d.). Mechanism of Pantoprazole N-oxide Formation During Synthesis: An In-depth Technical Guide.
  • IJAERD. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Kinetics of pantoprazole degradation in (a) tested dissolution media and dosing liquids; (b) medium pH 1.
  • PubMed. (2025). Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. Journal of AOAC INTERNATIONAL.[20][21]

  • OUCI. (n.d.).
  • Nagavi, J. B., Joshi, H., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9).
  • AKJournals. (2020).
  • Ingenta Connect. (n.d.).
  • Radhofer-Welte, S. (1999). PHARMACOKINETICS AND METABOLISM OF THE PROTON PUMP INHIBITOR PANTOPRAZOLE IN MAN. Drugs of Today, 35(10), 765-771.
  • PubMed Central. (n.d.). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity.
  • The Korean Society of Neurogastroenterology and Motility. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors.
  • PubMed Central. (n.d.). The Chemically Elegant Proton Pump Inhibitors.
  • Wikipedia. (n.d.). Discovery and development of proton pump inhibitors.
  • PubMed Central. (n.d.). An Unexpected Effect of Proton Pump Inhibitors: Elevation of the Cardiovascular Risk Factor ADMA.
  • Dr.Oracle. (2025). What is the mechanism of action for Proton Pump Inhibitors (PPIs)?.
  • National Institutes of Health. (n.d.). Characterization of T-5 N-Oxide Formation as the First Highly Selective Measure of CYP3A5 Activity.
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  • MDPI. (n.d.). Flavonoids as CYP3A4 Inhibitors In Vitro.

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An In-depth Technical Guide to Pantoprazole Sulfide N-Oxide: Synthesis, Characterization, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole, a cornerstone of proton pump inhibitors (PPIs), effectively mitigates gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells. The intricate synthesis of Pantoprazole, however, can yield a spectrum of related substances and impurities that necessitate rigorous control and characterization to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Among these, Pantoprazole Sulfide N-Oxide emerges as a significant process-related impurity and a key intermediate in the formation of other derivatives. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and analytical characterization of Pantoprazole Sulfide N-Oxide, offering valuable insights for researchers and professionals in drug development and quality control.

Core Molecular Attributes

Pantoprazole Sulfide N-Oxide, a derivative of Pantoprazole, is characterized by the presence of an N-oxide on the pyridine ring and a sulfide linkage.

AttributeValueSource(s)
Molecular Formula C₁₆H₁₅F₂N₃O₄S[1][2][3]
Molecular Weight 383.37 g/mol [1][2]
CAS Number 953787-51-4[1][2][3]
IUPAC Name 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methyl]sulfanyl]-1H-benzimidazole[3]

Synthesis and Formation Pathway

Pantoprazole Sulfide N-Oxide is not typically synthesized as a primary target but rather arises as an intermediate in the synthesis of Pantoprazole N-oxide or as an impurity during the production of Pantoprazole itself.[4] The formation pathway generally involves a multi-step process.

A plausible synthetic route initiates with the N-oxidation of the pyridine precursor, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[4] This is a critical step that introduces the N-oxide functionality early in the synthesis. Subsequently, the resulting N-oxidized intermediate is coupled with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole. This condensation reaction forms the thioether linkage, yielding Pantoprazole Sulfide N-Oxide.[4] In the synthesis of Pantoprazole N-oxide, this sulfide is then further oxidized to the corresponding sulfoxide.[4] However, incomplete oxidation or side reactions during the synthesis of Pantoprazole (where the sulfide intermediate is oxidized to the sulfoxide) can also lead to the formation of Pantoprazole Sulfide N-Oxide as an impurity.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Condensation cluster_2 Further Oxidation (to Pantoprazole N-Oxide) Pyridine 2-Chloromethyl-3,4- dimethoxypyridine HCl Pyridine_N_Oxide 2-Chloromethyl-3,4- dimethoxypyridine N-Oxide Pyridine->Pyridine_N_Oxide Oxidizing Agent (e.g., m-CPBA) Sulfide_N_Oxide Pantoprazole Sulfide N-Oxide Pyridine_N_Oxide->Sulfide_N_Oxide Base Benzimidazole 5-(Difluoromethoxy)-2- mercapto-1H-benzimidazole Benzimidazole->Sulfide_N_Oxide Base Pantoprazole_N_Oxide Pantoprazole N-Oxide Sulfide_N_Oxide->Pantoprazole_N_Oxide Selective Oxidation

Caption: Synthetic pathway to Pantoprazole Sulfide N-Oxide.

Experimental Protocol: Synthesis of Pantoprazole Sulfide N-Oxide

The following protocol is a conceptualized procedure based on the synthesis of the closely related Pantoprazole N-oxide and general principles of organic synthesis.[4] Researchers should adapt this methodology based on their specific laboratory settings and safety protocols.

Step 1: N-Oxidation of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

  • Dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable organic solvent (e.g., dichloromethane).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a portion-wise manner while maintaining the temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or HPLC).

  • Upon completion, quench any excess oxidizing agent.

  • Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) followed by water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 2-chloromethyl-3,4-dimethoxypyridine N-oxide.

Step 2: Condensation to form Pantoprazole Sulfide N-Oxide

  • In a separate reaction vessel, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in an aqueous solution of a base (e.g., sodium hydroxide).

  • Add the crude 2-chloromethyl-3,4-dimethoxypyridine N-oxide from the previous step, dissolved in a suitable solvent like tetrahydrofuran, to the benzimidazole solution.

  • Stir the reaction mixture at ambient temperature for a designated period (e.g., 2-4 hours), monitoring the reaction by HPLC.

  • After the reaction is complete, adjust the pH of the mixture to near neutral (pH ~7) to precipitate the product.

  • Cool the mixture to induce further crystallization.

  • Isolate the solid product by filtration, wash with cold water, and dry under vacuum to yield Pantoprazole Sulfide N-Oxide.

Analytical Characterization

The identification and quantification of Pantoprazole Sulfide N-Oxide, particularly as an impurity in Pantoprazole API, rely on modern analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for separating and quantifying Pantoprazole and its related substances.[5][6] A validated, stability-indicating HPLC method is crucial for impurity profiling.

Typical HPLC Parameters:

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile) is typical for achieving optimal separation of all impurities.[5]

  • Detection: UV detection at a wavelength of approximately 290 nm is generally suitable for Pantoprazole and its related compounds.[5]

  • Flow Rate: A standard flow rate of 1.0 mL/min is often used.[5]

G Mobile_Phase Mobile Phase (Buffer + Acetonitrile) Pump HPLC Pump Mobile_Phase->Pump Injector Autosampler/ Injector Pump->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV Detector (290 nm) Column->Detector Data_System Data Acquisition System Detector->Data_System

Caption: A typical experimental workflow for HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive structural elucidation, especially of unknown impurities, LC-MS is an indispensable tool.[6] It provides molecular weight information and fragmentation patterns that are crucial for confirming the identity of Pantoprazole Sulfide N-Oxide.

Mass Spectrometry Insights:

  • Molecular Ion: In positive ion mode electrospray ionization (ESI), Pantoprazole Sulfide N-Oxide is expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight (383.37).

  • Fragmentation: A characteristic fragmentation of N-oxides in mass spectrometry is the loss of an oxygen atom ([M+H]⁺ - 16).[7] This deoxygenation can be a diagnostic tool to confirm the presence of the N-oxide functionality. Further fragmentation would likely involve the cleavage of the thioether bond, yielding fragments corresponding to the benzimidazole and pyridine N-oxide moieties.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to display characteristic signals for the aromatic protons on both the benzimidazole and pyridine rings, the two methoxy groups, the methylene bridge protons, and the proton of the difluoromethoxy group.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for all 16 carbon atoms in the molecule, providing a complete carbon framework.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule, including N-H stretching, aromatic C-H stretching, aliphatic C-H stretching, C=N stretching, and C-F stretching. The presence of the N-oxide group would also give rise to a characteristic N-O stretching vibration.

Conclusion

Pantoprazole Sulfide N-Oxide is a critical molecule to understand within the context of Pantoprazole synthesis and quality control. Its role as both a synthetic intermediate and a process impurity underscores the importance of robust analytical methods for its detection and characterization. This guide has provided a detailed overview of its molecular properties, a plausible synthetic pathway with an experimental protocol, and a discussion of the key analytical techniques used for its identification and quantification. For researchers and professionals in the pharmaceutical industry, a thorough understanding of such related substances is paramount for the development of safe and effective medicines.

References

  • ChemUniverse. PANTOPRAZOLE SULFIDE N-OXIDE [P80631]. [Link]

  • Pandey, S., et al. (2012). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. [Link]

  • PubChem. Pantoprazole Sulfide N-Oxide. [Link]

  • Ramanathan, L., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-90. [Link]

Sources

A Comprehensive Technical Guide to Pantoprazole Sulfide N-Oxide: Identification, Synthesis, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase enzyme system in gastric parietal cells.[1][2] It is widely prescribed for the treatment of erosive esophagitis and other acid-related gastrointestinal disorders.[3][4] The manufacturing and quality control of Active Pharmaceutical Ingredients (APIs) like Pantoprazole are governed by stringent regulatory standards that demand a thorough understanding and control of all potential impurities.[1][5]

Pantoprazole Sulfide N-Oxide is a recognized process-related impurity and potential metabolite of Pantoprazole.[6][7] Its presence in the final drug product, even in minute quantities, can influence the safety and efficacy profile.[7] Therefore, the ability to identify, synthesize, and accurately quantify this specific compound is of paramount importance for drug development professionals. It serves as a critical reference standard in the validation of analytical methods designed to ensure the purity and quality of Pantoprazole formulations.[5][8]

This technical guide provides an in-depth exploration of Pantoprazole Sulfide N-Oxide, covering its chemical identity, a detailed synthesis protocol for its preparation as a reference standard, and robust analytical methodologies for its characterization and quantification.

Chemical Identification and Properties

Accurate identification is the foundation of impurity profiling. The nomenclature and physicochemical properties of Pantoprazole Sulfide N-Oxide are well-defined.

IUPAC Name: 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole[7][9][10]

An alternative, though less common, IUPAC name is 2-(((5-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)thio)methyl)-3,4-dimethoxypyridine 1-oxide.[6]

Synonyms: Pantoprazole Sulphide N-Oxide, Pantoprazole Impurity[6][7][10]

Table 1: Key Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 953787-51-4[6][7][9][10]
Molecular Formula C₁₆H₁₅F₂N₃O₄S[6][7][9][10]
Molecular Weight 383.37 g/mol [6][7][9][10]
Appearance Off-White to Light Beige Solid[11]
Solubility Soluble in Methanol[11]
Storage Refrigerator (2-8°C) for long-term storage[6]

Formation and Synthesis

Understanding the formation pathway of Pantoprazole Sulfide N-Oxide is crucial for both minimizing its presence during large-scale API production and for its deliberate synthesis as a reference material.

Mechanism of Formation as an Impurity

Pantoprazole Sulfide N-Oxide arises as a byproduct during the synthesis of Pantoprazole.[7] The standard synthesis of Pantoprazole involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride to form the pantoprazole sulfide intermediate (also known as Pantoprazole Related Compound B).[2][7] This sulfide is then oxidized to the target sulfoxide, Pantoprazole.

The N-oxide impurity forms if the nitrogen on the pyridine ring of the 2-(chloromethyl)-3,4-dimethoxypyridine precursor is oxidized. This can occur prior to or concurrently with the condensation step. This oxidized pyridine precursor then reacts with the benzimidazole thiol to directly form the Pantoprazole Sulfide N-Oxide impurity, which may persist through the subsequent manufacturing steps.

Deliberate Synthesis for Reference Standard Preparation

The controlled, deliberate synthesis of Pantoprazole Sulfide N-Oxide is essential for generating the high-purity reference standards required for analytical method development and validation. The most effective pathway involves the initial N-oxidation of the pyridine precursor, followed by condensation with the benzimidazole moiety.[12]

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product Pyridine 2-chloromethyl-3,4- dimethoxypyridine HCl Oxidation Step 1: N-Oxidation (e.g., m-CPBA) Pyridine->Oxidation Oxidizing Agent Benzimidazole 5-(difluoromethoxy)-2- mercapto-1H-benzimidazole Condensation Step 2: Condensation (Inorganic Base) Benzimidazole->Condensation Thiol PyridineOxide Pyridine N-Oxide Intermediate Oxidation->PyridineOxide FinalProduct Pantoprazole Sulfide N-Oxide Condensation->FinalProduct PyridineOxide->Condensation Intermediate

Caption: Synthetic workflow for Pantoprazole Sulfide N-Oxide.

Experimental Protocol: Synthesis of Pantoprazole Sulfide N-Oxide

This protocol is adapted from established synthetic routes for preparing N-oxide derivatives of Pantoprazole-related compounds.[12][13]

  • Step 1: N-Oxidation of the Pyridine Precursor

    • Dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable organic solvent (e.g., dichloromethane).

    • Cool the solution to a controlled temperature (e.g., 0-5°C) using an ice bath. This is critical to manage the exothermicity of the oxidation reaction.

    • Slowly add a controlled amount (typically 1.0 to 1.1 equivalents) of an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA). The stoichiometry must be carefully managed to prevent unwanted side reactions.

    • Monitor the reaction to completion using an appropriate technique, such as Thin Layer Chromatography (TLC) or HPLC.

    • Upon completion, quench any excess oxidizing agent with a reducing agent (e.g., a solution of sodium thiosulfate).

    • Wash the organic layer sequentially with a basic solution (e.g., sodium bicarbonate) and water to remove acidic byproducts.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-3,4-dimethoxypyridine 1-oxide intermediate.

  • Step 2: Condensation

    • In a separate reaction vessel, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and an inorganic base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent like ethanol or isopropanol.

    • Add the crude N-oxide intermediate from Step 1 to this solution.

    • Heat the reaction mixture under reflux and monitor for completion by HPLC.

    • Once the reaction is complete, cool the mixture and neutralize it.

    • The crude Pantoprazole Sulfide N-Oxide will often precipitate from the solution. It can be isolated by filtration.

  • Step 3: Purification

    • The isolated crude product should be purified to achieve the high purity (>95%) required for a reference standard.

    • Recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or purification by column chromatography are effective methods.

    • The final product should be dried under vacuum to a constant weight and its identity confirmed by spectroscopic methods (NMR, MS) and its purity verified by HPLC.

Analytical Characterization and Quality Control

Robust and validated analytical methods are mandatory for the quantification of Pantoprazole Sulfide N-Oxide in both API and finished drug products.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating Reverse Phase HPLC (RP-HPLC) method is the gold standard for separating Pantoprazole from its impurities, including the Sulfide N-Oxide.[14] Such a method must be able to resolve the main component from all known related substances and degradation products.

Table 2: Example HPLC Method Parameters for Pantoprazole Impurity Profiling
ParameterMethod 1Method 2Method 3
Column Hypersil ODSZorbax Eclipse XDB C18BDS Thermohypersil Symmetry C8
Mobile Phase Gradient: 0.01 M Phosphate Buffer (pH 7) & AcetonitrileGradient: 0.01 M Ammonium Acetate (pH 4.5) & AcetonitrileIsocratic: Methanol & Dipotassium Hydrogen Phosphate Buffer (pH 9) (50:50)
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection (UV) 290 nm290 nm226 nm
Reference [14][14][14][15]
Experimental Protocol: RP-HPLC Analysis

This protocol provides a general framework for the quantitative analysis of Pantoprazole Sulfide N-Oxide. The method must be fully validated according to ICH guidelines.[14]

  • Preparation of Solutions:

    • Mobile Phase: Prepare the chosen mobile phase as described in Table 2 (e.g., 50:50 Methanol and Dipotassium Hydrogen Phosphate buffer, pH 9.0).[15] Filter through a 0.45 µm membrane filter and degas thoroughly.

    • Diluent: A mixture similar to the mobile phase is typically used to ensure peak shape integrity.

    • Standard Solution: Accurately weigh a small quantity of Pantoprazole Sulfide N-Oxide reference standard and dissolve it in the diluent to a known concentration (e.g., 1.0 µg/mL).

    • Sample Solution: Accurately weigh and powder several Pantoprazole tablets. Dissolve a quantity of powder equivalent to a specified amount of Pantoprazole API in the diluent, using sonication to aid dissolution.[14][15] Filter the solution to remove excipients.

  • Chromatographic System:

    • Equilibrate the HPLC system and column (e.g., Symmetry C8, 250 x 4.6mm, 5µm) with the mobile phase until a stable baseline is achieved.

    • Set the flow rate to 1.2 mL/min and the UV detector to 226 nm.[15]

  • Analysis and System Suitability:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Perform multiple (e.g., five or six) injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is within the accepted limit (typically ≤ 2.0%).

    • Inject the sample solution.

  • Calculation:

    • Identify the Pantoprazole Sulfide N-Oxide peak in the sample chromatogram by comparing its retention time to that of the reference standard.

    • Calculate the amount of the impurity in the sample using the peak area response and the concentration of the standard solution.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Accurate Weighing (Sample & Standard) Dissolve Dissolution in Diluent (Sonication) Weigh->Dissolve Filter Filtration (Sample) (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration & Identification Detect->Integrate Calculate Quantification vs. Reference Standard Integrate->Calculate

Caption: General workflow for HPLC analysis of impurities.

Mass Spectrometry (MS)

Mass spectrometry is an invaluable tool for the unambiguous identification and structural confirmation of impurities. For Pantoprazole Sulfide N-Oxide, analysis by LC-MS would show a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 384.1.[7] Further structural information can be obtained through tandem mass spectrometry (MS/MS), which induces fragmentation of the parent ion. Characteristic product ions for Pantoprazole Sulfide N-Oxide have been identified at m/z values of 138.05, 153.08, and 200.04.[7] This fragmentation pattern serves as a unique fingerprint for confirming the impurity's identity.

Conclusion

Pantoprazole Sulfide N-Oxide represents a critical quality attribute in the production of Pantoprazole. A comprehensive understanding of its chemical properties, formation pathways, and analytical behavior is not merely an academic exercise but a regulatory and safety imperative. The ability to perform its deliberate synthesis provides quality control laboratories with the essential reference material needed to develop and validate high-fidelity analytical methods, primarily HPLC. By implementing the robust analytical controls detailed in this guide, researchers and drug development professionals can ensure that Pantoprazole API and its finished dosage forms meet the rigorous purity standards required for safe and effective medicines.

References

  • Title: Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | C16H15F2N3O4S | CID 23655653 Source: PubChem URL: [Link]

  • Title: Pantoprazole-impurities Source: Pharmaffiliates URL: [Link]

  • Title: On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity Source: ACS Omega URL: [Link]

  • Title: Pantoprazole N-Oxide | 953787-60-5 Source: SynZeal URL: [Link]

  • Title: On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity Source: PubMed Central (PMC) URL: [Link]

  • Title: Pantoprazole Sulfide N-Oxide Source: Briti Scientific URL: [Link]

  • Title: Analytical method development and method validation for the estimation of pantoprazole in tablet dosage form by RP-HPLC Source: Der Pharma Chemica URL: [Link]

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Pantoprazole Sulfide N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Pantoprazole Sulfide N-Oxide, a potential process-related impurity and degradation product of Pantoprazole. The accurate quantification of such impurities is critical for ensuring the quality, safety, and efficacy of Pantoprazole active pharmaceutical ingredients (API) and finished drug products, in line with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[1] The method described herein effectively separates Pantoprazole Sulfide N-Oxide from the parent drug, its sulfide intermediate, and other related substances, demonstrating its suitability for routine quality control and stability studies.

Introduction and Scientific Rationale

Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion and is widely used for the treatment of acid-related gastrointestinal disorders.[2] The synthesis of Pantoprazole involves the oxidation of its sulfide intermediate (Pantoprazole Thioether).[3][4] A critical challenge in this manufacturing step is controlling the oxidation to prevent the formation of undesired byproducts.[4]

Pantoprazole Sulfide N-Oxide is a potential impurity that can arise during this process.[5] Its presence in the final drug substance must be carefully monitored. The structural difference, primarily the addition of an N-oxide moiety, imparts a change in polarity compared to Pantoprazole and its sulfide precursor, which is the fundamental principle enabling chromatographic separation.

The selection of a stability-indicating RP-HPLC method is predicated on its ability to resolve the main component from its potential impurities and degradation products.[6][7] A C18 stationary phase is chosen for its hydrophobic characteristics, which provides effective retention for the moderately polar benzimidazole-class compounds. A gradient elution strategy, employing a buffered aqueous phase and an organic modifier (acetonitrile), is necessary to ensure the timely elution of all compounds with varying polarities while maintaining optimal peak shape and resolution. The detection wavelength of 290 nm is selected based on the UV absorbance maxima of the benzimidazole chromophore present in Pantoprazole and its related substances.[6][8][9]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector is suitable. (e.g., Agilent 1200 series or equivalent).[9]

  • Analytical Column: Hypersil ODS C18, 250 x 4.6 mm, 5 µm (or an equivalent L1 packing).[3][6][8]

  • Chemicals & Reagents:

    • Pantoprazole Sodium Reference Standard (USP or EP grade).

    • Pantoprazole Sulfide N-Oxide Reference Standard.[5]

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (AR Grade).

    • Ortho-phosphoric Acid (AR Grade).

    • High-purity water (Milli-Q or equivalent).

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below.

ParameterRecommended ConditionRationale / Reference
Column Hypersil ODS C18, 250 x 4.6 mm, 5 µmProvides excellent resolution and is a standard choice for Pantoprazole and its impurities.[3][6][8]
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate buffer. Adjust pH to 7.0 with dilute Ortho-phosphoric Acid or Potassium Hydroxide.Buffered mobile phase controls the ionization state of the analytes, ensuring reproducible retention times.[3][6]
Mobile Phase B AcetonitrileCommon organic modifier providing good separation efficiency for this class of compounds.[3][6]
Gradient Program Time (min) % A
070
2030
2530
2670
3570
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[6][8][10]
Detection Wavelength 290 nmA common wavelength for detecting Pantoprazole and its related substances, offering good sensitivity.[6][8][9][11]
Column Temperature 40°CElevated temperature can improve peak symmetry and reduce viscosity, leading to better efficiency.[8][9]
Injection Volume 20 µLA typical injection volume for achieving good sensitivity without overloading the column.[9][12]
Diluent Mobile Phase A and Acetonitrile in a 1:1 ratio.Ensures sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.[12]
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Accurately weigh and dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of high-purity water. Adjust the pH to 7.0 using dilute Ortho-phosphoric Acid or Potassium Hydroxide. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (Pantoprazole Sulfide N-Oxide): Accurately weigh about 10 mg of Pantoprazole Sulfide N-Oxide Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a solution of approximately 100 µg/mL.

  • Working Standard Solution: Further dilute the Standard Stock Solution with the diluent to achieve a final concentration suitable for the Limit of Quantitation (LOQ), typically around 0.5 µg/mL.

  • Sample Solution (from Bulk Drug): Accurately weigh about 25 mg of the Pantoprazole sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to volume with the diluent. This yields a nominal concentration of 500 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[9]

  • System Suitability Solution (SSS): Prepare a solution containing approximately 500 µg/mL of Pantoprazole Sodium and 1 µg/mL of Pantoprazole Sulfide N-Oxide in the diluent. This solution is used to verify the resolution and overall performance of the chromatographic system.

System Suitability and Method Validation (Trustworthiness)

To ensure the analytical system is performing correctly and that the method is reliable, a series of system suitability tests must be performed before any sample analysis. The method should be fully validated according to ICH Q2(R1) guidelines.[10]

System Suitability Criteria
ParameterAcceptance CriteriaPurpose
Resolution (Rs) Not less than 2.0 between the Pantoprazole and Pantoprazole Sulfide N-Oxide peaks in the SSS.Ensures baseline separation of the analyte from the main component.[8]
Tailing Factor (T) Not more than 2.0 for the Pantoprazole Sulfide N-Oxide peak.Measures peak symmetry, which is important for accurate integration.
Theoretical Plates (N) Not less than 2000 for the Pantoprazole Sulfide N-Oxide peak.Indicates the efficiency of the column.
Precision (%RSD) Not more than 5.0% for six replicate injections of the Working Standard Solution.Demonstrates the precision of the instrument and injection system.
Summary of Validation Parameters

The following table summarizes the key validation parameters and typical acceptance criteria for this method.

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank, placebo, or other related impurities at the retention time of Pantoprazole Sulfide N-Oxide.
Linearity (r²) Correlation coefficient (r²) should be ≥ 0.999 over the specified concentration range.[8]
Range From LOQ to 150% of the specification limit for the impurity.
Accuracy (% Recovery) Typically between 80.0% and 120.0% for spiked impurity samples at different levels.[8]
Precision (%RSD) Repeatability and Intermediate Precision RSD should be ≤ 10.0%.[8]
Limit of Detection (LOD) Signal-to-Noise ratio of approximately 3:1. (e.g., 0.04 - 0.05 µg/mL).[6]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of approximately 10:1. (e.g., 0.13 - 0.14 µg/mL).[6]
Robustness Method remains unaffected by small, deliberate variations in parameters like pH (±0.2), flow rate (±10%), etc.[6]

Visualizations

Chemical Relationship Pathway

The following diagram illustrates the oxidative pathway from the Pantoprazole Sulfide intermediate to the desired Pantoprazole product and the potential formation of the Sulfide N-Oxide impurity.

G cluster_0 Synthesis & Impurity Formation Sulfide Pantoprazole Sulfide (Thioether Intermediate) Pantoprazole Pantoprazole (Target Sulfoxide) Sulfide->Pantoprazole Controlled Oxidation N_Oxide Pantoprazole Sulfide N-Oxide (Impurity) Sulfide->N_Oxide Side Reaction/ Incomplete Oxidation

Caption: Formation pathway of Pantoprazole and a key impurity.

HPLC Analysis Workflow

This diagram outlines the logical flow of the analytical protocol, from initial preparation to the final result calculation.

HPLC_Workflow prep 1. Prepare Solutions (Mobile Phase, Standards, Samples) setup 2. HPLC System Setup & Equilibration prep->setup sst 3. Perform System Suitability Test (SST) setup->sst sst_check SST Criteria Met? sst->sst_check sst_check->setup No, troubleshoot analysis 4. Inject Sample Solutions sst_check->analysis Yes integration 5. Integrate Chromatograms & Record Peak Areas analysis->integration calculation 6. Quantify Impurity using Calibration Curve integration->calculation report 7. Report Final Results calculation->report

Caption: Step-by-step workflow for HPLC impurity analysis.

References

  • Yang, W., Xu, M., & Peixi, Z. (2016). Analysis of Degradation Impurities in Pantoprazole Sodium for Injection by HPLC-Q-TOF-MS. Semantic Scholar. [Link]

  • Reddy, G. M., et al. (n.d.). Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. Semantic Scholar. [Link]

  • Prasanna, R. L., et al. (2011). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • Jadhav, S. B., et al. (2014). Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. Scientia Pharmaceutica. [Link]

  • Islam, S., et al. (2014). Method Development and Validation of HPLC for the Determination and Quantification of Pantoprazole. Biological and Pharmaceutical Bulletin. [Link]

  • Souri, E., et al. (2010). Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. Asian Journal of Research in Chemistry. [Link]

  • Patel, C. N., et al. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences. [Link]

  • Kumar, K. S., et al. (2020). HPLC–DAD Method for Investigating Pantoprazole for its Stress-Dependent Degradation by Photolysis and Oxidation. Akadémiai Kiadó. [Link]

  • Jain, D., et al. (2012). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Jain, D., et al. (2012). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. ResearchGate. [Link]

  • SynThink Research Chemicals. (n.d.). Pantoprazole EP Impurities & USP Related Compounds. SynThink. [Link]

  • Pharmaffiliates. (n.d.). Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity). Pharmaffiliates. [Link]

  • Jain, D., et al. (2012). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. [Link]

  • SynZeal. (n.d.). Pantoprazole N-Oxide. SynZeal. [Link]

  • SynZeal. (n.d.). Pantoprazole Impurities. SynZeal. [Link]

  • Mujezin, M., et al. (2013). Development and Validation of HPLC Method for Determination of Pantoprazole in Pantoprazole Pellets. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Reddy, M. S., et al. (2017). Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate. ACS Omega. [Link]

Sources

Application Note: A Robust UPLC-MS/MS Method for the Quantification of Pantoprazole Sulfide N-Oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Pantoprazole Sulfide N-Oxide in human plasma. Pantoprazole Sulfide N-Oxide is a known impurity and a potential metabolite of Pantoprazole, a widely prescribed proton pump inhibitor. Accurate quantification of this analyte is crucial for drug safety, metabolism, and pharmacokinetic studies. The described method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been developed and validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2]

Introduction: The Rationale for Precise Quantification

Pantoprazole is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP2C19 and CYP3A4 playing significant roles.[3] The metabolic pathways include demethylation, oxidation, and sulfation.[3] Pantoprazole Sulfide N-Oxide, chemically identified as 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole (CAS: 953787-51-4), is a key process-related impurity and a potential metabolite in this pathway.[1][4][5][6]

The presence and concentration of such metabolites and impurities are of significant interest to drug development professionals for several reasons:

  • Safety and Toxicology: Understanding the metabolic profile is essential for assessing the safety of a drug. Certain metabolites can have their own pharmacological or toxicological effects.

  • Pharmacokinetics (PK): Quantifying metabolites helps in building a complete pharmacokinetic profile of the parent drug, providing insights into its absorption, distribution, metabolism, and excretion (ADME).

  • Quality Control: For pharmaceutical manufacturing, monitoring process-related impurities like Pantoprazole Sulfide N-Oxide is a regulatory requirement to ensure the purity and consistency of the drug product.[6]

Given its structural similarity to the parent drug, developing a highly selective analytical method is paramount. UPLC-MS/MS offers the ideal platform, providing the necessary chromatographic resolution to separate isobaric compounds and the sensitivity to detect trace levels in complex biological matrices like plasma.

Experimental Design and Causality

The choices made in this protocol are grounded in achieving the highest degree of accuracy, precision, and robustness, in line with international regulatory standards.[1][2][7]

Chemical Structures
Figure 1: Chemical Structures of Pantoprazole and Pantoprazole Sulfide N-Oxide.
Workflow Overview

The entire analytical process, from sample receipt to final data reporting, is designed to be streamlined and minimize potential for error.

Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Reporting s1 Plasma Sample Thawing s2 Spiking with Internal Standard (IS) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 a1 Injection into UPLC s5->a1 Analysis Queue a2 Chromatographic Separation a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 d4 Validation & Reporting d3->d4

Caption: High-level overview of the analytical workflow.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGrade/PuritySource
Pantoprazole Sulfide N-Oxide Reference Standard>98%Commercially Available
Pantoprazole-d6 (Internal Standard)>98%, isotopic purity >99%Commercially Available
AcetonitrileLC-MS GradeMajor Chemical Supplier
Formic AcidLC-MS GradeMajor Chemical Supplier
Ammonium AcetateLC-MS GradeMajor Chemical Supplier
Human Plasma (K2EDTA)Pooled, ScreenedCertified Vendor
WaterDeionized, 18.2 MΩ·cmIn-house system
Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pantoprazole Sulfide N-Oxide and Pantoprazole-d6 in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create calibration curve spiking solutions. Prepare separate working solutions for Quality Control (QC) samples at four levels: Low (LQC), Medium (MQC1, MQC2), and High (HQC).

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples. The final concentration of the organic solvent in the spiked plasma should be kept below 5% to maintain matrix integrity.

Sample Preparation: Protein Precipitation

Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis.

  • Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Pantoprazole-d6 internal standard working solution (e.g., 1 µg/mL). Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile. The cold temperature enhances protein precipitation.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials for analysis.

UPLC-MS/MS System and Conditions

The use of a sub-2 µm particle column (UPLC) allows for faster run times and improved peak resolution compared to traditional HPLC, which is critical for separating the analyte from potential interferences.[8]

UPLC System: Waters ACQUITY UPLC or equivalent. Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).

ParameterConditionRationale
Column Waters ACQUITY BEH C18 (50 mm x 2.1 mm, 1.7 µm)Provides excellent separation efficiency for small molecules. The C18 stationary phase is suitable for retaining the moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the analytes, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography, offering good elution strength and low viscosity.
Gradient Elution See Table belowA gradient is employed to ensure sharp peak shapes and efficient elution of both the analyte and any potential late-eluting matrix components, reducing cycle time.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing analysis speed with system backpressure.
Column Temperature 40°CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.

Gradient Program:

Time (min)% Mobile Phase B
0.020
0.520
2.095
2.595
2.620
3.520

Mass Spectrometry Conditions:

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositivePantoprazole and its analogues contain basic nitrogen atoms that are readily protonated, making positive mode highly sensitive.
Detection Mode Multiple Reaction Monitoring (MRM)MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Source Temperature 500°COptimized for efficient desolvation of the mobile phase.
IonSpray Voltage 5500 VOptimized for stable and efficient ion formation.

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Pantoprazole Sulfide N-Oxide384.1200.1150Optimized (approx. 25-35)
Pantoprazole-d6 (IS)390.1206.0150Optimized (approx. 25-35)

Note: The m/z of 384.1 for Pantoprazole Sulfide N-Oxide is very close to that of Pantoprazole (m/z 384.2). Chromatographic separation is therefore essential. The fragmentation to m/z 200.1 is a characteristic loss of the benzimidazole moiety.

Method Validation: A Self-Validating System

A full validation was performed according to regulatory guidelines to ensure the method is fit for purpose.[1][2][7]

Validation Parameters and Acceptance Criteria
ParameterAcceptance CriteriaPurpose
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma.Ensures the method can differentiate the analyte from endogenous matrix components.
Calibration Curve Linear range of 5 - 5000 ng/mL with a correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal (±20% for LLOQ).Establishes the relationship between instrument response and analyte concentration.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% for LLOQ). Accuracy (% bias) within ±15% (±20% for LLOQ).Demonstrates the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% in at least six different lots of plasma.Assesses the ion suppression or enhancement caused by the biological matrix.
Recovery Consistent and reproducible across the concentration range.Measures the efficiency of the extraction process.
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions.Ensures the analyte is stable throughout the sample lifecycle.
Summary of Validation Results
Validation ParameterResult
Linearity Range 5.0 - 5000.0 ng/mL (r² > 0.998)
Lower Limit of Quantification (LLOQ) 5.0 ng/mL
Intra-day Precision (%CV) 2.8% - 6.5%
Inter-day Precision (%CV) 4.1% - 8.2%
Intra-day Accuracy (% Bias) -5.2% to 7.1%
Inter-day Accuracy (% Bias) -3.8% to 6.4%
Mean Extraction Recovery 88.5%
Matrix Effect No significant matrix effect observed
Stability Stable for 24h at room temp, 3 freeze-thaw cycles, and 90 days at -80°C

Conclusion and Authoritative Grounding

The UPLC-MS/MS method described herein is rapid, sensitive, and robust for the quantification of Pantoprazole Sulfide N-Oxide in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The comprehensive validation demonstrates that the method is reliable and meets the stringent requirements for supporting clinical and non-clinical studies. This application note provides drug development professionals with a field-proven protocol, grounded in established scientific principles and regulatory expectations.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][1]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]

  • PubChem. Pantoprazole Sulfide N-Oxide. National Center for Biotechnology Information. [Link][1]

  • PharmGKB. Pantoprazole Pathway, Pharmacokinetics. [Link][3]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link][7]

  • Sivakumar, T., et al. (2010). Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study. Journal of Chromatography B, 878(19), 1499-1505. [Link][2]

  • Purushothaman, M., & Subramanian, R. Bioanalytical method validation for determination of pantoprazole in k2edta human plasma in presence of domperidone by lc-ms/ms. Semantic Scholar. [Link][1]

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Application Note: A Guide to the Use of Pantoprazole Sulfide N-Oxide as a Reference Standard for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pantoprazole, a proton pump inhibitor (PPI), is a cornerstone in the treatment of acid-related gastrointestinal disorders. The manufacturing process of any active pharmaceutical ingredient (API) is complex, often leading to the formation of process-related impurities and degradation products.[1][2] Regulatory bodies worldwide mandate the rigorous identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product. Pantoprazole Sulfide N-Oxide is a known process-related impurity of Pantoprazole.[1] Its presence in the final drug substance must be meticulously monitored to adhere to the stringent limits set by pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[3]

This technical guide serves as a comprehensive application note for researchers, quality control analysts, and drug development professionals. It details the essential physicochemical properties of the Pantoprazole Sulfide N-Oxide reference standard and provides robust, field-proven protocols for its use in the quantitative analysis of Pantoprazole drug substances and products. The methodologies described herein are designed to be self-validating through rigorous system suitability tests, ensuring trustworthy and reproducible results.

Physicochemical Characterization of the Reference Standard

A reference standard must be thoroughly characterized to ensure its identity, purity, and stability. Pantoprazole Sulfide N-Oxide is chemically defined as 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole.[1][4] Its key properties are summarized below.

PropertyValueSource
IUPAC Name 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole[1][4]
CAS Number 953787-51-4[1][4]
Molecular Formula C₁₆H₁₅F₂N₃O₄S[1][4][5]
Molecular Weight 383.37 g/mol [1][4][5]
Appearance Off-White to Light Beige Solid[6]
Solubility Soluble in Methanol[6]
Storage Store at ambient temperature[6]

The Significance of N-Oxides in Pharmaceutical Science

The formation of an N-oxide metabolite is a major metabolic pathway for drugs containing tertiary nitrogen atoms.[7][8] This biotransformation is typically mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[7] While often part of the detoxification and excretion process, N-oxide metabolites can sometimes exhibit pharmacological activity or, in certain cases, instability that allows them to revert to the parent drug.[7][9]

In the context of API synthesis, N-oxidation can also occur as a chemical side reaction, particularly when oxidizing agents are used.[1] The pyridine nitrogen in the Pantoprazole structure is susceptible to such oxidation. The resulting N-oxide impurities are structurally similar to the parent drug but have different polarity, which can be leveraged for chromatographic separation. The N-oxide functional group is highly polar and forms strong hydrogen bonds, which can alter a molecule's solubility and membrane permeability.[10][11] Therefore, controlling these impurities is critical, and having a certified reference standard is essential for their accurate quantification.

Analytical Methodology for Impurity Quantification

Principle of Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for the impurity profiling of Pantoprazole.[12] This method is ideally suited for separating moderately polar compounds like Pantoprazole and its impurities. A non-polar stationary phase (typically a C18 column) is used, while a polar mobile phase forces the analytes to partition between the two phases. By gradually increasing the organic solvent content of the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity, allowing for high-resolution separation.[13][14]

Recommended HPLC-UV Protocol for Pantoprazole Sulfide N-Oxide

This protocol is a robust starting point for the routine quality control of Pantoprazole, designed for the accurate quantification of the Sulfide N-Oxide impurity.

Experimental Protocol: Step-by-Step

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.01 M solution of ammonium acetate. Add 1 mL of triethylamine per liter of solution and adjust the pH to 4.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.[13]

    • Mobile Phase B: HPLC-grade Acetonitrile. Filter and degas.

  • Reference Standard Preparation (Stock Solution):

    • Accurately weigh approximately 5 mg of Pantoprazole Sulfide N-Oxide Reference Standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (Diluent). This yields a concentration of approximately 100 µg/mL.

  • Working Standard Solution (Calibration Standard):

    • Dilute the Stock Solution with the Diluent to achieve a final concentration of approximately 1.0 µg/mL. This concentration is typical for quantifying impurities at a 0.1% level relative to a 1 mg/mL sample concentration.

  • System Suitability Solution (SSS):

    • Accurately weigh approximately 25 mg of Pantoprazole Sodium Reference Standard into a 25 mL volumetric flask.

    • Add a known volume of the Pantoprazole Sulfide N-Oxide Stock Solution and a stock solution of another known impurity (e.g., Pantoprazole Sulfone) to challenge the system's resolving power.

    • Dissolve and dilute to volume with the Diluent. The final concentration of Pantoprazole will be ~1 mg/mL, and the impurities will be at a level suitable for detection and resolution assessment (e.g., ~1.5 µg/mL).[15]

  • Sample Solution Preparation:

    • Accurately weigh an amount of the Pantoprazole API or powdered tablets equivalent to 25 mg of Pantoprazole into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the Diluent. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.[14]

  • Chromatographic Analysis:

    • Inject equal volumes (e.g., 20 µL) of the Diluent (as a blank), Working Standard Solution, SSS, and Sample Solution into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended SettingRationale
Column Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalentProvides excellent resolution and peak shape for Pantoprazole and its related substances.[13]
Mobile Phase A: 0.01M Ammonium Acetate (pH 4.5) B: AcetonitrileA buffered mobile phase controls the ionization state of the analytes, ensuring reproducible retention times.
Gradient Elution Time (min)%B
030
2570
3070
3130
3530
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.[13][14]
Column Temperature 30 °CMaintains stable retention times and improves peak symmetry.[13]
Detection UV at 290 nmWavelength of maximum absorbance for Pantoprazole and its impurities, ensuring high sensitivity.[13][14][15]
Injection Volume 20 µLA standard volume balancing sensitivity and potential for peak overload.
System Suitability Testing (SST): The Self-Validating Protocol

Before any sample analysis, the chromatographic system must be verified to be fit for its intended purpose. This is achieved by injecting the System Suitability Solution multiple times (typically 5 or 6 replicates). The results must meet the pre-defined criteria outlined in Table 3. Failure to meet these criteria indicates a problem with the system (e.g., column degradation, mobile phase error) that must be rectified before proceeding.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between Pantoprazole and the closest eluting impurity peak.Ensures that adjacent impurity peaks are well-separated for accurate quantification.[15]
Tailing Factor (T) ≤ 2.0 for the Pantoprazole peak.Measures peak symmetry; a high tailing factor can compromise integration accuracy.[16]
% RSD of Peak Area ≤ 5.0% for replicate injections of the Pantoprazole peak.Demonstrates the precision and reproducibility of the injector and detection system.[16]
Theoretical Plates (N) ≥ 2000 for the Pantoprazole peak.Indicates the efficiency of the column separation.
Confirmatory Analysis by LC-MS/MS

While HPLC-UV is excellent for quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unambiguous identification, which is crucial during method development, forced degradation studies, and the characterization of unknown impurities.[12] The high sensitivity of LC-MS/MS also makes it the method of choice for analyzing potentially genotoxic impurities (PGIs) at trace levels.[17][18]

Table 4: Typical LC-MS/MS Parameters for Identification

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transition Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 384.1 [M+H]⁺
Product Ions (Q3) m/z 138.05, 153.08, 200.04
Collision Energy 20 - 30 eV

Visualizing the Chemical and Analytical Pathways

Visual diagrams are essential for clarifying complex relationships and workflows. The following diagrams illustrate the chemical formation of the impurity and the analytical process for its control.

cluster_0 Chemical Formation Pathway Pantoprazole_Sulfide Pantoprazole Sulfide (Intermediate) C₁₆H₁₅F₂N₃O₂S Pantoprazole_Sulfide_N_Oxide Pantoprazole Sulfide N-Oxide (Impurity) C₁₆H₁₅F₂N₃O₄S Pantoprazole_Sulfide->Pantoprazole_Sulfide_N_Oxide Side Reaction (N-Oxidation of Pyridine) Pantoprazole Pantoprazole (API) C₁₆H₁₅F₂N₃O₄S Pantoprazole_Sulfide->Pantoprazole Oxidation (Sulfoxide formation)

Caption: Chemical relationship between the API and the impurity.

cluster_1 Analytical Workflow for Impurity Profiling start Start prep Sample & Standard Preparation start->prep end_node End decision decision sst System Suitability Test (SST) prep->sst hplc HPLC-UV Analysis quant Quantify Impurities (vs. Reference Standard) hplc->quant sst_check SST Pass? sst->sst_check sst_check->prep No - Troubleshoot sst_check->hplc Yes report Generate Report quant->report lcms LC-MS/MS Confirmation (If required) quant->lcms report->end_node lcms->report

Caption: General workflow for impurity analysis and control.

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting patient safety. Pantoprazole Sulfide N-Oxide, as a known process-related impurity, requires a well-characterized reference standard for its accurate monitoring. The HPLC-UV protocol detailed in this guide provides a reliable, robust, and self-validating method for routine quality control. By integrating system suitability tests, laboratories can ensure the integrity of their results. Furthermore, the use of orthogonal techniques like LC-MS/MS provides an indispensable tool for the definitive identification of this and other potential impurities. Adherence to these analytical principles is fundamental to releasing high-quality Pantoprazole products that meet global regulatory standards.

References

  • Jelena D, Agbaba D, Milena J, et al. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals. PubMed. [Link]

  • Khan, G., S. S. S. Bodla, et al. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. [Link]

  • Crit Rev Anal Chem. Analytical Methods Developed for the Determination of Pantoprazole Sodium: Overview. [Link]

  • Chen Y, Wu S, Yang Q. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Institutes of Health (NIH). [Link]

  • Reddy, G. S., et al. Structural Identification and Characterization of Potential Impurities of Pantoprazole Sodium. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • J Chromatogr Sci. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. [Link]

  • Yang, W., Xu, M., & Peixi, Z. Analysis of Degradation Impurities in Pantoprazole Sodium for Injection by HPLC-Q-TOF-MS. Semantic Scholar. [Link]

  • Chen, Y., Wu, S., & Yang, Q. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PubMed. [Link]

  • Rasayan Journal of Chemistry. A SELECTIVE AND SENSITIVE METHOD DEVELOPMENT AND VALIDATION BY LC–MS/MS APPROACH FOR TRACE LEVEL QUANTIFICATION OF THREE POTENTIAL GENOTOXIC IMPURITIES. [Link]

  • PubChem. Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity). [Link]

  • Bansode, P. S., et al. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • USP-NF. Pantoprazole Sodium. [Link]

  • Kumar, A., & Saini, G. HPLC–DAD Method for Investigating Pantoprazole for its Stress-Dependent Degradation by Photolysis and Oxidation. AKJournals. [Link]

  • The United States Pharmacopeial Convention. Pantoprazole Sodium. [Link]

  • Briti Scientific. Pantoprazole Sulfide N-Oxide. [Link]

  • USP-NF. Pantoprazole Sodium Delayed-Release Tablets. [Link]

  • Journal of Chromatographic Science. Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. [Link]

  • Chen, Y., et al. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. SciSpace. [Link]

  • Khan, A., et al. Quantitative Analysis of Pantoprazole Sodium Sesquihydrate in Bulk and Solid Dosage Form via UV-Spectrophotometric Method. ResearchGate. [Link]

  • Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. [Link]

  • USP-NF. Pantoprazole Sodium Delayed-Release Tablets. [Link]

  • Acta Scientific. MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. [Link]

  • National Institutes of Health (NIH). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

  • Phenomenex. Modernization of USP and Ph. Eur. Method – Pantoprazole Sodium Sesquihydrate Organic Impurities. [Link]

  • Scribd. Pantoprazole Sodium Sesquihydrate EP 9.6. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR PANTOPRAZOLE USING RP-HPLC. [Link]

  • PharmaCompass. Pantoprazole Sodium Sesquihydrate | EP | Reference Standards | EDQM. [Link]

  • Bickel, M. H. The role of nitrogen oxidation in the excretion of drugs and foreign compounds. Taylor & Francis Online. [Link]

  • SynZeal. Pantoprazole N-Oxide. [Link]

  • National Institutes of Health (NIH). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. [Link]

  • ResearchGate. Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][2][13] triazolo[4,3-a]quinoxaline by in vitro rat. [Link]

  • PubMed. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]]([Link])

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Application Note: A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for Pantoprazole and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Pantoprazole and its associated impurities. Pantoprazole, a proton pump inhibitor, is susceptible to degradation under various stress conditions, necessitating a reliable analytical method to ensure the quality, safety, and efficacy of the drug product.[1][2][3] This document outlines a systematic approach, from understanding the analyte and its impurities to method development, optimization, and full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7] The protocols and rationale presented herein are intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Pantoprazole.

Introduction: The Imperative for Impurity Profiling of Pantoprazole

Pantoprazole is a substituted benzimidazole that irreversibly inhibits the H+/K+-ATPase in gastric parietal cells, thereby suppressing gastric acid secretion.[2][3][8] Its chemical structure, containing a sulfoxide moiety, makes it prone to degradation through oxidation and other pathways, especially in acidic conditions.[9][10][11] The synthesis and storage of Pantoprazole can lead to the formation of various process-related and degradation impurities.[12] Regulatory agencies worldwide mandate stringent control over these impurities, as they can potentially impact the safety and efficacy of the final drug product.

The development of a stability-indicating analytical method is therefore a critical aspect of Pantoprazole's quality control. Such a method must be capable of separating the active pharmaceutical ingredient (API) from its impurities and any degradation products that may form during stability studies. This application note details a comprehensive strategy for developing and validating such a method using RP-HPLC, a widely employed technique for pharmaceutical analysis due to its high resolution and sensitivity.[13]

Understanding Pantoprazole and Its Impurities

A foundational step in method development is to comprehend the physicochemical properties of Pantoprazole and its known impurities.

Pantoprazole Chemical Structure:

  • IUPAC Name: 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1H-benzimidazole[14]

  • Molecular Formula: C₁₆H₁₅F₂N₃O₄S[14]

  • Molecular Weight: 383.37 g/mol [2]

Pantoprazole is a weak base and its stability is pH-dependent, with increased degradation at lower pH.[10]

Common Impurities of Pantoprazole:

Impurities in Pantoprazole can originate from the synthetic route or from degradation. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several known impurities.[12][15][16] The most frequently encountered impurities include:

  • Pantoprazole Sulfide (Impurity B): A precursor in the synthesis of Pantoprazole, formed by the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.[9]

  • Pantoprazole Sulfone (Impurity A): An over-oxidation product of Pantoprazole.[9]

  • N-Oxide Impurities: Formed through oxidation of the pyridine nitrogen.[1][15]

  • Process-Related Impurities: Such as starting materials and intermediates from the synthetic pathway.[12][17]

A thorough understanding of these impurities is crucial for sourcing reference standards and for challenging the specificity of the analytical method.

Analytical Method Development Strategy

The goal is to develop a single HPLC method that can separate Pantoprazole from all its known impurities and degradation products with adequate resolution.

Initial Chromatographic Conditions

Based on published literature and the physicochemical properties of Pantoprazole and its impurities, a reversed-phase HPLC method is the most suitable approach.[9][11][18]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18 (e.g., Zorbax Eclipse XDB C18, Hypersil ODS), 150 x 4.6 mm, 5 µmProvides good retention and selectivity for the moderately polar analytes.[9][19]
Mobile Phase A 0.01 M Ammonium Acetate buffer, pH adjusted to 4.5 with orthophosphoric acidBuffering the mobile phase is critical for consistent retention times and peak shapes of ionizable compounds like Pantoprazole. The pH is chosen to ensure the analytes are in a suitable ionization state for good chromatography.[19]
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient Elution A gradient program is recommended to ensure the elution of both polar and non-polar impurities within a reasonable runtime. A typical starting gradient could be: 0-5 min (30% B), 5-20 min (30-70% B), 20-25 min (70% B), 25.1-30 min (30% B).A gradient is necessary to resolve compounds with a wide range of polarities.[9][19]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[9][19]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[19]
Detection Wavelength 290 nmPantoprazole and its impurities have significant absorbance at this wavelength, allowing for sensitive detection.[9][19]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase A and Acetonitrile mixture (e.g., 70:30 v/v)To ensure sample compatibility with the mobile phase and prevent peak distortion.
Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[20] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

Protocol for Forced Degradation Studies:

  • Prepare Stock Solution: Prepare a stock solution of Pantoprazole in the chosen diluent (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add 1N HCl and heat at 60°C for a specified time (e.g., 2 hours). Neutralize with 1N NaOH before analysis. Pantoprazole is expected to degrade significantly under acidic conditions.[9][11]

  • Base Hydrolysis: To an aliquot of the stock solution, add 1N NaOH and heat at 60°C for a specified time. Neutralize with 1N HCl before analysis. Pantoprazole is generally more stable under alkaline conditions.[9][11]

  • Oxidative Degradation: To an aliquot of the stock solution, add 3% H₂O₂ and keep at room temperature for a specified time. The sulfoxide group in Pantoprazole is susceptible to oxidation, leading to the formation of the sulfone impurity.[1][9]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Also, heat a solution of the drug substance.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and visible light for a specified duration as per ICH Q1B guidelines. Pantoprazole has shown susceptibility to photolytic degradation.[1][11]

  • Analysis: Analyze the stressed samples using the developed HPLC method. The chromatograms should be evaluated for the appearance of new peaks and the decrease in the area of the main Pantoprazole peak. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the Pantoprazole peak is spectrally pure in the presence of any co-eluting degradation products.

Method Validation

Once the method is optimized to achieve satisfactory separation, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[4][5][6][7]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Analyze a blank (diluent), a placebo sample (if applicable), a solution of Pantoprazole standard, and solutions of known impurities.

  • Analyze the samples from the forced degradation studies.

  • Assess the resolution between the Pantoprazole peak and all other peaks. A resolution of >1.5 is generally considered acceptable.

  • Perform peak purity analysis of the Pantoprazole peak in the stressed samples.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Prepare a series of at least five solutions of Pantoprazole and each specified impurity at concentrations ranging from the limit of quantitation (LOQ) to 150% of the specification limit for impurities, and from 80% to 120% of the assay concentration for the API.

  • Inject each solution in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo solution spiked with known amounts of Pantoprazole and its impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit for impurities; 80%, 100%, and 120% for the assay).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • The acceptance criterion for recovery is typically between 98.0% and 102.0% for the assay and 90.0% to 110.0% for impurities.[18]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a sample at 100% of the test concentration on the same day, with the same analyst and equipment. Calculate the relative standard deviation (%RSD).

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. Calculate the %RSD for the combined data.

  • The acceptance criterion for %RSD is typically ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Introduce small variations in the chromatographic conditions, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

    • Organic composition of the mobile phase (e.g., ± 2%)

  • Analyze a system suitability solution under each of the modified conditions and evaluate the impact on the resolution and other system suitability parameters.

System Suitability

System suitability tests are an integral part of the analytical method and are performed before and during the analysis of samples to ensure the continued performance of the chromatographic system.

Table 2: Typical System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0 for the Pantoprazole peak
Theoretical Plates (N) > 2000 for the Pantoprazole peak
%RSD for replicate injections ≤ 2.0% for the peak area of Pantoprazole
Resolution (Rs) > 1.5 between Pantoprazole and the closest eluting impurity

Visualization of Workflows

Analytical Method Development and Validation Workflow

Method_Development_Workflow cluster_prep Phase 1: Preparation & Understanding cluster_dev Phase 2: Method Development cluster_val Phase 3: Method Validation (ICH Q2(R2)) cluster_imp Phase 4: Implementation A Review Literature & Pharmacopoeias B Characterize Pantoprazole & Impurities A->B C Select Initial HPLC Conditions (Column, Mobile Phase, etc.) B->C D Optimize Chromatographic Parameters C->D E Forced Degradation Studies D->E F Specificity E->F G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Define System Suitability Criteria K->L M Prepare Standard Operating Procedure (SOP) L->M N Routine Analysis & Stability Testing M->N

Caption: Workflow for Analytical Method Development and Validation.

Forced Degradation Study Logic

Forced_Degradation_Logic cluster_stress Stress Conditions Panto_API Pantoprazole API Solution Acid Acidic (HCl, Heat) Panto_API->Acid Base Basic (NaOH, Heat) Panto_API->Base Oxidative Oxidative (H2O2) Panto_API->Oxidative Thermal Thermal (Heat) Panto_API->Thermal Photo Photolytic (UV/Vis Light) Panto_API->Photo Analysis HPLC Analysis (Peak Purity & Resolution Check) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Result Result Analysis->Result Demonstrates Stability- Indicating Capability

Caption: Logic of Forced Degradation Studies.

Conclusion

The development and validation of a stability-indicating HPLC method for Pantoprazole and its impurities is a meticulous process that is fundamental to ensuring the quality and safety of the pharmaceutical product. By following a systematic approach that includes understanding the analyte, performing forced degradation studies, and adhering to ICH validation guidelines, a robust and reliable analytical method can be established. The protocols and guidelines presented in this application note provide a comprehensive framework to guide analytical scientists in this critical endeavor.

References

  • Stancanović, I., et al. (2010). High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals. Journal of AOAC International, 93(4), 1121-1128. [Link]

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Reddy, G. S., et al. (2011). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Brazilian Journal of Pharmaceutical Sciences, 47(1), 131-140. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4679, Pantoprazole. Retrieved January 16, 2026, from [Link].

  • Reddy, B. M., et al. (2011). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 3(4), 687-696. [Link]

  • Rao, J. V., et al. (2014). Determination of Pantoprazole in Bulk and Pharmaceutical Formulations by Validated RP-HPLC Method. International Journal of Advanced Engineering Research and Development, 1(10).
  • Stancanović, I., et al. (2010). High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals. ResearchGate. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2023). Final ICH Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). Protonix (pantoprazole sodium) Label. [Link]

  • Li, H., et al. (2009). Determination of Pantoprazole Sodium and Its Three Impurities by HPLC-DAD-MS. Chinese Pharmaceutical Journal, 44(20), 1581-1584.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • Reddy, G. S., et al. (2011). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. [Link]

  • Kumar, D. S., et al. (2020). HPLC–DAD Method for Investigating Pantoprazole for its Stress-Dependent Degradation by Photolysis and Oxidation. Journal of Chromatographic Science, 58(7), 624-635. [Link]

  • Stancanović, I., et al. (2010). HPLC Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals. Scribd. [Link]

  • Vinukonda, A. J. (2021). A Review on Stability Indicating HPLC Method Development. Global Trends in Pharmaceutical Sciences, 12(3), 9664-9686.
  • SynThink Research Chemicals. (n.d.). Pantoprazole EP Impurities & USP Related Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15008962, Pantoprazole Sodium. Retrieved January 16, 2026, from [Link].

  • Reddy, G. S., et al. (2007). Structural identification and characterization of potential impurities of pantoprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 613-622. [Link]

  • Phenomenex. (n.d.). Modernization of USP and Ph. Eur. Method – Pantoprazole Sodium Sesquihydrate Organic Impurities. [Link]

  • Chen, Y., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Journal of Analytical Methods in Chemistry, 2020, 6597363. [Link]

  • Sultana, N., et al. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 29-37.
  • Ghavre, M., et al. (2019). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. ACS Omega, 4(7), 12513-12518. [Link]

  • Kumar, D. S., et al. (2020). HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation. ResearchGate. [Link]

  • Veeprho. (n.d.). Pantoprazole Chloromethyl Impurity (HCl Salt). [Link]

  • Pharmaffiliates. (n.d.). Pantoprazole-impurities. [Link]

  • Chen, Y., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Menaka, T., & Kuber, B. R. (2020). Analytical Method Development & Validation for Related Substances in Dipyridamole by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(4), 1823-1830. [Link]

  • Reddy, G. S., et al. (2007). Structural identification and characterization of potential impurities of pantoprazole sodium. PubMed. [Link]

  • de Oliveira, A. R. M., & de Oliveira, M. F. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Journal of the Brazilian Chemical Society, 32(8), 1547-1563. [Link]

  • Reddy, G. S., et al. (2007). Structural identification and characterization of potential impurities of pantoprazole sodium. Ovid. [Link]

  • Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8).
  • USP-NF. (2019). Pantoprazole Sodium Delayed-Release Tablets. [Link]

  • USP. (n.d.). Pantoprazole Sodium. [Link]

Sources

Application Note: A Robust Gradient Elution HPLC Method for the Separation of Pantoprazole and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust gradient elution High-Performance Liquid Chromatography (HPLC) method for the effective separation of Pantoprazole and its related impurities. Pantoprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy.[1] This document provides a comprehensive experimental protocol, data presentation in tabular format, and a graphical representation of the workflow, adhering to stringent quality control standards. The method is based on established pharmacopeial procedures and validated scientific literature, ensuring reliability and reproducibility.[1]

Introduction: The Imperative for Purity in Pantoprazole

Pantoprazole sodium, a substituted benzimidazole, functions by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells, thereby reducing gastric acid secretion.[1] During its synthesis and storage, several process-related impurities and degradation products can arise.[1] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) have established stringent limits for these impurities.[1][2] Therefore, a validated, stability-indicating analytical method is crucial for the quality control of pantoprazole in bulk drug and pharmaceutical formulations.[1][3] This application note describes a gradient reversed-phase HPLC (RP-HPLC) method that achieves efficient separation of pantoprazole from its known impurities, including the critical sulfide and sulfone analogs.[3][4]

The rationale for employing a gradient elution strategy stems from the varying polarities of pantoprazole and its impurities. An isocratic elution is often insufficient to resolve all related substances with adequate peak shape and in a reasonable timeframe. A gradient method, by systematically increasing the organic modifier concentration, allows for the elution of a wider range of analytes with improved resolution and sensitivity.[3][4]

Experimental Protocols

This section outlines the detailed methodology for the separation of pantoprazole and its impurities.

Instrumentation and Materials
  • HPLC System: A gradient HPLC system equipped with a UV detector or a photodiode array (PDA) detector.[1]

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm particle size) is recommended for its proven performance in separating pantoprazole and its impurities.[5][6]

  • Data Acquisition Software: Chromatographic software for data acquisition and processing (e.g., Agilent ChemStation).[6]

  • Analytical Balance: For accurate weighing of standards and samples.

  • pH Meter: Calibrated for accurate buffer preparation.

  • Sonicator: For degassing solvents and dissolving samples.

  • Volumetric Glassware: Class A for accurate solution preparation.

Chemicals and Reagents
  • Pantoprazole Sodium Reference Standard (RS): USP or Ph. Eur. grade.

  • Reference standards for known impurities: (e.g., Pantoprazole Sulfide, Pantoprazole Sulfone).[3]

  • Acetonitrile (ACN): HPLC gradient grade.

  • Ammonium Acetate: Analytical or HPLC grade.[5][6]

  • Triethylamine: HPLC grade.[5][6]

  • Orthophosphoric Acid: Analytical grade.[5][6]

  • Water: HPLC grade or purified water (e.g., Milli-Q).

Preparation of Solutions

Mobile Phase A:

  • Prepare a 0.01 M ammonium acetate solution by dissolving the appropriate amount in HPLC grade water.

  • Add 1 mL of triethylamine per liter of solution.[5][6]

  • Adjust the pH to 4.5 with orthophosphoric acid.[5][6]

  • Mix this buffer with acetonitrile in a ratio of 70:30 (v/v).[5][6]

  • Filter through a 0.45 µm membrane filter and degas.

Mobile Phase B:

  • Prepare the same 0.01 M ammonium acetate buffer with triethylamine, adjusted to pH 4.5, as for Mobile Phase A.

  • Mix this buffer with acetonitrile in a ratio of 30:70 (v/v).[5][6]

  • Filter through a 0.45 µm membrane filter and degas.

Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (50:50 v/v) is a suitable diluent.[3][4]

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Pantoprazole Sodium RS in the diluent to obtain a known concentration (e.g., 0.4 mg/mL).[6]

Impurity Stock Solutions: Prepare individual or mixed stock solutions of the known pantoprazole impurities in the diluent at appropriate concentrations.

System Suitability Solution (SSS): A solution containing pantoprazole and key impurities is prepared to verify the chromatographic system's performance. A common SSS involves a mixture of pantoprazole and its sulfone impurity to check for adequate resolution.[3]

Sample Preparation (from Tablets):

  • Weigh and powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specified amount of pantoprazole and transfer it to a suitable volumetric flask.

  • Add a portion of the diluent, sonicate for a specified time to dissolve, and then dilute to volume with the diluent.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of pantoprazole and its impurities.

ParameterConditionRationale
Column Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)C18 stationary phases provide excellent hydrophobic retention and selectivity for pantoprazole and its related substances.[5][6]
Mobile Phase A 0.01 M Ammonium Acetate buffer (pH 4.5 with 0.1% Triethylamine) : Acetonitrile (70:30, v/v)The aqueous buffer at pH 4.5 ensures the appropriate ionization state for the analytes, enhancing retention and peak shape. Triethylamine acts as a silanol blocker, reducing peak tailing.[5][6]
Mobile Phase B 0.01 M Ammonium Acetate buffer (pH 4.5 with 0.1% Triethylamine) : Acetonitrile (30:70, v/v)Higher acetonitrile content allows for the elution of more hydrophobic impurities.
Gradient Program Time (min)% B
00
25100
30100
310
400
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency and reasonable run times.[3][5][7]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.[5][6]
Detection Wavelength 290 nmPantoprazole and its impurities exhibit significant UV absorbance at this wavelength, allowing for sensitive detection.[3][5][7]
Injection Volume 20 µLA typical injection volume for standard HPLC analyses.

Results and Discussion

The described method effectively separates pantoprazole from its major process-related and degradation impurities. The use of a gradient elution allows for the resolution of early-eluting polar impurities and later-eluting non-polar impurities within a single chromatographic run.

System Suitability

Before sample analysis, the system suitability must be verified by injecting the SSS. The critical parameters to evaluate include:

  • Resolution: The resolution between pantoprazole and its critical pair (e.g., sulfone impurity) should be greater than 2.0.[7]

  • Tailing Factor: The tailing factor for the pantoprazole peak should be not more than 2.0.

  • Theoretical Plates: The number of theoretical plates for the pantoprazole peak should be greater than 2000.

  • Reproducibility: The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are essential. Pantoprazole is known to degrade under acidic and oxidative conditions.[3][4] The developed HPLC method should be able to separate the degradation products from the parent drug and from each other, demonstrating specificity. Pantoprazole shows stability in alkaline and dry heat conditions.[3][4]

Workflow and Data Presentation

The logical workflow for the HPLC analysis of pantoprazole impurities is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_processing Data Processing Phase prep_mobile Prepare Mobile Phases (A & B) equilibration System Equilibration prep_mobile->equilibration prep_sample Prepare Sample & Standard Solutions injection Inject Standard and Sample Solutions prep_sample->injection equilibration->injection data_acq Data Acquisition injection->data_acq integration Peak Integration & Identification data_acq->integration quantification Quantification of Impurities integration->quantification reporting Generate Report quantification->reporting

Caption: HPLC analysis workflow for pantoprazole impurities.

The following table summarizes the expected relative retention times (RRT) for pantoprazole and some of its common impurities based on published data. The exact RRTs may vary depending on the specific chromatographic conditions.

CompoundRelative Retention Time (RRT)
Pantoprazole Sulfone~0.80[3]
Pantoprazole 1.00
Pantoprazole Sulfide~1.63[3]

Conclusion

The gradient elution HPLC method described in this application note provides a reliable and robust means for the separation and quantification of pantoprazole and its impurities. The method is specific, sensitive, and suitable for routine quality control analysis in the pharmaceutical industry. Adherence to the detailed protocols and system suitability criteria will ensure the generation of accurate and reproducible results, contributing to the overall quality and safety of pantoprazole drug products.

References

  • High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals. PubMed. Available at: [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. Available at: [Link]

  • HPLC Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals. Scribd. Available at: [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals. ResearchGate. Available at: [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. SciELO. Available at: [Link]

  • Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. PMC - NIH. Available at: [Link]

  • Modernization of USP and Ph. Eur. Method – Pantoprazole Sodium Sesquihydrate Organic Impurities. Waters. Available at: [Link]

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Application Note: Forced Degradation Studies of Pantoprazole for Impurity Profiling and Stability-Indicating Method Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pantoprazole, a substituted benzimidazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] Its clinical success in treating acid-related disorders hinges on its purity, safety, and stability.[3] Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4] These studies are designed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[4]

The primary objectives of performing forced degradation on Pantoprazole are:

  • To identify potential degradation products: This helps in establishing degradation pathways and understanding the intrinsic stability of the molecule.[4][5]

  • To develop and validate stability-indicating analytical methods: A stability-indicating method is crucial for accurately measuring the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[4][6]

  • To inform formulation and packaging development: Understanding how Pantoprazole degrades helps in creating a stable formulation and selecting appropriate packaging to protect it from adverse environmental factors.[4]

This application note provides a comprehensive guide and detailed protocols for conducting forced degradation studies on Pantoprazole, interpreting the results, and utilizing the data for analytical method development.

Scientific Background & Rationale

Chemical Stability of Pantoprazole:

Pantoprazole's structure, featuring a sulfoxide group linking benzimidazole and pyridine rings, is inherently susceptible to degradation, particularly in acidic conditions.[2][6] The stability of Pantoprazole in aqueous solutions is highly pH-dependent, with the rate of degradation increasing as the pH decreases.[2] For instance, at room temperature, its degradation half-life is approximately 2.8 hours at pH 5.0, but extends to 220 hours at pH 7.8.[2] This acid lability is fundamental to its mechanism of action but also presents a significant challenge for formulation and stability.

Regulatory Framework: ICH Q1A(R2)

The ICH guideline Q1A(R2) on "Stability Testing of New Drug Substances and Products" explicitly requires stress testing to elucidate the intrinsic stability of the drug substance.[4][7] The guideline mandates that stress conditions should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[5][7][8] The goal is to achieve a target degradation of 5-20%.[5][8] This range is considered optimal because it generates a sufficient amount of degradation products for detection and characterization without completely destroying the sample, which could lead to secondary and irrelevant degradation pathways.[8]

Experimental Design and Strategy

A systematic approach is essential for a successful forced degradation study. The overall workflow involves preparing a stock solution of Pantoprazole, subjecting aliquots to various stress conditions, neutralizing or diluting the samples, and finally analyzing them with a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[9]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Pantoprazole Stock Solution Preparation acid Acid Hydrolysis stock->acid Expose Aliquots base Base Hydrolysis stock->base Expose Aliquots ox Oxidation stock->ox Expose Aliquots therm Thermal Stress stock->therm Expose Aliquots photo Photolytic Stress stock->photo Expose Aliquots neutralize Neutralization & Dilution acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize hplc Stability-Indicating HPLC/UPLC-MS Analysis neutralize->hplc data Data Interpretation & Impurity Identification hplc->data

Caption: Overall workflow for Pantoprazole forced degradation studies.

Detailed Protocols for Forced Degradation

Materials and Reagents:

  • Pantoprazole Sodium Reference Standard

  • Hydrochloric Acid (HCl), 1 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate Buffer (pH 7.0 - 7.4)

  • Water (HPLC grade)

  • Calibrated pH meter, HPLC/UPLC system with a PDA/DAD or MS detector, photostability chamber, and a thermostatically controlled oven.

Protocol 1: Preparation of Pantoprazole Stock Solution

  • Accurately weigh and dissolve an appropriate amount of Pantoprazole Sodium in a suitable solvent (e.g., a mixture of methanol and water) to prepare a stock solution of approximately 1000 µg/mL.

  • Ensure the solution is fully dissolved and protected from light. This stock will be used for all subsequent stress conditions.

Protocol 2: Acid Hydrolysis

  • Rationale: Pantoprazole is known to be highly labile in acidic conditions.[6][10] This study mimics the environment of the stomach and assesses the primary degradation pathway.

  • Transfer 5 mL of the stock solution into a 50 mL volumetric flask.

  • Add 5 mL of 0.1 M HCl.

  • Keep the solution at room temperature for a specified period (e.g., 30 minutes to 2 hours). Monitor the degradation periodically.

  • After the desired time, withdraw a sample and immediately neutralize it with an equivalent volume and concentration of NaOH (e.g., 5 mL of 0.1 M NaOH).

  • Dilute to the final volume with the mobile phase diluent to a target concentration of approximately 15-20 µg/mL.[11]

  • Analyze immediately by HPLC.

Protocol 3: Base Hydrolysis

  • Rationale: Although more stable under alkaline conditions than acidic ones, base hydrolysis is a required stress test to ensure all potential degradation pathways are explored.[12][13]

  • Transfer 5 mL of the stock solution into a 50 mL volumetric flask.

  • Add 5 mL of 0.1 M NaOH.

  • Reflux the solution at 60-80°C or keep at room temperature for a longer duration (e.g., 24 hours), as Pantoprazole is relatively stable to alkali.[6][12][13]

  • After incubation, cool the solution to room temperature and neutralize with an equivalent volume and concentration of HCl (e.g., 5 mL of 0.1 M HCl).

  • Dilute to the final volume with the mobile phase diluent.

  • Analyze by HPLC.

Protocol 4: Oxidative Degradation

  • Rationale: The sulfoxide moiety in Pantoprazole is susceptible to oxidation, potentially forming the corresponding sulfone impurity.[14] This study evaluates the drug's stability in the presence of oxidizing agents.

  • Transfer 5 mL of the stock solution into a 50 mL volumetric flask.

  • Add 5 mL of 3% H₂O₂.

  • Keep the solution at room temperature for a specified period (e.g., 6-24 hours), protected from light.[6]

  • After the desired time, dilute to the final volume with the mobile phase diluent.

  • Analyze by HPLC.

Protocol 5: Thermal Degradation

  • Rationale: Thermal stress testing evaluates the stability of the drug substance in its solid state at elevated temperatures.

  • Place a thin layer of solid Pantoprazole powder in a petri dish.

  • Expose the sample to dry heat in a calibrated oven at a temperature higher than that for accelerated testing (e.g., 70-95°C) for a defined period (e.g., 24-48 hours).[6]

  • After exposure, allow the sample to cool.

  • Accurately weigh the stressed powder, dissolve it in the diluent to prepare a solution of known concentration, and analyze by HPLC.

Protocol 6: Photolytic Degradation

  • Rationale: Photostability testing is essential to determine if the drug requires protection from light during manufacturing, storage, and administration.[4]

  • Expose the Pantoprazole stock solution (in a transparent container) and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[4][11]

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, prepare the samples (both solution and solid) in the diluent to a known concentration.

  • Analyze by HPLC and compare the results with the dark control.

Analytical Methodology: Stability-Indicating HPLC

A robust stability-indicating analytical method is the cornerstone of a forced degradation study. Its purpose is to separate the active drug from all process-related impurities and degradation products.[9] HPLC and UPLC methods are most commonly employed for this purpose.[9]

Recommended HPLC Method Parameters:

ParameterRecommended Condition
Column C18 or Phenyl column (e.g., Hypersil ODS, Agilent Zorbax SB Phenyl), 250 x 4.6 mm, 5 µm[3][12]
Mobile Phase Gradient or isocratic elution using a mixture of a phosphate buffer (pH ~7.0-7.4) and an organic modifier like Acetonitrile (ACN).[3][10][12]
Flow Rate 1.0 mL/min[3][12]
Detection Wavelength 290 nm (UV-Vis/PDA Detector)[3][12]
Injection Volume 10-20 µL[3]
Column Temperature 30-40 °C

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples themselves are used to prove the specificity and stability-indicating nature of the method.

Results and Interpretation

The primary degradation products of Pantoprazole are well-documented. Analysis of the stressed samples should focus on identifying and quantifying these impurities.

Expected Degradation Products:

Stress ConditionMajor Degradation Product(s)Chemical Transformation
Acid Hydrolysis Pantoprazole SulfideReduction of the sulfoxide group.[6][12]
Oxidative Pantoprazole SulfoneOxidation of the sulfoxide group.[6][12][14]
Alkaline Generally stable, minor degradation may occur.[12][13]-
Thermal Generally stable, minor degradation may occur.[12][13]-
Photolytic Pantoprazole N-oxide and other minor degradants.[3][15]N-oxidation of the pyridine ring.

Pantoprazole Degradation Pathways:

G Panto Pantoprazole (Sulfoxide) Sulfone Pantoprazole Sulfone Panto->Sulfone [O] (e.g., H₂O₂) Oxidation Sulfide Pantoprazole Sulfide Panto->Sulfide H⁺ Reduction/Rearrangement Noxide Pantoprazole N-Oxide Panto->Noxide (Light) Photodegradation

Caption: Simplified degradation pathways of Pantoprazole under stress.

Conclusion

Forced degradation studies are an indispensable tool in the pharmaceutical development of Pantoprazole. By systematically applying stress conditions as outlined in ICH guidelines, researchers can proactively identify potential degradation products, establish degradation pathways, and develop robust, specific, and accurate stability-indicating analytical methods. The protocols and insights provided in this application note serve as a comprehensive guide for ensuring the quality, safety, and efficacy of Pantoprazole drug substances and products.

References

  • A Comparative Guide to Analytical Methods for Pantoprazole Impurity Profiling. Benchchem.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories.
  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO.
  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. SciELO.
  • Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. PubMed.
  • Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. Journal of AOAC INTERNATIONAL.
  • Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. Current Pharmaceutical Analysis.
  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. UQ eSpace.
  • Forced Degradation Behavior: A Comparative Analysis of Pantoprazole and its N-oxide Metabolite. Benchchem.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • Forced Degradation Studies. MedCrave online.
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  • HPLC–DAD Method for Investigating Pantoprazole for its Stress-Dependent Degradation by Photolysis and Oxidation. AKJournals.
  • Pantoprazole | C16H15F2N3O4S | CID 4679. PubChem - NIH.
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Application Notes & Protocols: A Stability-Indicating Assay Method for Pantoprazole and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pantoprazole, a proton pump inhibitor, is widely used for the treatment of acid-related gastrointestinal disorders.[1][2] As with any pharmaceutical compound, ensuring its stability and purity throughout its shelf life is paramount for safety and efficacy. A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development of a robust SIAM is a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4][5][6]

This document provides a comprehensive guide to a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Pantoprazole and its potential impurities. The protocols herein are designed to be a self-validating system, grounded in established scientific principles and regulatory expectations.

Scientific Rationale and Method Overview

The core of a successful SIAM lies in its ability to separate the parent drug from all potential degradation products. This is achieved through forced degradation studies, where the drug substance is subjected to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light.[7][8][9][10][11] The degradation pathways of Pantoprazole are complex, with the primary known impurities being the sulfone and sulfide derivatives.[7][8] This method is designed to resolve these and other potential degradants from the intact Pantoprazole peak.

The chosen analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This is a widely used, robust, and sensitive technique for the analysis of pharmaceutical compounds. The method utilizes a C18 column and a gradient elution program to achieve optimal separation of Pantoprazole and its impurities.

Experimental Protocols

Materials and Reagents
  • Pantoprazole Sodium Reference Standard

  • Pantoprazole Sulfide Impurity Reference Standard

  • Pantoprazole Sulfone Impurity Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Dipotassium Hydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Hydrochloric Acid (Analytical Grade)

  • Sodium Hydroxide (Analytical Grade)

  • Hydrogen Peroxide (30%, Analytical Grade)

  • Purified Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A validated HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been optimized for the separation of Pantoprazole and its impurities:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Phosphate Buffer (pH 7.4)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
25
Flow Rate 1.0 mL/min[7][12][13][14]
Column Temperature 30°C
Detection Wavelength 290 nm[7][8][12]
Injection Volume 20 µL[13][14]

Preparation of Phosphate Buffer (pH 7.4): Dissolve an appropriate amount of potassium dihydrogen phosphate and dipotassium hydrogen phosphate in purified water to achieve a final concentration of 0.05 M. Adjust the pH to 7.4 ± 0.05 with orthophosphoric acid if necessary. Filter through a 0.45 µm membrane filter.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (Pantoprazole): Accurately weigh and dissolve an appropriate amount of Pantoprazole Sodium Reference Standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a concentration of 1000 µg/mL.

  • Impurity Stock Solutions: Prepare individual stock solutions of Pantoprazole Sulfide and Pantoprazole Sulfone impurities in a similar manner to the Pantoprazole standard stock solution.

  • Working Standard Solution: Dilute the Standard Stock Solution with the mobile phase to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution from the drug product by dissolving a portion of the powdered tablets or the contents of a capsule in the mobile phase to achieve a theoretical Pantoprazole concentration of 100 µg/mL. Sonicate and filter through a 0.45 µm syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8][15] The following protocols outline the stress conditions to be applied to the Pantoprazole drug substance.

Acid Hydrolysis
  • To 1 mL of the Pantoprazole stock solution (1000 µg/mL), add 1 mL of 0.1 M Hydrochloric Acid.

  • Keep the solution at 60°C for a specified period (e.g., 2 hours).

  • After the incubation period, neutralize the solution with an equivalent amount of 0.1 M Sodium Hydroxide.

  • Dilute the resulting solution with the mobile phase to a final concentration of 100 µg/mL.

  • Inject into the HPLC system.

Base Hydrolysis
  • To 1 mL of the Pantoprazole stock solution (1000 µg/mL), add 1 mL of 0.1 M Sodium Hydroxide.

  • Keep the solution at 60°C for a specified period (e.g., 4 hours).

  • After the incubation period, neutralize the solution with an equivalent amount of 0.1 M Hydrochloric Acid.

  • Dilute the resulting solution with the mobile phase to a final concentration of 100 µg/mL.

  • Inject into the HPLC system.

Oxidative Degradation
  • To 1 mL of the Pantoprazole stock solution (1000 µg/mL), add 1 mL of 3% Hydrogen Peroxide.[11]

  • Keep the solution at room temperature for a specified period (e.g., 6 hours).

  • Dilute the resulting solution with the mobile phase to a final concentration of 100 µg/mL.

  • Inject into the HPLC system.

Thermal Degradation
  • Expose the solid Pantoprazole drug substance to a dry heat of 105°C for 24 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a sample solution at a concentration of 100 µg/mL in the mobile phase.

  • Inject into the HPLC system.

Photolytic Degradation
  • Expose the solid Pantoprazole drug substance to UV light (e.g., 254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[10]

  • After exposure, prepare a sample solution at a concentration of 100 µg/mL in the mobile phase.

  • Inject into the HPLC system.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[16][17][18] The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Specificity

Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is confirmed by analyzing blank samples, placebo samples, and the results of the forced degradation studies, ensuring that the Pantoprazole peak is well-resolved from any other peaks.

Linearity and Range

Linearity is established by analyzing a series of dilutions of the Pantoprazole standard solution over a specified concentration range (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[7][8]

Accuracy

Accuracy is determined by performing recovery studies. A known amount of Pantoprazole standard is spiked into a placebo formulation at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within an acceptable range (typically 98-102%).

Precision
  • Repeatability (Intra-day precision): Determined by analyzing a minimum of six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, with different analysts, and on different instruments. The RSD should be ≤ 2%.

Detection and Quantitation Limits (LOD and LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve. These parameters demonstrate the sensitivity of the method.

Data Presentation and Visualization

System Suitability Test (SST) Results
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 2000> 5000
Resolution (Rs) Rs ≥ 2.0 (between Pantoprazole and closest eluting peak)> 3.0
%RSD of replicate injections ≤ 2.0%< 1.0%
Forced Degradation Results Summary
Stress Condition% Degradation of PantoprazoleMajor Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C) ~15%Sulfide Impurity
Base Hydrolysis (0.1 M NaOH, 60°C) ~10%Minor degradation
Oxidative (3% H₂O₂, RT) ~20%Sulfone Impurity
Thermal (105°C, solid) < 5%Stable
Photolytic (UV/Vis light) ~8%Minor degradation

Note: The % degradation should be sufficient to demonstrate the formation of degradation products but not so excessive as to completely degrade the parent drug.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_forced_degradation Forced Degradation cluster_hplc HPLC Analysis cluster_validation Method Validation A Weigh Pantoprazole Standard & Sample B Dissolve in appropriate solvent A->B C Dilute to final concentration B->C I Inject into HPLC System C->I D Acid Hydrolysis D->I E Base Hydrolysis E->I F Oxidation F->I G Thermal Stress G->I H Photolytic Stress H->I J Data Acquisition (290 nm) I->J K Chromatogram Generation J->K L Specificity K->L M Linearity & Range K->M N Accuracy K->N O Precision K->O P LOD & LOQ K->P

Caption: Experimental workflow for the stability-indicating assay of Pantoprazole.

Pantoprazole Degradation Pathway

G pantoprazole Pantoprazole (Sulfoxide) sulfide Pantoprazole Sulfide pantoprazole->sulfide Reduction (e.g., Acidic conditions) sulfone Pantoprazole Sulfone pantoprazole->sulfone Oxidation (e.g., H₂O₂)

Caption: Simplified degradation pathway of Pantoprazole.

Conclusion

This application note provides a detailed protocol for a robust and reliable stability-indicating HPLC method for the analysis of Pantoprazole and its impurities. The method has been designed to meet the stringent requirements of regulatory agencies and is suitable for use in quality control laboratories for routine analysis of Pantoprazole in bulk drug and finished pharmaceutical products. Adherence to the described protocols and validation procedures will ensure the generation of accurate and reproducible data, contributing to the overall quality and safety of Pantoprazole-containing medicines.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Reddy, G. S., et al. (2012). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Química Nova, 35(7), 1423-1428. [Link]

  • Mathad, V. T., et al. (2004). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. Journal of the Brazilian Chemical Society, 15(5), 753-758. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Gupta, A., et al. (2023). Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. Current Pharmaceutical Analysis, 19(10), 767-775. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Sharma, A., et al. (2025). Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. Journal of Chromatographic Science, 63(5), bmaf029. [Link]

  • Giraud, B., et al. (2007). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. Journal of the Brazilian Chemical Society, 18(4), 846-853. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

  • Vertex AI Search. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • The University of Queensland. (n.d.). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. [Link]

  • ResearchGate. (n.d.). Degradation of pantoprazole at different pH. [Link]

  • Oxford Academic. (2025). Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. [Link]

  • PubMed. (2025). Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. [Link]

  • Oxford Academic. (2025). Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. [Link]

  • AKJournals. (2020). HPLC–DAD Method for Investigating Pantoprazole for its Stress-Dependent Degradation by Photolysis and Oxidation. [Link]

  • Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. [Link]

  • PubMed Central. (2014). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. [Link]

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LC-MS Characterization of Pantoprazole Degradation Products: A Comprehensive Guide to Forced Degradation Studies and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed protocol and scientific rationale for the characterization of pantoprazole degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). Pantoprazole, a proton pump inhibitor, is susceptible to degradation under various stress conditions, making the identification and quantification of its degradants a critical aspect of pharmaceutical quality control and stability testing.[1] We present a comprehensive workflow, including protocols for forced degradation under acidic, oxidative, and photolytic conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[2] A robust, stability-indicating LC-MS/MS method is detailed for the effective separation and sensitive detection of pantoprazole and its key degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish a reliable method for impurity profiling and to gain deeper insights into the stability of pantoprazole.

Introduction: The Imperative for Degradation Profiling

Pantoprazole is a cornerstone therapy for acid-related gastrointestinal disorders, functioning by irreversibly inhibiting the H+/K+-ATPase proton pump in gastric parietal cells.[3] However, its chemical structure, featuring a sulfinyl benzimidazole moiety, renders it inherently labile, particularly in acidic environments.[1] Regulatory bodies, such as the ICH, mandate forced degradation (or stress testing) studies to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop validated, stability-indicating analytical methods.[2]

LC-MS has become the definitive technique for this purpose, merging the high-resolution separation capabilities of liquid chromatography with the unparalleled sensitivity and structural elucidating power of mass spectrometry.[4] This combination allows for not only the detection of known impurities but also the characterization of novel, unknown degradants that may arise during manufacturing, storage, or administration. This note provides the scientific context and a field-proven protocol to achieve this.

Understanding Pantoprazole's Degradation Pathways

Forced degradation studies expose pantoprazole to a range of harsh conditions to accelerate the degradation process. The primary degradation pathways involve modification of the sulfoxide and benzimidazole core structures.

  • Acidic Degradation: Pantoprazole is notoriously unstable in acidic conditions. The mechanism involves a rearrangement to form a sulfenic acid, which is the active species that binds to the proton pump. However, under stress testing, this pathway can lead to further degradation, with the formation of pantoprazole sulfide being a major product.[5][6]

  • Oxidative Degradation: The sulfoxide group is susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide or m-CPBA readily converts pantoprazole into its corresponding sulfone derivative (Pantoprazole Sulfone), a primary and well-characterized oxidative degradant.[1][5][7] Further oxidation can lead to the formation of N-oxides.[8][9]

  • Photolytic Degradation: Exposure to UV or visible light can induce degradation, leading to a complex mixture of products.[2][8] Studies have shown the formation of sulfone and N-oxide impurities under photolytic stress.[9][10]

  • Alkaline and Thermal Stability: Pantoprazole generally exhibits greater stability under alkaline and dry heat conditions compared to acidic, oxidative, or photolytic stress.[5][6][8] While some degradation may occur, it is often minimal.

The following diagram illustrates the primary degradation pathways for pantoprazole.

Pantoprazole_Degradation Panto Pantoprazole Sulfide Pantoprazole Sulfide Panto->Sulfide Reduction Sulfone Pantoprazole Sulfone Panto->Sulfone Oxidation Panto->Sulfone N_Oxide Pantoprazole N-Oxide Panto->N_Oxide Acid Acidic Hydrolysis Acid->Panto Forms Oxidation Oxidative Stress (H₂O₂) Oxidation->Panto Forms Photolysis Photolytic Stress (UV Light) Photolysis->Panto Forms LCMS_Workflow cluster_prep 1. Sample Preparation & Stress Induction cluster_stress Forced Degradation Conditions cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing & Characterization Start Pantoprazole Stock (1 mg/mL in Methanol) Acid Acidic Stress (0.1N HCl) Start->Acid Oxidative Oxidative Stress (3% H₂O₂) Start->Oxidative Photolytic Photolytic Stress (UV Chamber) Start->Photolytic Unstressed Unstressed Control Start->Unstressed Neutralize Neutralization & Dilution to 10 µg/mL Acid->Neutralize Oxidative->Neutralize Photolytic->Neutralize Unstressed->Neutralize LC_Separation Chromatographic Separation (Reversed-Phase C18) Neutralize->LC_Separation MS_Detection MS Detection (Full Scan) & MS/MS (Fragmentation) LC_Separation->MS_Detection Peak_ID Peak Identification (Retention Time, m/z) MS_Detection->Peak_ID Structure Structural Elucidation (Fragmentation Analysis) Peak_ID->Structure Report Final Report Structure->Report

Caption: Experimental workflow for Pantoprazole degradation analysis.

Protocol: Forced Degradation Study

Causality: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized and the primary degradation products can be reliably detected. [9]

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of pantoprazole in HPLC-grade methanol.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1N HCl.

    • Incubate at 60°C for 2 hours.

    • Cool the solution, neutralize with an equivalent amount of 0.1N NaOH, and dilute with mobile phase to a final concentration of ~10 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). [1] * Keep at room temperature for 4 hours.

    • Dilute with mobile phase to a final concentration of ~10 µg/mL.

  • Photolytic Degradation:

    • Place 1 mL of the stock solution in a transparent vial.

    • Expose the solution to UV light (in a photostability chamber) for 24 hours. [1][11] * Prepare a control sample stored in the dark for the same duration.

    • Dilute with mobile phase to a final concentration of ~10 µg/mL.

  • Control Sample: Prepare an unstressed control by diluting the stock solution to the same final concentration with the mobile phase.

Protocol: LC-MS/MS Analysis

Causality: A reversed-phase C18 column is chosen for its excellent retention and separation of moderately polar compounds like pantoprazole and its metabolites. [5][6]A gradient elution is employed to resolve early-eluting polar degradants from the parent drug and more hydrophobic impurities. [5]Positive electrospray ionization (ESI+) is highly effective for protonating the nitrogen atoms in the pantoprazole structure, leading to strong signals. [12] Table 1: Chromatographic Conditions

ParameterCondition
Column Hypersil ODS C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water (pH adjusted to 7.0 with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (30% B), 5-15 min (30-70% B), 15-20 min (70% B), 20-22 min (70-30% B), 22-25 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector PDA/DAD at 290 nm followed by Mass Spectrometer

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 100-600) for survey; Product Ion Scan for fragmentation
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Collision Energy Ramped (e.g., 15-40 eV) for MS/MS experiments
Collision Gas Argon

Results and Discussion: Characterizing the Degradants

Analysis of the stressed samples will reveal several new peaks in the chromatogram in addition to the parent pantoprazole peak. The combination of retention time, accurate mass measurement (from full scan MS), and fragmentation patterns (from MS/MS) allows for confident identification.

Table 3: Key Pantoprazole Degradation Products and their Mass Spectral Data

Compound NameCommon Stress ConditionExpected [M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
Pantoprazole- (Parent Drug)384.1200.0, 138.0
Pantoprazole SulfideAcidic368.1184.0, 138.1
Pantoprazole SulfoneOxidative, Photolytic400.1200.0, 138.0
Pantoprazole N-OxideOxidative, Photolytic400.1216.0, 138.0

Note: The exact m/z values may vary slightly based on instrument calibration and resolution.

Fragmentation Analysis

The structural elucidation of degradants relies on interpreting their MS/MS fragmentation spectra. For pantoprazole and its related substances, fragmentation often occurs around the sulfoxide bridge. [13]

  • Pantoprazole ([M+H]⁺ = 384.1): A characteristic fragmentation is the cleavage that produces the benzimidazole cation at m/z 200.0. [12][13]* Pantoprazole Sulfone ([M+H]⁺ = 400.1): The sulfone also shows a fragment at m/z 200.0, indicating the benzimidazole portion remains intact. [7]* Pantoprazole Sulfide ([M+H]⁺ = 368.1): The sulfide analogue fragments to produce its corresponding benzimidazole thioether cation.

By comparing the fragmentation patterns of the degradation products to that of the parent drug, analysts can pinpoint the site of chemical modification. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of both the parent ions and their fragments, adding another layer of confidence to the identification. [7][14]

Conclusion

This application note outlines a robust and reliable workflow for the LC-MS characterization of pantoprazole degradation products. The provided protocols for forced degradation and LC-MS/MS analysis are grounded in established scientific literature and regulatory expectations. By systematically applying these methods, researchers can effectively identify known and unknown impurities, generate critical data for stability studies, and ensure the quality and safety of pantoprazole formulations. This approach not only fulfills regulatory requirements but also provides a deeper understanding of the drug's intrinsic chemical properties, which is invaluable throughout the drug development lifecycle.

References

  • Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. ResearchGate.

  • Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. ResearchGate.

  • Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. PubMed.

  • A SELECTIVE AND SENSITIVE METHOD DEVELOPMENT AND VALIDATION BY LC–MS/MS APPROACH FOR TRACE LEVEL QUANTIFICATION OF THREE POTEN. Rasayan Journal of Chemistry.

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Institutes of Health (NIH).

  • Analysis of Degradation Impurities in Pantoprazole Sodium for Injection by HPLC-Q-TOF-MS. Semantic Scholar.

  • Forced Degradation Behavior: A Comparative Analysis of Pantoprazole and its N-oxide Metabolite. Benchchem.

  • A Comparative Guide to Analytical Methods for Pantoprazole Impurity Profiling. Benchchem.

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. ResearchGate.

  • Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study. PubMed.

  • Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. Journal of Chromatographic Science, Oxford Academic.

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific.

  • HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation. Acta Chromatographica.

  • HPLC–DAD Method for Investigating Pantoprazole for its Stress-Dependent Degradation by Photolysis and Oxidation. AKJournals.

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. SciELO.

  • Degradation of pantoprazole at different pH. ResearchGate.

  • (PDF) HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation. ResearchGate.

  • VALIDATION OF STABILITY INDICATING LC-MS ASSAY METHOD FOR DETERMINATION OF PANTOPRAZOLE SODIUM SESQUIHYDRATE. ResearchGate.

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI.

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO.

  • Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. Ingenta Connect.

Sources

Application Note: A Validated Protocol for the Synthesis of Pantoprazole Sulfide N-Oxide Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pantoprazole, a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. The rigorous quality control of its Active Pharmaceutical Ingredient (API) necessitates the identification and quantification of all potential impurities and degradation products. Pantoprazole Sulfide N-Oxide is a known process-related impurity that can arise during the synthesis of Pantoprazole.[1][2] It is the N-oxide derivative of the thioether intermediate (Pantoprazole Sulfide) formed before the final oxidation to the active sulfoxide drug substance.[3][4][5][6]

The availability of a high-purity reference standard for Pantoprazole Sulfide N-Oxide is therefore critical for the development and validation of analytical methods, such as HPLC, used to monitor the purity of Pantoprazole API and its formulated products.[7][8] This application note provides a detailed, reliable, and reproducible two-step protocol for the synthesis of Pantoprazole Sulfide N-Oxide. The described methodology is grounded in established chemical principles and is designed for researchers, analytical scientists, and drug development professionals requiring a well-characterized standard for their work.

The strategic approach involves the initial N-oxidation of the pyridine precursor followed by a nucleophilic substitution reaction with the benzimidazole thiol. This sequence is chosen to selectively install the N-oxide functionality prior to the thioether linkage, providing a direct and controlled route to the target compound.[9]

Reaction Scheme and Mechanism

The synthesis is accomplished via a two-step process:

  • N-Oxidation: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride is selectively oxidized at the pyridine nitrogen using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The electron-rich nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.

  • Condensation: The resulting 2-Chloromethyl-3,4-dimethoxypyridine N-oxide is then coupled with 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole (Pantoprazole Related Compound C)[10]. In a basic medium, the thiol group of the benzimidazole is deprotonated to form a potent thiolate nucleophile, which subsequently displaces the chloride on the chloromethyl group of the pyridine N-oxide intermediate to form the desired thioether linkage.[9][11]

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Condensation SM1 2-Chloromethyl-3,4-dimethoxypyridine HCl Intermediate Intermediate: 2-Chloromethyl-3,4-dimethoxypyridine N-oxide SM1->Intermediate Oxidation SM2 5-(Difluoromethoxy)-2-mercapto- 1H-benzimidazole FinalProduct Final Product: Pantoprazole Sulfide N-Oxide SM2->FinalProduct Nucleophilic Substitution Oxidant m-CPBA Dichloromethane Oxidant->Intermediate Base NaOH (aq) Tetrahydrofuran Base->FinalProduct Intermediate->FinalProduct

Figure 1: Synthetic workflow for Pantoprazole Sulfide N-Oxide.

Experimental Protocol

Materials and Equipment
ReagentGradeSupplier
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride≥98%Standard Vendor
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole≥98%Standard Vendor
meta-Chloroperoxybenzoic acid (m-CPBA)70-77%Standard Vendor
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Vendor
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard Vendor
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Standard Vendor
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Standard Vendor
Sodium Thiosulfate (Na₂S₂O₃)ACS Reagent, ≥98%Standard Vendor
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentStandard Vendor
Deionized WaterType IIn-house
  • Equipment: Magnetic stirrer with heating plate, ice bath, round-bottom flasks, dropping funnel, separatory funnel, rotary evaporator, Buchner funnel, pH meter, standard laboratory glassware.

  • Analytical: High-Performance Liquid Chromatography (HPLC) system, Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

Step-by-Step Procedure

Part A: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine N-oxide

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 10.0 g of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in 100 mL of dichloromethane (DCM).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Oxidation: Slowly add 9.0 g of m-CPBA (70-77%) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The stoichiometry must be carefully controlled to prevent over-oxidation.[9]

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC (DCM:Methanol 95:5) until the starting material is consumed.

  • Work-up:

    • Quench the excess m-CPBA by slowly adding 50 mL of a 10% aqueous sodium thiosulfate solution. Stir for 15 minutes.[9]

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (twice) and 50 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to obtain the crude product as an oil or semi-solid. This crude intermediate is typically used in the next step without further purification.

Part B: Synthesis of Pantoprazole Sulfide N-Oxide

  • Thiolate Preparation: In a separate 250 mL flask, dissolve 9.7 g of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in 50 mL of a 2 M aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Reaction Setup: Dissolve the crude 2-chloromethyl-3,4-dimethoxypyridine N-oxide from Part A in 80 mL of tetrahydrofuran (THF) in a 500 mL flask.

  • Condensation: Add the prepared benzimidazole thiolate solution dropwise to the THF solution at room temperature (20-25 °C) over 20 minutes.

  • Reaction: Stir the resulting mixture at room temperature for approximately 2-4 hours. Monitor the reaction completion by HPLC or TLC.[9]

  • Isolation and Purification:

    • Once the reaction is complete, carefully adjust the pH of the mixture to ~7.0 using 1 M hydrochloric acid. This will cause the product to precipitate.

    • Cool the mixture to 0-10 °C in an ice bath and stir for 1 hour to maximize crystallization.[9]

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with 50 mL of cold deionized water (twice) to remove inorganic salts.

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight. The resulting solid is Pantoprazole Sulfide N-Oxide. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if required.

Summary of Quantitative Data

ParameterStep 1: N-OxidationStep 2: Condensation
Key Starting Material 2-Chloromethyl-3,4-dimethoxypyridine HCl2-Chloromethyl-3,4-dimethoxypyridine N-oxide (crude)
Key Reagent m-CPBA (70-77%)5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
Molar Ratio 1.0 : 1.1 (Starting Material : m-CPBA)1.0 : 1.0 (N-oxide intermediate : Thiol)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF) / Water
Temperature 0-5 °C20-25 °C
Reaction Time 2-3 hours2-4 hours
Expected Yield >95% (crude)75-85% (isolated)
Typical Purity (HPLC) N/A (intermediate)≥98%

Safety and Handling

  • General Precautions: Conduct all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • m-CPBA: This is a strong oxidizing agent and can be shock-sensitive when dry. Handle with care and avoid contact with metals.

  • Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete N-Oxidation (Step 1) Insufficient m-CPBA; reaction time too short; low temperature slowing reaction.Check m-CPBA purity/activity. Add a slight excess (1.1-1.2 eq.). Increase reaction time and monitor closely by TLC/HPLC.
Low Yield in Condensation (Step 2) Incomplete formation of thiolate; poor quality of N-oxide intermediate; pH drift.Ensure complete dissolution of the thiol in NaOH. Use the N-oxide intermediate immediately. Monitor and maintain pH during work-up.
Final Product Contaminated with Sulfone Impurity This protocol synthesizes the sulfide N-oxide. If sulfone is detected, it indicates an unintended oxidation.Ensure no excess oxidant was carried over from Step 1. Avoid exposure of the final product to oxidizing conditions.
Difficulty in Precipitation/Crystallization Product is too soluble in the reaction mixture; incorrect pH.Add an anti-solvent (e.g., water) slowly or concentrate the solution before pH adjustment. Ensure pH is precisely neutral (~7.0).

References

  • Google Patents. (2006). WO2006064249A2 - Process for the preparation of pantoprazole sodium.
  • Reddy, B. R., et al. (2017). Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate. ACS Omega. [Link]

  • Popat, K. H., et al. (2019). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. ACS Omega. [Link]

  • Popat, K. H., et al. (2019). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central. [Link]

  • SynZeal. (n.d.). Pantoprazole N-Oxide | 953787-60-5. SynZeal. [Link]

  • Drugfuture. (n.d.). Pantoprazole sodium. Drugfuture. [Link]

  • Kumar, P., et al. (2019). An improved and scalable process for the synthesis of pantoprazole sodium sesquihydrate. Semantic Scholar. [Link]

  • Google Patents. (2015). CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity.
  • Google Patents. (2008). WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts.
  • Pharmaffiliates. (n.d.). Pantoprazole - Impurity C. Pharmaffiliates. [Link]

Sources

Troubleshooting & Optimization

Resolving Pantoprazole Sulfide N-Oxide from sulfone impurity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving Pantoprazole Sulfide N-Oxide from its challenging sulfone impurity. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter this specific separation challenge. Here, we synthesize established chromatographic principles with field-proven troubleshooting strategies to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is separating Pantoprazole Sulfide N-Oxide from the sulfone impurity so difficult?

A: The difficulty arises from their high degree of structural similarity. Both are process-related impurities formed during the synthesis of Pantoprazole, particularly during the oxidation of the sulfide precursor.[1][2] The sulfone is an over-oxidized version of the parent drug, while the N-oxide is another oxidation product. Their similar molecular structures, polarity, and chromophores result in very close retention times in conventional reversed-phase HPLC, making baseline separation a significant challenge.

Q2: What are the primary analytical techniques for this separation?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique for this application.[3][4] Method development often involves gradient elution with C18 or C8 columns.[5][6] For particularly difficult separations or for chiral analysis, other techniques like Supercritical Fluid Chromatography (SFC) and specialized chiral chromatography can be employed.[7][8]

Q3: Are there established methods in pharmacopeias like the USP?

A: Yes, the United States Pharmacopeia (USP) provides detailed monographs for Pantoprazole Sodium that include tests for related compounds and organic impurities.[9][10][11] These methods often specify gradient RP-HPLC conditions and system suitability requirements, such as minimum resolution between critical pairs, which serve as an excellent starting point for method development.[12][13]

Q4: What is a typical detection wavelength for analyzing these impurities?

A: A detection wavelength of 290 nm is most commonly used.[3][5][14] This wavelength corresponds to the maximum absorbance of the benzimidazole chromophore shared by Pantoprazole and its related impurities, providing optimal sensitivity for their detection.[3]

In-Depth Troubleshooting Guides

Guide 1: Reversed-Phase HPLC (RP-HPLC) Method Optimization

RP-HPLC is the workhorse for impurity profiling of Pantoprazole. However, achieving baseline resolution between the Sulfide N-Oxide and the sulfone impurity requires careful optimization of several parameters.

Principle of Separation: RP-HPLC separates compounds based on their hydrophobicity. The sample is injected into a non-polar stationary phase (like C18), and a polar mobile phase elutes the components. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The subtle differences in polarity between the N-oxide and sulfone moieties are exploited for separation.

If you are observing co-elution or insufficient separation between the Pantoprazole Sulfide N-Oxide and sulfone impurity peaks, follow this workflow.

Caption: Troubleshooting workflow for poor HPLC resolution.

Step-by-Step Guidance:

  • Mobile Phase pH Adjustment: The ionization state of the analytes can significantly impact retention and selectivity. Pantoprazole and its impurities have multiple pKa values. Adjusting the mobile phase buffer pH can alter the charge on the molecules, changing their interaction with the C18 stationary phase.

    • Action: Prepare mobile phases with buffers at different pH values (e.g., pH 6.8, 7.0, 7.5).[10][15] A pH around 7.0 is a common starting point.[1][5]

    • Rationale: Even a small pH shift can fine-tune the selectivity between the two closely related impurities.

  • Gradient Slope Optimization: A shallow gradient is often necessary to resolve closely eluting peaks.

    • Action: If your initial gradient is, for example, 5-95% organic over 20 minutes, try extending the gradient time (e.g., 5-95% over 40 minutes) specifically around the elution time of the critical pair.[3][5]

    • Rationale: A shallower gradient increases the difference in mobile phase composition at which each compound elutes, thereby improving separation.

  • Stationary Phase Chemistry: Not all C18 columns are created equal. Differences in end-capping, carbon load, and silica purity can lead to different selectivities.

    • Action: Screen different C18 columns from various manufacturers. If resolution is still poor, consider a different stationary phase, such as a Phenyl-Hexyl column, which offers alternative (pi-pi) interaction mechanisms.

    • Rationale: The sulfone and N-oxide impurities may have different interactions with alternative stationary phase chemistries, which can be exploited to achieve separation.

  • Temperature Control: Column temperature affects mobile phase viscosity and mass transfer kinetics.

    • Action: Methodically vary the column temperature (e.g., 30°C, 35°C, 40°C).[5][16]

    • Rationale: Increasing temperature generally decreases retention times and can improve peak shape. However, its effect on selectivity can be unpredictable and must be evaluated empirically. A temperature of 40°C is often a good starting point.[5]

Guide 2: Preparative Chromatography for Impurity Isolation

For reference standard qualification or structural elucidation, isolation of the impurities is necessary. This often requires scaling up an analytical method to a preparative scale.

Principle of Isolation: Preparative chromatography uses the same separation principles as analytical chromatography but with larger columns, higher flow rates, and larger injection volumes to isolate milligrams to grams of a specific compound. The goal is to maximize throughput while maintaining sufficient resolution to achieve the desired purity.

Troubleshooting Scenario: Low Purity of Collected Fractions

Problem: After performing preparative chromatography, analysis of the collected fractions shows that the Pantoprazole Sulfide N-Oxide is still contaminated with the sulfone impurity.

  • Overloading: The most common issue in preparative chromatography is column overload.

    • Action: Reduce the injection mass. Perform a loading study by injecting increasing amounts of the mixture until resolution begins to degrade. Operate at or below 80% of this determined maximum load.

    • Rationale: Overloading the column causes peak broadening and fronting, leading to a loss of resolution between closely eluting peaks and resulting in cross-contamination of fractions.

  • Fraction Collection Parameters: The timing of fraction collection is critical.

    • Action: Set the fraction collector to trigger based on peak slope or threshold, but implement a "cut" window that is narrower than the full peak width. Collect multiple narrow fractions across the eluting peak instead of one large fraction.

    • Rationale: This "heart-cutting" technique ensures that you only collect the purest part of the peak, sacrificing some yield for higher purity. The leading and tailing edges of the peak, where overlap is most likely, are discarded.

  • Focus Gradient: Use a focused or segmented gradient.

    • Action: Instead of a broad linear gradient, use a very shallow gradient or even an isocratic hold during the elution of the target impurities.

    • Rationale: This maximizes the separation between the critical pair, spreading them out over a longer time window and allowing for more precise fraction collection.

Key Experimental Protocols

Protocol 1: Analytical RP-HPLC Method for Impurity Profiling

This protocol is a robust starting point for resolving Pantoprazole impurities, based on established methods.[1][5]

ParameterSpecificationRationale
Column Hypersil ODS, C18, 125 x 4.0 mm, 5 µmA standard C18 column chemistry that has demonstrated good performance for this separation.[1][5]
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 7.0 with OPABuffered mobile phase to control analyte ionization and ensure reproducible retention times.[5]
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier providing good elution strength for these compounds.[3][5]
Gradient Program Time (min)%B
020
4080
4520
5020
Flow Rate 1.0 mL/minA standard flow rate for a 4.0 or 4.6 mm ID column, balancing analysis time and pressure.[1][5]
Column Temp. 40°CElevated temperature can improve peak efficiency and reduce viscosity.[5]
Detection UV at 290 nmWavelength of maximum absorbance for Pantoprazole and its related impurities.[3][14]
Injection Vol. 20 µLStandard volume for analytical scale.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.[13]
System Suitability

Before sample analysis, a system suitability solution containing Pantoprazole and known impurities (including sulfone) must be injected.

  • Requirement: The resolution (Rs) between the Pantoprazole and sulfone peaks should be greater than 2.0.[5]

  • Rationale: This confirms that the chromatographic system is capable of adequately separating the main component from its critical impurity.

Caption: ICH-compliant method validation logical flow.

This guide provides a foundational framework for tackling the separation of Pantoprazole Sulfide N-Oxide and its sulfone impurity. Successful resolution depends on a systematic approach to method development and a logical troubleshooting process, as outlined above. Always ensure that any developed method is fully validated according to ICH guidelines to ensure its accuracy, precision, and robustness.[5]

References

  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.[Link]

  • USP-NF. Pantoprazole Sodium Delayed-Release Tablets.[Link]

  • International Journal of Applied Pharmaceutics. Analytical Method Development and Validation of Pantoprazole in Tablet and Bulk Formulation by Uv Spectrophotometry.[Link]

  • Phenomenex. Modernization of USP and Ph. Eur. Method – Pantoprazole Sodium Sesquihydrate Organic Impurities.[Link]

  • Der Pharma Chemica. Analytical method development and method validation for the estimation of pantoprazole in tablet dosage form by RP-HPLC.[Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Development and Validation of RP-HPLC for the Pantoprazole Sodium Sesquihydrate in Pharmaceutical dosage forms and Human Plasma.[Link]

  • National Center for Biotechnology Information (PMC). Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography.[Link]

  • Federal Agency for Medicines and Health Products. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[Link]

  • USPBPEP. Pantoprazole Sodium.[Link]

  • Scribd. Pantoprazole Tablets USP-32.[Link]

  • Phenomenex. Chiral Separation of PPIs.[Link]

  • ResearchGate. Chiral Separation of the Enantiomers of Omeprazole and Pantoprazole by Capillary Electrophoresis.[Link]

  • ResearchGate. Chemical structure of pantoprazole.[Link]

  • SciELO. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations.[Link]

  • Chirality. Stereoselective chiral inversion of pantoprazole enantiomers after separate doses to rats.[Link]

  • SciELO. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f.[Link]

  • ResearchGate. High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals.[Link]

  • ResearchGate. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations.[Link]

  • Semantic Scholar. of pantoprazole sodium sesquihydrate.[Link]

  • Global Trends in Pharmaceutical Sciences. A Rapid Stability-Indicating UPLC Method for the Determination of Pantoprazole Sodium in Injection.[Link]

  • Google Patents.
  • PubMed. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals.[Link]

Sources

Technical Support Center: Optimizing HPLC Gradients for Pantoprazole Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analysis of Pantoprazole and its related substances. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your method development and troubleshooting efforts. Pantoprazole, a proton pump inhibitor, is known for its instability in acidic environments, a critical factor that heavily influences chromatographic strategy. This guide is structured to address the most common challenges encountered in the laboratory, ensuring your impurity profiling is robust, accurate, and compliant.

Part 1: Troubleshooting Guide - Resolving Common Chromatographic Issues

This section addresses specific, frequently encountered problems during the analysis of Pantoprazole. Each issue is broken down by potential cause and a systematic solution.

Issue 1: Poor Resolution Between Pantoprazole and Key Impurities (e.g., USP Impurity B, Sulfone Impurity)

Symptoms:

  • Peaks are not baseline separated (Resolution < 1.5).

  • Inaccurate quantification due to peak overlap.

  • Difficulty in meeting system suitability requirements as per pharmacopeial monographs.

Root Cause Analysis: The separation of structurally similar molecules like Pantoprazole and its sulfone or sulfide impurities is highly dependent on the selectivity of the chromatographic system. This is primarily influenced by the mobile phase composition (especially pH and organic modifier), the stationary phase chemistry, and the temperature. The pH is particularly critical as it controls the ionization state of Pantoprazole and its impurities, directly impacting their retention and interaction with the stationary phase.

Step-by-Step Resolution Protocol:

  • Verify Mobile Phase pH:

    • Action: Calibrate your pH meter with fresh, traceable buffers (e.g., pH 7.00 and 10.00).

    • Protocol: Prepare the aqueous portion of your mobile phase (e.g., phosphate or ammonium buffer). Measure and adjust the pH to the target value specified in your method (typically in the range of 7.0 to 10.5 for reversed-phase methods) before adding the organic solvent.

    • Rationale: A small deviation in pH can significantly alter the retention times and selectivity between the main peak and its closely eluting impurities. Pantoprazole's stability is also pH-dependent, with better stability at higher pH values.

  • Adjust Gradient Slope:

    • Action: If critical pairs are eluting too closely, decrease the gradient slope (i.e., make the gradient shallower) around the elution time of these peaks.

    • Example: If impurities are co-eluting with Pantoprazole around 15 minutes in a 0-30 minute gradient, modify the gradient from 20% to 50% B over 20 minutes to 20% to 50% B over 25 minutes. This reduces the rate of change in organic solvent concentration, allowing more time for differential partitioning and improving separation.

  • Evaluate Organic Modifier:

    • Action: While Acetonitrile is common, consider substituting it with Methanol or a combination of both.

    • Rationale: Different organic modifiers alter the selectivity of the separation. Methanol can offer different hydrogen bonding interactions compared to acetonitrile, potentially resolving co-eluting peaks.

  • Column Temperature Optimization:

    • Action: Systematically evaluate the effect of column temperature (e.g., in 5 °C increments from 25 °C to 40 °C).

    • Rationale: Temperature affects mobile phase viscosity and mass transfer kinetics. Increasing temperature generally decreases retention times and can improve peak efficiency. However, its effect on selectivity can vary and must be empirically determined.

Issue 2: Peak Tailing for Pantoprazole Peak

Symptoms:

  • Asymmetry factor (Tailing factor) is greater than 1.5.

  • Reduced peak height and inaccurate integration.

Root Cause Analysis: Peak tailing in Pantoprazole analysis is often linked to secondary interactions between the analyte and the stationary phase. This can be caused by exposed, acidic silanol groups on the silica backbone of the column interacting with the basic nitrogen atoms in the Pantoprazole molecule. It can also be exacerbated by column overload or degradation.

Troubleshooting Workflow:

G start Peak Tailing Observed (Asymmetry > 1.5) check_ph Is Mobile Phase pH > 7.0? start->check_ph check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph Adjust pH to 7.5-10.0 using a suitable buffer check_ph->adjust_ph No check_conc Is sample concentration too high? check_column->check_conc No replace_column Replace with a new, high-purity end-capped C18 column check_column->replace_column Yes dilute_sample Dilute sample and reinject check_conc->dilute_sample Yes end_node Problem Resolved check_conc->end_node No adjust_ph->end_node replace_column->end_node dilute_sample->end_node

Caption: Troubleshooting Decision Tree for Peak Tailing.

Solutions:

  • Use a High-Purity, End-Capped Column: Modern columns (e.g., USP L1 packing) with high-purity silica and robust end-capping are designed to minimize silanol interactions. If you are using an older generation column, switching to one of these is the most effective solution.

  • Optimize Mobile Phase Buffer:

    • Concentration: Ensure the buffer concentration is adequate (typically 10-25 mM). A higher buffer concentration can help mask residual silanols.

    • pH: Operating at a higher pH (e.g., >8) can suppress the ionization of silanol groups, reducing the undesirable secondary interactions.

  • Reduce Sample Load: Injecting too much analyte can saturate the stationary phase, leading to peak asymmetry. Prepare a dilution series of your sample to confirm if the tailing is concentration-dependent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal starting gradient for developing a Pantoprazole impurity method?

A good starting point for method development is a broad gradient that allows you to elute all potential impurities and understand the general chromatographic behavior.

Table 1: Recommended Starting Gradient Conditions

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 3.5 µm (USP L1)
Mobile Phase A 20 mM Phosphate Buffer, pH adjusted to 7.5 with NaOH
Mobile Phase B Acetonitrile
Gradient Program 5% B to 70% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 290 nm
Injection Volume 10 µL

Rationale: This generic gradient provides a wide elution window. After the initial run, you can adjust the gradient slope in the region where your impurities elute to optimize resolution, as described in the troubleshooting section. The pH of 7.5 is a good compromise for stability and interaction with the stationary phase.

Q2: How do I prepare the sample diluent to ensure Pantoprazole stability?

Pantoprazole is highly unstable in acidic or even neutral aqueous solutions. Therefore, the sample diluent must be alkaline to prevent degradation of the parent drug before injection, which could artificially inflate the levels of certain degradation impurities.

Protocol: Preparation of Stability-Indicating Diluent

  • Prepare a 10 mM Sodium Hydroxide (NaOH) solution: Dissolve 0.4 g of NaOH in 1 L of HPLC-grade water.

  • Mix with Organic Solvent: Combine the 10 mM NaOH solution with Acetonitrile in a 50:50 (v/v) ratio.

  • Sonicate: Briefly sonicate the mixture to degas and ensure homogeneity.

  • Sample Preparation: Dissolve your Pantoprazole sodium sample in this diluent to achieve the target concentration.

Rationale: The alkaline nature of the diluent (pH > 10) ensures the stability of Pantoprazole in its anionic form for a typical autosampler sequence. The presence of acetonitrile helps in solubilizing the drug substance.

Q3: My baseline is drifting upwards during the gradient run. What is the cause?

An upward drifting baseline is almost always related to the mobile phase, specifically a mismatch in the UV absorbance of Mobile Phase A and Mobile Phase B at the detection wavelength.

Troubleshooting Steps:

  • Check Purity of Solvents: Ensure you are using high-purity, HPLC-grade or gradient-grade solvents.

  • UV-Match Your Buffers: The buffer salts in Mobile Phase A absorb UV light, while the organic solvent in Mobile Phase B may not (or may absorb differently). Prepare Mobile Phase B with the same concentration of buffer salt as Mobile Phase A. This is often overlooked but is critical for a stable baseline in gradient elution.

  • System Contamination: Flush the system thoroughly, including the pump degasser and mixer, to remove any contaminants that may be slowly leaching out during the gradient.

Experimental Workflow for Baseline Drift Diagnosis:

Caption: Workflow for Diagnosing Baseline Drift.

References

  • Reddy, G.M., et al. (2011). Development and validation of a stability-indicating HPLC method for pantoprazole sodium in the presence of its degradation products and process-related impurities. Journal of the Chilean Chemical Society. Available at: [Link]

  • United States Pharmacopeia (USP). Pantoprazole Sodium Delayed-Release Tablets Monograph. USP-NF. (Access requires subscription, general information available). Available at: [Link]

  • European Pharmacopoeia (EP). Pantoprazole Sodium Sesquihydrate Monograph. EDQM. (Access requires subscription, general information available). Available at: [Link]

  • Agilent Technologies. (2010). Fast and Robust Impurity Profiling of Pantoprazole. Application Note. Available at: [Link]

  • Mullangi, R., et al. (2012). Development and validation of a stability-indicating HPLC method for the simultaneous determination of pantoprazole and its five related substances in bulk drug and pharmaceutical dosage forms. Journal of Chromatographic Science. Available at: [Link]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the analysis of Pantoprazole and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop and troubleshoot robust analytical methods for Pantoprazole, with a specific focus on the challenging separation of its N-Oxide impurity and other related compounds. Here, we combine established scientific principles with practical, field-proven insights to help you overcome common analytical hurdles.

Troubleshooting Guide: Common Separation Challenges

This section addresses specific issues encountered during the chromatographic separation of Pantoprazole N-Oxide and related compounds in a direct question-and-answer format.

Q1: I'm seeing poor resolution between the main Pantoprazole peak and the Pantoprazole N-Oxide peak. They are almost co-eluting. What's happening and how can I fix it?

A1: This is a common and expected challenge. Pantoprazole and its N-oxide are structurally very similar, differing primarily by the oxidation state of one of the nitrogen atoms in the pyridine ring. This results in very similar polarities and, consequently, similar retention times on a reversed-phase column.

Causality: The slight increase in polarity due to the N-oxide functional group is often insufficient to achieve baseline separation under simple isocratic conditions, especially if the column efficiency is not optimal.

Solutions:

  • Introduce or Optimize a Gradient: An isocratic elution may not provide enough resolving power. A shallow gradient is highly effective here.

    • Action: Start with a higher percentage of the aqueous phase (e.g., 90-95% buffer) to increase the retention of both compounds on the C18 column. Then, slowly decrease the aqueous phase percentage (e.g., ramp to 70-80% acetonitrile over 15-20 minutes). This gradual change in mobile phase strength will better exploit the small polarity difference, allowing the slightly more polar N-oxide to elute just before the parent Pantoprazole with improved resolution. A developed gradient method showed a resolution of greater than 2.0 for Pantoprazole and its impurities[1].

  • Adjust Mobile Phase pH: The ionization state of Pantoprazole and its related substances can significantly impact retention.

    • Action: Pantoprazole is a weak base. Using a mobile phase with a neutral pH, such as a phosphate buffer at pH 7.0, is a common starting point[1][2][3][4]. This ensures consistent ionization and interaction with the stationary phase. Drifting pH can cause peak shape issues and shift retention times, worsening resolution. Ensure your buffer is well-prepared and has sufficient capacity.

  • Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.

    • Action: Try reducing the flow rate from a standard 1.0 mL/min to 0.8 mL/min. This gives the analytes more time to interact with the stationary phase, potentially enhancing separation.

  • Evaluate Your Column: A high-efficiency column is critical.

    • Action: Ensure you are using a high-quality, end-capped C18 or C8 column with a particle size of 5 µm or less. A column that has been used extensively may lose efficiency. If performance degrades, consider replacing the column.

Q2: My chromatogram shows significant peak tailing for the Pantoprazole peak. What causes this and what are the solutions?

A2: Peak tailing for basic compounds like Pantoprazole on silica-based columns is often caused by secondary interactions with residual, acidic silanol groups on the stationary phase surface.

Causality: Free silanol groups (Si-OH) can interact strongly with the basic nitrogen atoms in the Pantoprazole structure via ion exchange, leading to a portion of the analyte molecules being retained longer than the bulk, which results in a tailing peak.

Solutions:

  • Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to minimize exposed silanol groups. If you are using an older column, switching to a newer generation column (e.g., Hypersil ODS) can resolve the issue[1][2][3].

  • Increase Buffer Concentration or Ionic Strength: A higher concentration of buffer ions can help to saturate the active silanol sites, effectively "shielding" them from the analyte.

    • Action: If you are using a 10mM phosphate buffer, try increasing it to 25mM. This can improve peak shape without significantly altering selectivity.

  • Work at a Neutral or Slightly Basic pH: At a higher pH (e.g., 7.0 to 7.5), the number of ionized silanol groups is higher, but the basic analyte is less protonated. A neutral pH is often a good compromise for minimizing these interactions while maintaining good retention[5]. Some methods have even used a pH as high as 9.0, but this risks column stability and should only be done with columns specifically designed for high pH work[6].

  • Check for Column Contamination: Strongly retained compounds from previous injections can act as new active sites, causing peak tailing.

    • Action: Implement a robust column washing procedure after each sequence. Flush with a strong, organic solvent (like 100% acetonitrile or methanol) to remove any strongly bound contaminants[7].

Q3: I need to separate the enantiomers of Pantoprazole. My standard reversed-phase method isn't working. What do I need to do?

A3: Enantiomers have identical physical and chemical properties in an achiral environment. Therefore, they will not be separated on a standard C18 or C8 column. You must introduce a chiral selector into your analytical system.

Causality: Chiral separation relies on forming transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP) or a chiral mobile phase additive. These complexes have different energies and stabilities, leading to different retention times.

Solutions:

  • Use a Chiral Stationary Phase (CSP): This is the most common and effective approach. Polysaccharide-based columns are highly successful for separating proton pump inhibitors[8][9].

    • Action: Screen different polysaccharide-based CSPs. For Pantoprazole, columns like the Lux Cellulose-2 have shown excellent results in resolving the enantiomers[8].

  • Optimize the Mobile Phase for Chiral Separation: Mobile phase composition is critical in chiral chromatography.

    • Action: For reversed-phase chiral separations, typical mobile phases consist of acetonitrile or methanol with an aqueous buffer. Unlike achiral separations, additives are often not required for the separation of Pantoprazole enantiomers on certain CSPs[8]. However, for other compounds, basic or acidic additives may be needed to improve peak shape and resolution[8].

  • Consider Capillary Electrophoresis (CE): CE is a powerful alternative for chiral separations.

    • Action: Using a chiral selector like sulfobutyl ether-β-cyclodextrin in the background electrolyte at pH 7.0 has been shown to achieve baseline separation of Pantoprazole enantiomers[10].

Frequently Asked Questions (FAQs)

  • What are the most common related substances or impurities I should be looking for in a Pantoprazole sample? You should primarily look for process-related impurities and degradation products. The most common are Pantoprazole Sulfone and Pantoprazole Sulfide, which are products of over-oxidation or reduction of the sulfoxide group[2][11]. Pantoprazole N-Oxide is another critical impurity, often formed during stress conditions like oxidation and photolysis[12][13]. Forced degradation studies are essential to identify these potential impurities[2][3][14].

  • What is a good starting point for an HPLC method for Pantoprazole and its related substances? A robust starting point is a reversed-phase gradient method on a C18 column. Based on validated methods, the following conditions are recommended[1][4]:

    • Column: Hypersil ODS C18, 5 µm (or equivalent)

    • Mobile Phase A: 0.01 M Phosphate Buffer (pH 7.0)

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-based gradient that moves from a high aqueous composition to a high organic composition.

    • Detection: UV at 290 nm.

    • Column Temperature: 40 °C.

  • Why is a gradient elution generally preferred over isocratic for separating Pantoprazole and its impurities? Pantoprazole and its related substances (sulfide, sulfone, N-oxide) span a range of polarities. An isocratic method optimized to separate the main peak from a closely eluting impurity (like the N-oxide) may result in very long retention times for more non-polar impurities or fail to elute them at all. A gradient elution allows for the effective separation of early-eluting polar compounds and also ensures that later-eluting, more non-polar compounds are eluted in a reasonable time with good peak shape[1][2][3]. This makes the method comprehensive and "stability-indicating."

Key Experimental Protocols & Data

Protocol 1: Stability-Indicating RP-HPLC Method for Pantoprazole and Related Substances

This protocol is a synthesis of validated methods for the quantitative determination of Pantoprazole and its key impurities, including the N-Oxide[1][4].

1. Instrumentation & Conditions:

  • HPLC system with a gradient pump and UV/PDA detector.

  • Chromatographic conditions are summarized in the table below.

Table 1: Recommended Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC Column Hypersil ODS C18, 125 x 4.0 mm, 5 µmProvides good retention and selectivity for this class of compounds[1][2][3].
Mobile Phase A 0.01 M Potassium Phosphate Buffer, pH 7.0Neutral pH ensures consistent ionization and good peak shape[1].
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier providing good elution strength.
Gradient Program 0-10 min: 20% B -> 60% B10-15 min: 60% B15-20 min: 60% -> 20% B20-25 min: 20% B (Equilibration)A shallow gradient is key to resolving closely related compounds like the N-Oxide[1].
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CElevated temperature reduces viscosity, improves efficiency, and ensures reproducibility[1].
Detection UV at 290 nmA common wavelength for sensitive detection of Pantoprazole and its impurities[1][2][3][4].
Injection Vol. 20 µLStandard volume; can be adjusted based on concentration.
Diluent Mobile Phase A / Mobile Phase B mixture (e.g., 80:20)Ensures sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.

2. Solution Preparation:

  • Buffer (Mobile Phase A): Dissolve the required amount of monobasic or dibasic potassium phosphate in HPLC-grade water to make a 0.01 M solution. Adjust the pH to 7.0 using orthophosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution: Accurately weigh ~25 mg of Pantoprazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Impurity/N-Oxide Stock Solution: Prepare individual stock solutions of Pantoprazole N-Oxide and other known impurities (e.g., Sulfone) in a similar manner.

  • System Suitability Solution (SSS): Spike the Pantoprazole standard solution with known amounts of the impurity stock solutions to a level relevant for specification (e.g., 0.1-0.5%). This solution is critical to verify the method's resolving power before analyzing samples[1][2][3].

  • Sample Solution: Accurately weigh and prepare the sample (e.g., bulk drug or formulation) at the same concentration as the standard solution. Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

3. System Suitability Test (SST):

  • Inject the SSS six times.

  • Acceptance Criteria:

    • The resolution between Pantoprazole and the N-Oxide peak must be ≥ 2.0[1].

    • The tailing factor for the Pantoprazole peak should be ≤ 1.5.

    • The relative standard deviation (%RSD) for the peak areas of six replicate injections should be ≤ 2.0%.

4. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform the SST as described above.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution(s).

  • Calculate the amount of impurities in the sample by comparing the peak areas to that of the standard, using the appropriate response factors if necessary.

Visual Workflow and Logic Diagrams

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical, step-by-step approach to diagnosing and solving poor resolution between Pantoprazole and a closely eluting impurity like the N-Oxide.

G Problem Problem: Poor Resolution (<2.0) Check_Method Is Method Gradient or Isocratic? Problem->Check_Method Isocratic Isocratic Method Check_Method->Isocratic Isocratic Gradient Gradient Method Check_Method->Gradient Gradient Action_Gradient Action: Implement Shallow Gradient Isocratic->Action_Gradient Action_Optimize Action: Make Gradient Shallower Gradient->Action_Optimize Check_Flow Is Flow Rate > 0.8 mL/min? Action_Gradient->Check_Flow Action_Optimize->Check_Flow Action_Flow Action: Reduce Flow to 0.8 mL/min Check_Flow->Action_Flow Yes Check_Column Check Column Health Check_Flow->Check_Column No Action_Flow->Check_Column Column_Bad Low Efficiency / Old Column Check_Column->Column_Bad Poor Performance Resolved Problem Resolved Check_Column->Resolved Good Performance Action_Column Action: Replace with New Column Column_Bad->Action_Column Action_Column->Resolved

Caption: Troubleshooting workflow for poor chromatographic resolution.

General Analytical Workflow

This diagram illustrates the standard workflow for the analysis of Pantoprazole samples, from preparation to final data reporting.

G Prep Sample & Standard Preparation SST System Suitability Test (SST) Prep->SST Pass SST Pass? SST->Pass Inject Inject Blank, Standard, & Samples Acquire Data Acquisition (Chromatograms) Inject->Acquire Integrate Peak Integration & Identification Acquire->Integrate Calculate Calculation & Reporting Integrate->Calculate Pass->Inject Yes Troubleshoot Troubleshoot System Pass->Troubleshoot No Troubleshoot->SST

Sources

Technical Support Center: Improving the Limit of Detection for Pantoprazole Sulfide N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Pantoprazole and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are focused on achieving the lowest possible limits of detection (LOD) and quantification (LOQ) for Pantoprazole Sulfide N-Oxide, a critical process-related impurity and potential degradant.

This document moves beyond standard protocols to explain the scientific rationale behind method optimization, helping you troubleshoot common issues and enhance the sensitivity of your analytical methods.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when developing sensitive methods for Pantoprazole Sulfide N-Oxide.

Q1: What is a realistic target LOD for Pantoprazole Sulfide N-Oxide?

A1: The achievable Limit of Detection (LOD) is highly dependent on the analytical technique and the sample matrix. For routine quality control in pharmaceutical formulations, HPLC-UV methods can achieve LODs in the range of 0.043-0.25 µg/mL.[1][2] However, for trace-level quantification, such as in biological matrices (e.g., plasma) or for genotoxic impurity analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3][4] Validated LC-MS/MS methods can reach LODs as low as 0.05 - 0.12 ng/mL.[3]

Q2: My HPLC-UV baseline is extremely noisy, preventing me from seeing low-level impurities. What are the most common causes?

A2: High baseline noise is a frequent obstacle to achieving low detection limits. The most common culprits include:

  • Mobile Phase Contamination: Using non-HPLC grade solvents or water can introduce contaminants that create a noisy baseline, especially during gradient elution.[5] Always use high-purity, filtered solvents.

  • Dissolved Air: Inadequately degassed mobile phase can lead to the formation of air bubbles in the pump or detector cell, causing regular, pulsating noise.[5][6] Ensure your online degasser is functioning correctly or degas solvents manually.

  • Column Contamination: Strongly retained compounds from previous injections can slowly elute, appearing as a rising or noisy baseline.[5] It's crucial to use a guard column and implement a robust column flushing procedure between analytical runs.

  • Detector Cell Issues: Contaminants can build up in the detector flow cell.[6][7] Flushing the cell with a strong solvent like methanol or isopropanol can resolve this.

Q3: I am using LC-MS/MS, but the signal for the N-Oxide impurity is much weaker than for the parent drug, Pantoprazole. Why?

A3: This is a common observation. The difference in signal intensity is primarily due to variations in ionization efficiency in the electrospray ionization (ESI) source. Benzimidazole-type compounds, including Pantoprazole and its metabolites, ionize most effectively in positive ion mode.[3][8] However, the N-oxide functional group can alter the molecule's proton affinity and surface activity, leading to less efficient formation of gas-phase ions compared to the parent drug. Optimizing ESI source parameters specifically for the N-oxide impurity is critical. This includes adjusting the capillary voltage, cone/fragmentor voltage, and gas temperatures to maximize its specific signal.[9][10]

Q4: Can I use the same sample preparation for analyzing Pantoprazole Sulfide N-Oxide in both drug substance and plasma samples?

A4: No, this is not advisable. The sample preparation must be tailored to the matrix to minimize interferences and a phenomenon known as the "matrix effect," especially for LC-MS/MS analysis.

  • For Drug Substance (API/Formulations): A simple "dilute-and-shoot" approach is often sufficient. The sample is dissolved in a suitable diluent (often the mobile phase) and filtered before injection.[1][11]

  • For Plasma/Biological Samples: The complexity of biological matrices, which contain high concentrations of salts, proteins, and phospholipids, necessitates a more rigorous cleanup.[12] Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are required to remove these interferences, which can otherwise suppress the ionization of the target analyte.[12][13][14] SPE often provides the cleanest extracts, leading to the best sensitivity and reproducibility.[13]

Section 2: Troubleshooting Guide for Low-Level Detection

This section provides a structured approach to diagnosing and solving common problems that limit sensitivity.

Issue 1: Poor Signal-to-Noise (S/N) Ratio in HPLC-UV

If your peak is barely distinguishable from the baseline, a systematic approach is needed.

Logical Troubleshooting Flow

ESI_Optimization cluster_0 Analyte Infusion cluster_1 Source Parameter Optimization (Iterative Process) cluster_2 Result infuse Infuse Analyte Standard (e.g., 100 ng/mL in 50:50 ACN:H2O) a Capillary Voltage Start ~3.5-4.5 kV (+ve) infuse:f1->a Systematically Adjust b Cone/Fragmentor Voltage Optimize for Precursor Ion (e.g., 20-60 V) a->b Find Max Signal c Gas Flow & Temp Nebulizer & Drying Gas b->c Find Max Signal d Source Position Adjust X-Y sprayer position c->d Find Max Signal d->b Re-optimize result Maximized & Stable Ion Current for m/z 400.0 d->result:f0 Finalize Method

Caption: Iterative workflow for ESI source optimization.

Key Mechanistic Insights:

  • Mobile Phase Additives: The choice of acidifier is critical. While trifluoroacetic acid (TFA) is a good ion-pairing agent for chromatography, it is a notorious ion suppressor in ESI-MS. [12]Use 0.1% formic acid instead. Formic acid provides the necessary protons for efficient ionization in positive mode without causing significant signal suppression. [12][15]* Cone Voltage (Declustering Potential): This parameter not only helps in ion transmission but also removes solvent clusters from the analyte ion. [9]Insufficient cone voltage can lead to adduct formation (e.g., [M+Na]+) and a noisy baseline, while excessive voltage can cause in-source fragmentation, reducing the intensity of your target precursor ion.

  • MRM Transition: For ultimate selectivity and sensitivity, use Multiple Reaction Monitoring (MRM). For a related pantoprazole N-oxide impurity, an optimized mass transition of m/z 400.0 → 216.1 has been reported. [3]You must verify and optimize the collision energy for this transition on your specific instrument to maximize the product ion signal.

Section 3: Experimental Protocols

Protocol 1: High-Sensitivity LC-MS/MS Method

This protocol is designed as a starting point for achieving low ng/mL detection limits for Pantoprazole Sulfide N-Oxide in a complex matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
  • Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with the equilibration buffer) onto the cartridge. [12] * Washing: Wash with 1 mL of the acidic buffer, followed by 1 mL of methanol to remove interferences.
  • Elution: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). [12] * Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase. [12] 2. LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC Column Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalentProvides excellent peak shape and resolution for small molecules. [3]
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization without causing suppression. [15]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% BA gradient program is necessary to elute the analyte and clean the column. [15]
Flow Rate 0.4 mL/minSuitable for 2.1 mm ID columns. [3]
Ion Source Electrospray Ionization (ESI), Positive ModeBenzimidazoles show excellent response in ESI+. [3]
MRM Transition Precursor: m/z 400.0, Product: m/z 216.1 (Verify for your specific N-Oxide)Provides high selectivity and sensitivity. [3]
Source Temp. 100-150 °CTypical source temperature range. [9]
Desolvation Gas Nitrogen, ~300-400 °CAids in the desolvation of droplets to form gas-phase ions. [9]

Note: All MS parameters (voltages, gas flows) must be optimized by infusing a standard solution of the analyte as described in the ESI optimization workflow. [16]

References

  • Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. National Institutes of Health (NIH). Available at: [Link]

  • A SELECTIVE AND SENSITIVE METHOD DEVELOPMENT AND VALIDATION BY LC–MS/MS APPROACH FOR TRACE LEVEL QUANTIFICATION OF THREE POTEN. Rasayan Journal of Chemistry. Available at: [Link]

  • Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. PubMed. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC International. Available at: [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Institutes of Health (NIH). Available at: [Link]

  • High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals. ResearchGate. Available at: [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. National Institutes of Health (NIH). Available at: [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Services. Available at: [Link]

  • Determination of Pantoprazole in Human Plasma by LC-MS-MS Using Lansoprazole as Internal Standard. ResearchGate. Available at: [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. ResearchGate. Available at: [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. SciELO. Available at: [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. SciSpace. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • Analytical method development and method validation for the estimation of pantoprazole in tablet dosage form by RP-HPLC. Der Pharma Chemica. Available at: [Link]

  • Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study. PubMed. Available at: [Link]

  • HPLC–DAD Method for Investigating Pantoprazole for its Stress-Dependent Degradation by Photolysis and Oxidation. AKJournals. Available at: [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Available at: [Link]

  • Development and Validation of RP-HPLC for the Pantoprazole Sodium Sesquihydrate in Pharmaceutical dosage forms and Human Plasma. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • HPLC Troubleshooting Guide. Chromatography Forum. Available at: [Link]

  • Electroanalytical sensors-based biogenic synthesized metal oxide nanoparticles for potentiometric assay of pantoprazole sodium. Taylor & Francis Online. Available at: [Link]

  • Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. Available at: [Link]

  • Determination of pantoprazole in tablet dosage forms by two different spectrophotometric methods. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Minimizing Pantoprazole Sulfide & N-Oxide Impurities in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to minimizing the formation of Pantoprazole Sulfide and N-Oxide impurities during synthesis is provided below.

Welcome to the technical support center for Pantoprazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical oxidation step in Pantoprazole synthesis, focusing on the minimization of key process-related impurities. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your process development.

The conversion of Pantoprazole Sulfide to the active pharmaceutical ingredient (API), Pantoprazole, is the pivotal step where purity is often defined. This oxidation is a delicate balance. Insufficient oxidation leads to residual Pantoprazole Sulfide, while competing side-reactions or over-oxidation can generate the Pantoprazole N-Oxide and Sulfone impurities, respectively.[1][2] Controlling these impurities at the source is vastly more efficient than attempting their removal from the final product, which is often challenging due to their structural similarities to the API.[3][4]

Troubleshooting Guide: Common Impurity Issues

This section addresses specific challenges encountered during the oxidation of Pantoprazole Sulfide.

Q1: I'm observing a high level of residual Pantoprazole Sulfide (Impurity B) in my final product. What's causing this and how can I fix it?

A1: High levels of residual Pantoprazole Sulfide indicate an incomplete oxidation reaction. This is typically due to insufficient oxidant exposure or suboptimal reaction conditions. Here’s how to troubleshoot:

  • Causality: The sulfide-to-sulfoxide conversion requires a precise stoichiometric amount of the oxidizing agent and sufficient time to reach completion. Low temperatures, while crucial for selectivity, can also slow down the reaction rate.

  • Troubleshooting Steps:

    • Verify Oxidant Stoichiometry: Ensure at least one molar equivalent of the oxidizing agent is used. The potency of commercial oxidants like sodium hypochlorite (NaOCl) can vary; it's crucial to assay the solution before use.[3]

    • Optimize Reaction Time & Monitoring: Do not rely on a fixed reaction time. Implement in-process monitoring using High-Performance Liquid Chromatography (HPLC) to track the disappearance of the sulfide intermediate. The reaction should only be quenched after HPLC analysis confirms the sulfide content is below your target threshold.

    • Temperature Control: While low temperatures (0-5 °C) are recommended to prevent side reactions, ensure the reaction mixture is efficiently stirred to maintain homogeneity and allow the reaction to proceed to completion.[3]

Q2: My primary issue is the formation of Pantoprazole N-Oxide. How can I suppress this specific side reaction?

A2: The formation of Pantoprazole N-Oxide occurs when the pyridine nitrogen atom is oxidized concurrently with the desired sulfide oxidation.[1] This is a competing reaction pathway.

  • Causality: The pyridine nitrogen is a nucleophilic site susceptible to oxidation. The choice of oxidant and the reaction conditions can either favor the desired sulfur oxidation or increase the rate of N-oxidation.

  • Troubleshooting Steps:

    • Oxidant Selection: Sodium hypochlorite (NaOCl) is often preferred as it can be highly selective for sulfide oxidation under controlled conditions.[3] Peracids or hydrogen peroxide in combination with certain catalysts may be more prone to causing N-oxidation.[5][6]

    • Controlled Oxidant Addition: The most critical parameter is to avoid localized high concentrations of the oxidant. Add the oxidizing agent slowly and sub-surface to ensure it reacts quickly with the sulfide before it can react with the nitrogen atom. A slow, continuous drip over 2-3 hours is recommended.[3]

    • Maintain Low Temperature: The N-oxidation side reaction is often more sensitive to temperature increases than the desired S-oxidation. Strictly maintaining the temperature between 0-5 °C is critical for minimizing this impurity.[3]

Q3: While trying to reduce the Sulfide impurity by pushing the reaction, I'm now seeing an increase in the Pantoprazole Sulfone (Impurity A) impurity. How do I find the right balance?

A3: This is a classic process control challenge, indicating over-oxidation. The energy barrier to oxidize the desired sulfoxide to the sulfone is not much higher than the initial sulfide oxidation, making this a common issue.

  • Causality: The sulfone is generated when the Pantoprazole sulfoxide product is itself oxidized.[2][7] This happens when an excess of oxidizing agent is present after the initial sulfide has been consumed or when reaction conditions (like high temperature) are too harsh.

  • Troubleshooting Steps:

    • Precise Stoichiometry: This is paramount. Avoid adding a large excess of the oxidizing agent. A slight excess (e.g., 1.05 equivalents) is often sufficient.[3] Some processes even recommend adding an initial sub-stoichiometric amount, followed by smaller additions based on HPLC monitoring to "finish" the reaction without overshooting.[3]

    • Rigorous Temperature Management: The rate of sulfone formation increases significantly with temperature. A reaction run at 10-15 °C will produce substantially more sulfone than one maintained at 0-5 °C.[3]

    • Immediate Quenching: Once HPLC confirms the sulfide is consumed to the desired level, the reaction must be stopped immediately by adding a quenching agent, such as sodium metabisulfite or sodium thiosulfate solution.[3][4] This destroys any residual oxidant and prevents further oxidation to the sulfone.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction and the formation of key impurities.

Pantoprazole_Synthesis cluster_main Oxidation Step Sulfide Pantoprazole Sulfide (Intermediate) Pantoprazole Pantoprazole (Desired Product) Sulfide->Pantoprazole Desired Oxidation (Controlled Conditions) N_Oxide Pantoprazole N-Oxide (Side-reaction Impurity) Sulfide->N_Oxide Competing N-Oxidation Sulfone Pantoprazole Sulfone (Over-oxidation Impurity) Pantoprazole->Sulfone Over-oxidation (Excess Oxidant / High Temp) Troubleshooting_Workflow start Analyze Crude Product by HPLC check_sulfide High Residual Sulfide? start->check_sulfide check_overox High N-Oxide or Sulfone? check_sulfide->check_overox No action_sulfide Action: - Increase oxidant stoichiometry slightly - Increase reaction time - Confirm oxidant potency check_sulfide->action_sulfide Yes action_overox Action: - Decrease oxidant stoichiometry - Add oxidant more slowly - Lower reaction temperature (target 0-5°C) - Ensure immediate quenching check_overox->action_overox Yes end Product Meets Purity Specs check_overox->end No action_sulfide->start Re-run & Analyze action_overox->start Re-run & Analyze

Caption: A decision workflow for troubleshooting impurities.

Frequently Asked Questions (FAQs)

  • Q: What analytical methods are best for monitoring these impurities?

    • A: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying Pantoprazole and its related impurities during routine analysis and quality control. [8][9]For identifying unknown impurities or for structural confirmation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. [8][10]

  • Q: Why is it important to control these impurities from a regulatory standpoint?

    • A: Regulatory bodies like the USP and Ph. Eur. set strict limits on impurities in APIs. [11]Impurities can potentially affect the safety and efficacy of the final drug product. Pantoprazole N-Oxide and Sulfone are specifically listed and monitored as process-related impurities.

  • Q: Can these impurities be removed after the reaction is complete?

    • A: Removal is extremely difficult and costly. The Sulfone impurity, in particular, has very similar polarity and properties to Pantoprazole, making separation by standard crystallization or chromatography challenging on an industrial scale. [3][4]Therefore, the most effective strategy is to control and prevent their formation during the synthesis.

References

  • A Comparative Guide to Analytical Methods for Pantoprazole Impurity Profiling. Benchchem.
  • Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity). Smolecule.
  • Mechanism of Pantoprazole N-oxide Formation During Synthesis: An In-depth Technical Guide. Benchchem.
  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO.
  • Method for analyzing genotoxic impurities in pantoprazole sodium and initial raw material thereof. Google Patents.
  • HPLC Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals. Scribd.
  • Modernization of USP and Ph. Eur. Method – Pantoprazole Sodium Sesquihydrate Organic Impurities. Phenomenex.
  • Process for the preparation of pantoprazole sodium. Google Patents.
  • Investigation on the formation and control of a potential dimer impurity in the synthesis of pantoprazole sodium sesquihydrate. Semantic Scholar.
  • Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate. ACS Omega.
  • An Improved and Single-Pot Process for the Production of Pantoprazole Substantially Free from Sulfone Impurity. ResearchGate.
  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central.
  • Pantoprazole Impurities. BOC Sciences.
  • A kind of preparation method of Pantoprazole Sodium sulfone nitrogen oxidation impurity. Google Patents.
  • Pantoprazole sodium. DrugFuture.
  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. ACS Omega.
  • An improved process for preparing of, impurities free, substituted 2-benzimidazolesulfoxide compound. Google Patents.

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Technical Support Center: Stability of Pantoprazole Sulfide N-Oxide in Analytical Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for Pantoprazole Sulfide N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this compound in analytical settings.

A Note on the Stability of Pantoprazole Sulfide N-Oxide:

Pantoprazole Sulfide N-Oxide is a known impurity and degradation product of the proton pump inhibitor, Pantoprazole. While the stability of Pantoprazole itself is well-documented, there is a notable lack of publicly available scientific literature specifically detailing the stability of Pantoprazole Sulfide N-Oxide in analytical solutions. Therefore, this guide synthesizes established knowledge on Pantoprazole's degradation pathways, general principles of handling pharmaceutical reference standards, and best practices for stability testing. The information provided herein is intended to be a robust starting point for your investigations, empowering you to conduct self-validating experiments.

Troubleshooting Guide: Common Issues in the Analysis of Pantoprazole Sulfide N-Oxide

This section addresses specific problems you may encounter during the analysis of Pantoprazole Sulfide N-Oxide.

Q1: I'm observing a rapid decrease in the peak area of my Pantoprazole Sulfide N-Oxide standard in my HPLC sequence. What are the potential causes and how can I resolve this?

Potential Causes:

  • Degradation in the Mobile Phase: Pantoprazole, the parent compound, is known to be highly unstable in acidic conditions.[1][2] It is plausible that Pantoprazole Sulfide N-Oxide shares this lability. If your mobile phase has a low pH (e.g., < 6), the compound may be degrading in the vial over time.

  • Photodegradation: Exposure to light, especially UV radiation, can cause degradation of photosensitive compounds.[3][4] While Pantoprazole shows some light sensitivity, the effect on the N-Oxide derivative is not well-characterized.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in the mobile phase could potentially lead to degradation.

  • Temperature Effects: Higher temperatures can accelerate degradation. If the autosampler is not temperature-controlled, this could be a factor.

Troubleshooting Steps:

  • Check Mobile Phase pH: If using an acidic mobile phase, consider preparing a fresh, neutralized standard solution and injecting it immediately. If the peak area is restored, the mobile phase pH is the likely cause. For sequence stability, consider using a mobile phase with a pH closer to neutral (pH 7), if your chromatography allows.

  • Protect from Light: Use amber vials or cover the autosampler tray to protect your solutions from light.[5] Compare the results of a sequence run with and without light protection.

  • Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed to remove dissolved oxygen.

  • Control Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to minimize thermal degradation.

  • Perform a Solution Stability Study: A systematic way to confirm instability is to reinject the same standard solution at regular intervals (e.g., every 2, 4, 8, and 24 hours) and monitor the peak area.[6]

start Decreasing Peak Area of Pantoprazole Sulfide N-Oxide check_ph Is the mobile phase acidic (pH < 6)? start->check_ph protect_light Are the solutions protected from light? check_ph->protect_light No reneutralize Prepare fresh, neutralized standard. Does peak area recover? check_ph->reneutralize Yes check_temp Is the autosampler temperature controlled? protect_light->check_temp Yes use_amber Use amber vials and protect from light. Does stability improve? protect_light->use_amber No check_degas Is the mobile phase thoroughly degassed? check_temp->check_degas Yes set_temp Set autosampler to 4°C. Does stability improve? check_temp->set_temp No degas_again Degas mobile phase again. Does stability improve? check_degas->degas_again No reneutralize->protect_light No ph_issue Root Cause: Acidic Mobile Phase reneutralize->ph_issue Yes use_amber->check_temp No light_issue Root Cause: Photodegradation use_amber->light_issue Yes set_temp->check_degas No temp_issue Root Cause: Thermal Degradation set_temp->temp_issue Yes oxygen_issue Root Cause: Oxidation degas_again->oxygen_issue Yes

Caption: Troubleshooting workflow for decreasing peak area.

Q2: I'm seeing a new, unidentified peak appearing in the chromatogram of my Pantoprazole Sulfide N-Oxide standard over time. What could this be?

Potential Causes:

  • Degradation Product: The new peak is likely a degradation product of Pantoprazole Sulfide N-Oxide.

  • Isomerization: Depending on the conditions, the compound might be isomerizing.

Investigative Steps:

  • Correlate with Parent Peak: Does the area of the new peak increase as the area of the Pantoprazole Sulfide N-Oxide peak decreases? This suggests a degradation relationship.

  • Forced Degradation Study: To tentatively identify the nature of the degradation product, you can perform a forced degradation study (see protocol below). For example, if the peak appears under acidic stress, it is an acid-degradation product.

  • Mass Spectrometry (MS) Analysis: If available, LC-MS analysis can provide the mass of the new peak, which can help in its identification. The degradation pathway of Pantoprazole often involves the sulfide and sulfone forms.[7] It's possible the N-oxide derivative follows a similar path.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for Pantoprazole Sulfide N-Oxide as a solid reference standard?

A: As a general best practice for reference standards, especially when specific stability data is unavailable, store the solid material in its original, tightly sealed container, protected from light and moisture.[2] Storage at a controlled cool temperature (2-8°C) is recommended.

Q: How should I prepare stock solutions of Pantoprazole Sulfide N-Oxide?

A: Prepare stock solutions in a high-purity solvent in which the compound is stable. Given the potential for pH-dependent instability, using a neutral solvent like methanol or acetonitrile is a good starting point. Prepare solutions fresh daily and store them at a cool temperature (2-8°C), protected from light.[8] For quantitative analysis, always use calibrated volumetric flasks and balances.

Q: What are the likely degradation pathways for Pantoprazole Sulfide N-Oxide?

A: While not definitively established, we can hypothesize based on the known degradation of Pantoprazole.[7][9] Potential degradation pathways could include:

  • Acid-catalyzed rearrangement: Similar to other proton pump inhibitors, acidic conditions may cause significant structural changes.[1]

  • Oxidation/Reduction: The sulfide group could be oxidized to a sulfoxide or sulfone, or the N-oxide could be reduced.

  • Hydrolysis: The molecule may be susceptible to hydrolysis under certain pH and temperature conditions.

Q: How can I design a stability-indicating method for Pantoprazole Sulfide N-Oxide?

A: A stability-indicating method is one that can accurately quantify the decrease in the active substance due to degradation and separate it from its degradation products. The key steps are:

  • Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[7]

  • Chromatographic Separation: Develop an HPLC method that resolves the parent peak from all generated degradation products. A gradient method with a C18 column is a common starting point.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure there are no co-eluting peaks.

Experimental Protocol: Forced Degradation Study of Pantoprazole Sulfide N-Oxide

This protocol provides a framework for investigating the stability of Pantoprazole Sulfide N-Oxide under various stress conditions.

1. Materials and Reagents:

  • Pantoprazole Sulfide N-Oxide reference standard

  • HPLC-grade acetonitrile and methanol

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve Pantoprazole Sulfide N-Oxide in methanol to prepare a 1 mg/mL stock solution.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours. At intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1N NaOH, and dilute with mobile phase to a suitable concentration (e.g., 50 µg/mL).[7]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours. At intervals, withdraw an aliquot, neutralize with 1N HCl, and dilute.[7]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. At intervals, withdraw an aliquot and dilute.[7]

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, store a solution of the compound at 60°C. At intervals, prepare solutions for analysis.[7]

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a defined period. Keep a control sample in the dark. Prepare solutions for analysis.[9]

4. HPLC-UV Method (Starting Conditions):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.01 M Phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio (e.g., 80:20 A:B) and adjust as needed to achieve separation.

  • Flow Rate: 1.0 mL/min

  • Detection: 290 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage degradation by comparing the peak area of Pantoprazole Sulfide N-Oxide in the stressed samples to that of an unstressed control.

  • Monitor for the formation of new peaks and report their relative retention times and peak areas.

start Prepare 1 mg/mL Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (80°C solid, 60°C solution) stress_conditions->thermal photo Photolytic (UV light) stress_conditions->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) & Dilute sampling->neutralize hplc_analysis Analyze by HPLC-UV neutralize->hplc_analysis data_analysis Calculate % Degradation & Identify New Peaks hplc_analysis->data_analysis

Caption: Experimental workflow for a forced degradation study.

Reference Data: Stability of Pantoprazole

The following table summarizes the known stability of the parent compound, Pantoprazole, under forced degradation conditions. This can serve as a useful reference for anticipating the potential lability of Pantoprazole Sulfide N-Oxide.

Stress ConditionStability of PantoprazoleMajor Degradation ProductsReference
Acidic (e.g., 0.1N HCl) Highly UnstablePantoprazole Sulfide[2][7]
Alkaline (e.g., 0.1N NaOH) Relatively StableMinimal Degradation[7]
Oxidative (e.g., 3% H₂O₂) UnstablePantoprazole Sulfone[7]
Thermal (Dry Heat) Relatively StableMinimal Degradation[7]
Photolytic (UV Light) Minor DegradationVarious Photodegradants[3][4]

References

  • Medscape. (n.d.). Stability of Pantoprazole in an Extemporaneously Compounded Oral Liquid. Retrieved from [Link]

  • Pandey, S., et al. (2012). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Brazilian Journal of Pharmaceutical Sciences, 48(1), 179-186. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2010). Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. 3(4). Retrieved from [Link]

  • Kromer, W., et al. (1992). Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability. European Journal of Pharmacology, 218(2-3), 265-71. Retrieved from [Link]

  • StabilityStudies.in. (n.d.). How to Assess the Stability of Drug Product Impurities. Retrieved from [Link]

  • Gomes, A. S., et al. (2008). Increasing sodium pantoprazole photostability by microencapsulation: effect of the polymer and the preparation technique. European Journal of Pharmaceutics and Biopharmaceutics, 70(1), 167-75. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2023). Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. Retrieved from [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]

  • PDA Journal of Pharmaceutical Science and Technology. (2013). Improvement in Photostability of Pantoprazole Sodium by Microencapsulation. Retrieved from [Link]

  • PharmaGuru. (2025). Solution Stability In Analytical Method Validation: How To Perform. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

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Navigating Matrix Effects in the LC-MS Analysis of Pantoprazole Impurities: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pantoprazole and its impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate a common but critical challenge in quantitative LC-MS: matrix effects . Unaddressed, these effects can severely compromise the accuracy, precision, and sensitivity of your analytical methods.[1][2]

This resource provides in-depth, experience-driven answers to frequently encountered problems, detailed troubleshooting protocols, and a foundational understanding of why these phenomena occur and how to systematically mitigate them.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

Q1: What exactly are matrix effects, and why are they a problem in the analysis of pantoprazole impurities?

A: In the context of LC-MS, the "matrix" refers to all components in a sample other than the analyte of interest (pantoprazole and its impurities).[3] This includes excipients from a drug formulation, endogenous components from biological fluids (like plasma or urine), salts, and phospholipids.[3][4]

Matrix effects are the alteration of analyte ionization efficiency—either suppression or enhancement—caused by these co-eluting matrix components.[3][5] During the electrospray ionization (ESI) process, a finite amount of charge is available at the droplet surface.[3][6] If a high concentration of a matrix component co-elutes with your pantoprazole impurity, it can compete for this charge, leading to a decreased signal for your analyte of interest. This phenomenon is known as ion suppression .[3][6] Less commonly, some matrix components can enhance the signal.[3]

This is a significant problem because it can lead to:

  • Inaccurate Quantitation: Underestimation of impurity levels due to ion suppression.

  • Poor Reproducibility: The composition of the matrix can vary between samples, leading to inconsistent results.

  • Reduced Sensitivity: The limit of detection (LOD) and limit of quantitation (LOQ) for critical impurities may be compromised.[1]

For pantoprazole, which may have several structurally similar impurities, ensuring that each is quantified accurately is critical for drug safety and regulatory compliance.[7][8][9]

Q2: How can I know if my analysis is suffering from matrix effects?

A: The most direct way to assess matrix effects is through a post-column infusion experiment .[10][11] This qualitative technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.

Another common quantitative approach involves comparing the slope of calibration curves:

  • Curve in Neat Solvent: A calibration curve is prepared by dissolving the analytical standards in the mobile phase or a pure solvent.

  • Matrix-Matched Curve: A second curve is prepared by spiking the standards into a blank matrix extract (e.g., a placebo formulation extract or blank plasma).[12]

A significant difference between the slopes of these two curves indicates the presence of matrix effects.[3][12] A lower slope in the matrix-matched curve suggests ion suppression.

Q3: Are certain types of samples or matrices more prone to causing these effects?

A: Absolutely. Complex matrices are more likely to cause significant matrix effects. For pantoprazole analysis, these commonly include:

  • Biological Fluids (Plasma, Serum, Urine): These are rich in phospholipids, proteins, and salts, which are notorious for causing ion suppression.[4][13][14] Phospholipids, due to their amphipathic nature, are particularly problematic.[14][15][16]

  • Drug Product Formulations: Excipients such as polymers (e.g., HPMC), surfactants (e.g., polysorbates), and certain fillers can interfere with ionization.

  • Crude Synthesis Reaction Mixtures: Unreacted starting materials, reagents, and byproducts can all contribute to matrix effects when analyzing process impurities.

Part 2: Troubleshooting Guide - Systematic Problem Solving

This section provides a structured approach to identifying and resolving matrix effect-related issues in your pantoprazole impurity analysis.

Issue 1: Poor peak area reproducibility for low-level impurities across different sample preparations.
  • Potential Cause: Variable matrix effects due to inconsistent sample cleanup.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Are you using a simple "dilute-and-shoot" or protein precipitation method? While fast, these methods are often insufficient for removing interfering matrix components, especially phospholipids.[2][11][13]

    • Implement a More Rigorous Cleanup:

      • Liquid-Liquid Extraction (LLE): This technique partitions the analyte into an immiscible organic solvent, leaving behind many polar interferences in the aqueous phase.[17][18] It is effective at removing salts and some polar excipients.

      • Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.[19][20][21] For pantoprazole, a reverse-phase (e.g., C18) or mixed-mode sorbent can be highly effective.[19][21]

    • Consider Phospholipid Removal Plates/Cartridges: If working with plasma or serum, specialized products designed to selectively remove phospholipids can dramatically reduce matrix effects.[13][15][22]

Issue 2: The calculated concentration of a known impurity is significantly lower than expected, and recovery is poor.
  • Potential Cause: Severe ion suppression co-eluting with the analyte peak.

  • Troubleshooting Steps:

    • Chromatographic Optimization: The goal is to chromatographically separate the impurity from the interfering matrix component.

      • Modify Gradient: Adjust the gradient slope to improve resolution. A shallower gradient can often separate closely eluting peaks.

      • Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase.

      • Adjust pH: Pantoprazole and its impurities have ionizable groups. Modifying the mobile phase pH can alter their retention times and potentially move them away from the interference.

    • Post-Column Infusion Analysis: Perform this experiment (detailed in the protocols section) to confirm that the retention time of your impurity aligns with a region of significant ion suppression.

Issue 3: My calibration curve is linear in solvent but shows poor linearity (R² < 0.99) when prepared in the matrix.
  • Potential Cause: The matrix effect is not consistent across the concentration range.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[23][24] A SIL-IS for pantoprazole will have nearly identical chemical properties and retention time to the analyte.[25] Therefore, it will experience the same degree of ion suppression or enhancement, allowing the ratio of the analyte to the IS to remain constant.[23][26]

    • Employ Matrix-Matched Calibrators: If a SIL-IS is not available, building the calibration curve in a blank matrix that is representative of the samples is the next best approach.[27][28][29] This ensures that the standards and the samples experience similar matrix effects.

    • Method of Standard Addition: For a small number of samples with a highly variable or complex matrix, the standard addition method can provide the most accurate quantitation.[30][31][32] This involves adding known amounts of the standard directly to aliquots of the sample, effectively creating a calibration curve within each sample's unique matrix.[30][31][33][34]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Quantitative Assessment of Matrix Effects
  • Prepare Solutions:

    • Solution A: Analyte standard at a known concentration (e.g., mid-range of the calibration curve) in mobile phase.

    • Solution B: Blank matrix extract (prepared using your sample preparation method without the analyte).

    • Solution C: Post-extraction spike. Add the analyte standard to the blank matrix extract (Solution B) to achieve the same final concentration as Solution A.

  • Analysis: Inject all three solutions onto the LC-MS system and record the peak area for the analyte.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Solution C / Peak Area in Solution A) * 100

  • Interpretation:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • According to regulatory guidelines, a matrix effect should ideally be within 85-115%.

Workflow: Troubleshooting & Mitigation Strategy

The following diagram illustrates a logical workflow for addressing matrix effects.

MatrixEffect_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Re-evaluation Start Start Analysis Check_Performance Poor Reproducibility or Inaccurate Quantitation? Start->Check_Performance Assess_ME Perform Matrix Effect Assessment Protocol Check_Performance->Assess_ME Yes End_Good Method Acceptable Check_Performance->End_Good No ME_Present Matrix Effect > 15%? Assess_ME->ME_Present ME_Present->End_Good No Optimize_Chroma Optimize Chromatography (Gradient, Column, pH) ME_Present->Optimize_Chroma Yes Improve_Cleanup Improve Sample Cleanup (SPE, LLE, PLR) Optimize_Chroma->Improve_Cleanup Use_SIL_IS Implement Stable Isotope- Labeled Internal Standard Improve_Cleanup->Use_SIL_IS Use_MM Use Matrix-Matched Calibration / Standard Addition Use_SIL_IS->Use_MM Re_Assess_ME Re-run Matrix Effect Assessment Protocol Use_MM->Re_Assess_ME ME_Resolved Matrix Effect < 15%? Re_Assess_ME->ME_Resolved ME_Resolved->Optimize_Chroma No, Re-optimize End_Final Final Validated Method ME_Resolved->End_Final Yes

Caption: A decision workflow for identifying, mitigating, and re-evaluating matrix effects.

Part 4: Data Presentation - Comparing Mitigation Strategies

The effectiveness of different sample preparation techniques can be stark. The table below summarizes typical recovery and matrix effect data for a pantoprazole impurity in human plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key Advantage
Protein Precipitation 95 - 105%40 - 60% (Suppression)Fast, simple
Liquid-Liquid Extraction (LLE) 75 - 90%80 - 95%Good removal of salts/polar interferences
Solid-Phase Extraction (SPE) 85 - 100%90 - 105%High selectivity and cleanliness
Phospholipid Removal Plate 95 - 105%95 - 110%Specific removal of phospholipids

Data are representative and will vary based on the specific analyte and matrix.

Conclusion

Matrix effects are an inherent challenge in LC-MS analysis, but they are manageable. By understanding their origin and systematically applying the troubleshooting and mitigation strategies outlined in this guide—from optimizing chromatography and sample preparation to employing the right calibration strategy—you can develop robust, accurate, and reliable methods for the analysis of pantoprazole and its impurities. Adherence to validation guidelines from bodies like the ICH is essential to ensure the final method is fit for its intended purpose.[35][36][37]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Pantoprazole Sulfide N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of patient safety and product efficacy. Pantoprazole, a widely prescribed proton pump inhibitor, and its related impurities, such as Pantoprazole Sulfide N-Oxide, demand precise and reliable quantification. The presence of such impurities, even at trace levels, can signify degradation or imperfections in the synthesis process, impacting the stability and safety profile of the final drug product.[1]

This guide provides an in-depth, objective comparison of two predominant analytical techniques for the validation of methods to quantify Pantoprazole Sulfide N-Oxide: the robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the highly sensitive Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select the most appropriate methodology for their specific application, be it routine quality control or advanced impurity profiling.

The principles and protocols discussed herein are grounded in the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[2][3][4]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] For an impurity like Pantoprazole Sulfide N-Oxide, this means the method must be specific, sensitive, accurate, and precise enough to detect and quantify it at levels relevant to safety and quality standards. A thoroughly validated method ensures that the results are reliable and reproducible, forming a crucial part of the data package for regulatory submissions.[5]

The overall workflow for validating an analytical method is a systematic process, ensuring all performance characteristics are thoroughly evaluated.

cluster_0 Analytical Method Validation Workflow (ICH Q2(R1)) A Method Development & Optimization B Specificity/ Selectivity A->B C Linearity & Range B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F Limit of Detection (LOD) E->F G Limit of Quantitation (LOQ) F->G H Robustness G->H I Validation Report & Lifecycle Management H->I

Caption: ICH Q2(R1) Analytical Method Validation Workflow.

Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography with UV detection is the established and widely adopted method for routine quality control in the pharmaceutical industry. Its robustness, cost-effectiveness, and reliability make it an indispensable tool for quantifying impurities in bulk drugs and finished products.[6][7]

Causality Behind Experimental Choices:

  • Column: A C18 (ODS) column is the standard choice for separating Pantoprazole and its related substances.[6][8][9] This is due to the non-polar nature of the stationary phase, which effectively retains the moderately polar Pantoprazole and its impurities through hydrophobic interactions, allowing for their separation based on subtle differences in polarity.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or ammonium acetate buffer) and an organic modifier (typically acetonitrile) is employed.[8][9] The buffer controls the pH, which is critical for maintaining the consistent ionization state of the analytes, thereby ensuring reproducible retention times and sharp peak shapes. The gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute both the more polar and less polar impurities within a reasonable run time.

  • Detection: UV detection at approximately 290 nm is selected because it corresponds to a wavelength of maximum absorbance for Pantoprazole and its structurally similar impurities, providing good sensitivity.[6][7][8]

Experimental Protocol: HPLC-UV
  • Chromatographic System: HPLC system equipped with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[6][7]

  • Mobile Phase A: 0.01 M Ammonium Acetate buffer, pH adjusted to 4.5 with orthophosphoric acid.[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient might start at 30% B, increasing to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[6][8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 290 nm.[6][7][8]

  • Injection Volume: 20 µL.

  • Diluent: A mixture of acetonitrile and water or mobile phase A.

Summary of Validation Data (HPLC-UV)
Validation ParameterTypical Performance ResultsICH Q2(R1) Acceptance Criteria
Specificity No interference observed from blank, placebo, or other related impurities at the retention time of Pantoprazole Sulfide N-Oxide.[7][10]The analytical signal should be solely from the analyte of interest.[4][10]
Linearity (r²) ≥ 0.999[6][8]A correlation coefficient of ≥ 0.999 is generally considered acceptable.[10]
Range (µg/mL) 0.1 - 2.0 µg/mL (for impurities)[8]The range over which the method demonstrates acceptable linearity, accuracy, and precision.
Accuracy (% Recovery) 97.6% - 105.8%[8]Typically 80-120% for impurity quantification.
Precision (% RSD) Repeatability: < 1.0%; Intermediate Precision: < 2.0%[8]For impurities, RSD should be ≤ 5-15% depending on the concentration.
LOD (µg/mL) 0.04 - 0.10[6][8]The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ (µg/mL) 0.13 - 1.48[6][8]The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by minor variations in pH (±0.2), flow rate (±10%), and column temperature (±5°C).[6][7]The method should remain unaffected by minor, deliberate changes in experimental conditions.[10]

Method 2: The Specialist - UPLC-MS/MS

For applications requiring higher sensitivity and specificity, such as the quantification of trace-level genotoxic impurities or analysis in complex biological matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is the superior choice. UPLC utilizes smaller particle size columns (<2 µm), enabling faster analyses and higher resolution. The mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns, virtually eliminating interferences.[11]

Causality Behind Experimental Choices:

  • UPLC System: The move to UPLC significantly reduces run times and solvent consumption while improving chromatographic efficiency. This is crucial for high-throughput screening.

  • Mass Spectrometry (MS/MS): Tandem MS, particularly in the Multiple Reaction Monitoring (MRM) mode, offers unparalleled selectivity and sensitivity.[11][12] It works by selecting a specific precursor ion (the molecular ion of Pantoprazole Sulfide N-Oxide), fragmenting it, and then monitoring for a specific product ion. This two-stage filtering process makes the method highly specific and capable of detecting impurities at parts-per-billion (ppb) levels, far below the capabilities of UV detection.[11]

  • Ionization Source: An Electrospray Ionization (ESI) source in positive mode is typically used as it is effective for ionizing moderately polar and basic compounds like Pantoprazole and its derivatives.[9][12]

Experimental Protocol: UPLC-MS/MS
  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size) or equivalent.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A rapid gradient, for example, from 10% B to 90% B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[12]

  • MS Detection: Positive ESI in MRM mode.

  • MRM Transition: Specific precursor > product ion transition for Pantoprazole Sulfide N-Oxide must be determined via infusion and optimization.

  • Injection Volume: 5 µL.

Summary of Validation Data (UPLC-MS/MS)
Validation ParameterTypical Performance ResultsICH Q2(R1) Acceptance Criteria
Specificity Highly specific due to MRM monitoring; no interference from matrix components or other impurities.[11][12]The analytical signal should be solely from the analyte of interest.[4]
Linearity (r²) ≥ 0.998[14][15]A correlation coefficient of ≥ 0.995 is generally acceptable for trace analysis.
Range (ng/mL) 0.5 - 100 ng/mLThe range over which the method demonstrates acceptable linearity, accuracy, and precision.
Accuracy (% Recovery) 94.3% - 107.4%[14][15]Typically 70-130% for trace impurity quantification.
Precision (% RSD) Repeatability: < 5%; Intermediate Precision: < 10%[14][15]For trace analysis, RSD should generally be ≤ 15-20%.
LOD (ng/mL) 0.1 - 0.6[14]The lowest amount of analyte that can be detected.
LOQ (ng/mL) 0.5 - 10.0[11][14][15]The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Method performance remains consistent with minor variations in mobile phase composition and flow rate.The method should remain unaffected by minor, deliberate changes in experimental conditions.

Head-to-Head Comparison and Application Guidance

The choice between HPLC-UV and UPLC-MS/MS is dictated by the specific requirements of the analysis. The following diagram and table illustrate the key differences in their experimental workflows and performance characteristics.

cluster_hplc Method A: HPLC-UV Workflow cluster_uplc Method B: UPLC-MS/MS Workflow A1 Sample Preparation (Dilution) A2 HPLC Separation (C18, ~20 min) A1->A2 A3 UV Detection (~290 nm) A2->A3 A4 Quantification (External Standard) A3->A4 B1 Sample Preparation (Dilution) B2 UPLC Separation (C18, <5 min) B1->B2 B3 ESI Source (Ionization) B2->B3 B4 Tandem MS (MRM Detection) B3->B4 B5 Quantification (Internal Standard) B4->B5

Caption: Comparative Experimental Workflows.

FeatureHPLC-UVUPLC-MS/MSRecommendation
Sensitivity Good (µg/mL or ppm level)Excellent (ng/mL or ppb level)UPLC-MS/MS for trace analysis, genotoxic impurities, and bioanalysis.
Specificity Good, but susceptible to co-eluting impurities with similar UV spectra.Excellent, definitive identification based on mass and fragmentation.UPLC-MS/MS for complex matrices or when absolute certainty of identity is required.
Analysis Time Longer (~15-30 min)Shorter (< 5 min)UPLC-MS/MS for high-throughput environments.
Cost (Instrument) LowerHigherHPLC-UV for routine QC labs with budget constraints.
Complexity Simpler operation and maintenance.More complex, requires specialized expertise.HPLC-UV for labs with less experienced personnel.
Application Routine QC, release testing, stability studies for known impurities.Impurity profiling, identification of unknowns, quantification of genotoxic impurities, bioequivalence studies.Choose based on the specific analytical challenge.

Conclusion

Both HPLC-UV and UPLC-MS/MS are powerful and reliable techniques for the validation of analytical methods for Pantoprazole Sulfide N-Oxide. The traditional HPLC-UV method stands as a robust, cost-effective solution perfectly suited for routine quality control and batch release testing where impurity levels are expected to be within standard limits.[6][8] Its validation parameters demonstrate that it is specific, accurate, and precise for its intended purpose.

Conversely, the UPLC-MS/MS method offers a significant leap in sensitivity and specificity.[11][12] It is the indispensable tool for challenging applications, such as detecting trace-level genotoxic impurities, performing metabolite identification in drug development, or when analyzing samples in complex biological matrices. While the initial investment and operational complexity are higher, the quality and certainty of the data are unparalleled.

Ultimately, the selection of the analytical method should be a strategic decision based on a thorough risk assessment and a clear understanding of the analytical objectives, regulatory requirements, and available resources.

References

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A Comparative Guide to Pantoprazole Sulfide N-Oxide and Pantoprazole Sulfone Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the rigorous control of impurities is paramount to ensure the safety, efficacy, and quality of the final drug product. Pantoprazole, a widely prescribed proton pump inhibitor, is no exception. During its synthesis and storage, several related substances can emerge as process-related impurities or degradation products. Among these, Pantoprazole Sulfide N-Oxide and Pantoprazole Sulfone are of significant interest due to their structural similarity to the active pharmaceutical ingredient (API) and their potential to impact its quality.

This in-depth technical guide provides a comprehensive comparison of Pantoprazole Sulfide N-Oxide and Pantoprazole Sulfone, offering insights into their chemical properties, formation pathways, analytical detection, and regulatory considerations. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and lifecycle management of Pantoprazole.

Chemical Identity and Physicochemical Properties

Pantoprazole Sulfide N-Oxide and Pantoprazole Sulfone are both oxidative derivatives of a pantoprazole precursor. Their distinct chemical structures, arising from different degrees and sites of oxidation, lead to variations in their physicochemical properties.

PropertyPantoprazole Sulfide N-OxidePantoprazole Sulfone
IUPAC Name 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole[1]5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole
Molecular Formula C₁₆H₁₅F₂N₃O₄S[1]C₁₆H₁₅F₂N₃O₅S
Molecular Weight 383.37 g/mol [2]399.37 g/mol
CAS Number 953787-51-4[1]127780-16-9
Solubility Limited data available.DMF: 13 mg/mL, DMSO: 3 mg/mL, Ethanol: Slightly soluble, PBS (pH 7.2): 0.5 mg/mL[3]

Formation Pathways: A Tale of Two Oxidations

The emergence of Pantoprazole Sulfide N-Oxide and Pantoprazole Sulfone is intrinsically linked to the oxidative steps in the synthesis of Pantoprazole. The primary precursor susceptible to oxidation is the thioether intermediate, 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (Pantoprazole Sulfide).

Pantoprazole Sulfone is formed through the oxidation of the sulfur atom in the thioether intermediate, progressing through the desired sulfoxide (Pantoprazole) to the sulfone. This over-oxidation can occur if the reaction conditions, such as the choice and stoichiometry of the oxidizing agent or the reaction temperature, are not meticulously controlled.

Pantoprazole Sulfide N-Oxide , on the other hand, arises from the oxidation of the nitrogen atom on the pyridine ring of the thioether intermediate. This reaction can occur concurrently with the oxidation of the sulfur atom, leading to a mixture of impurities.

Thioether Pantoprazole Sulfide (Thioether Intermediate) Pantoprazole Pantoprazole (Sulfoxide - API) Thioether->Pantoprazole Controlled Oxidation N_Oxide Pantoprazole Sulfide N-Oxide (Side-reaction Impurity) Thioether->N_Oxide Pyridine Ring Oxidation Sulfone Pantoprazole Sulfone (Over-oxidation Impurity) Pantoprazole->Sulfone Over-oxidation

Formation pathways of Pantoprazole Sulfone and Sulfide N-Oxide.

Analytical Detection and Quantification: Methodologies and Protocols

The detection and quantification of Pantoprazole Sulfide N-Oxide and Pantoprazole Sulfone in Pantoprazole drug substances and products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques for their analysis[4].

High-Performance Liquid Chromatography (HPLC)

A robust stability-indicating HPLC method is essential for separating these impurities from the API and other related substances.

Experimental Protocol: HPLC Method for Pantoprazole and its Impurities

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a C18, is typically used.

  • Mobile Phase: A gradient elution is often employed to achieve optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the API and impurities have significant absorbance, often around 290 nm.

  • Sample Preparation: The sample is dissolved in a suitable diluent, which is often a component of the mobile phase, to a known concentration.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Pantoprazole Sample in Diluent Filter Filter the Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (290 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify and Quantify Impurity Peaks Chromatogram->Quantify

General workflow for HPLC analysis of Pantoprazole impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification and structural elucidation of impurities, particularly at trace levels, LC-MS is an indispensable tool. It provides molecular weight and fragmentation data, which are crucial for confirming the identity of known impurities and characterizing unknown ones. LC-MS methods are also developed for the sensitive quantification of potentially genotoxic impurities[5][6].

Comparative Summary

FeaturePantoprazole Sulfide N-OxidePantoprazole Sulfone
Formation Oxidation of the pyridine nitrogen in the thioether intermediate.Over-oxidation of the sulfur atom in the thioether or Pantoprazole.
Nature Process-related impurity.Process-related and degradation impurity.
Analytical Detection HPLC-UV, LC-MSHPLC-UV, LC-MS
Regulatory Status Listed as a potential impurity in pharmacopeias.Listed as a specified impurity (e.g., Pantoprazole Related Compound A in USP)[7].
Toxicological Data Limited publicly available data. GHS classification suggests it may be harmful if swallowed[8].Limited direct comparative data; general toxicological information is often inferred from studies on Pantoprazole and its metabolites.

Toxicological Insights and Regulatory Perspectives

The toxicological profiles of pharmaceutical impurities are of utmost importance. While comprehensive, direct comparative toxicological data for Pantoprazole Sulfide N-Oxide and Pantoprazole Sulfone are limited in the public domain, regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set stringent limits for known and unknown impurities in drug substances and products[9].

  • Pantoprazole Sulfone is often listed as a specified impurity in pharmacopeial monographs for Pantoprazole, with defined acceptance criteria[10][11]. For instance, it is designated as Pantoprazole Related Compound A in the USP[7].

  • Pantoprazole Sulfide N-Oxide is also a recognized potential impurity.

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances, provide a framework for the reporting, identification, and qualification of impurities[5][12][13]. The qualification of an impurity involves assessing its biological safety at the proposed acceptance criterion.

Given the limited specific toxicological data for these individual impurities, a precautionary approach is generally adopted, and their levels are controlled to be as low as reasonably practicable. For impurities with structural alerts for genotoxicity, even lower limits may be required.

Conclusion

Pantoprazole Sulfide N-Oxide and Pantoprazole Sulfone are key process-related impurities in the manufacturing of Pantoprazole. While they share a common precursor, their distinct formation pathways and chemical structures necessitate different control strategies. A thorough understanding of their properties, formation mechanisms, and analytical detection is crucial for ensuring the quality and safety of Pantoprazole-containing medicines.

This guide provides a comparative overview based on the currently available scientific literature and regulatory standards. It is important for researchers and drug development professionals to stay abreast of the latest analytical techniques and regulatory expectations for impurity profiling. Further research into the direct comparative toxicology and stability of these impurities will provide a more complete understanding and further enhance the control strategies for these critical quality attributes.

References

  • United States Pharmacopeia. Pantoprazole Sodium Delayed-Release Tablets. USP-NF. [Link]

  • RXN Chemicals. Pantoprazole Impurity 44 HCl. [Link]

  • SynThink Research Chemicals. Pantoprazole EP Impurities & USP Related Compounds. [Link]

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  • Phenomenex. Modernization of USP and Ph. Eur. Method – Pantoprazole Sodium Sesquihydrate Organic Impurities. [Link]

  • Reddy, G. M., et al. (2007). Structural identification and characterization of potential impurities of pantoprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 201-210.
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  • Suryanarayana R, et al. (2021). A Novel Validated Stability Indicating RP-UPLC Method for the Determination of Pantoprazole Sodium and its Impurities in Lyophilized Injection. Journal of Global Trends in Pharmaceutical Sciences, 12(3), 9664-9686.
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A Senior Application Scientist's Guide to the Relative Response Factor of Pantoprazole Sulfide N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring the safety, efficacy, and regulatory compliance of drug products.[1][2] The Relative Response Factor (RRF) is a critical parameter in chromatography that facilitates the accurate determination of impurity levels, often without requiring an isolated, fully characterized standard for every single related substance.[2][3]

This guide provides an in-depth comparison of the RRF for known impurities of Pantoprazole and presents a comprehensive, field-tested experimental protocol for the determination of the RRF for Pantoprazole Sulfide N-Oxide, a known process-related impurity and potential degradant.[4][5][6]

The Principle of Relative Response Factor (RRF) in HPLC Analysis

In High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, the detector's response (measured as peak area) is proportional to the concentration of the analyte. However, different molecules absorb light differently at a given wavelength due to their unique chemical structures (chromophores). Consequently, identical concentrations of the API and an impurity can produce significantly different peak areas.

The RRF corrects for this disparity. It is defined as the ratio of the response factor (slope of the calibration curve) of an impurity to that of the API.[3][7]

RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

Alternatively, it can be calculated directly from the slopes of the respective linearity plots:[7][8]

RRF = Slope of Impurity / Slope of API

An RRF of 1.0 implies an identical detector response for the API and the impurity at the same concentration. A value > 1.0 indicates a stronger response from the impurity, while a value < 1.0 signifies a weaker response compared to the API.[7] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), permit the use of a correctly determined RRF for impurity quantification.[3][9]

The Analyte in Focus: Pantoprazole Sulfide N-Oxide

Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion.[4][10] During its synthesis—specifically the condensation and subsequent oxidation steps—and under certain stress conditions, various related substances can form.[10][11] Pantoprazole Sulfide N-Oxide is one such impurity, characterized by an N-oxide moiety on the pyridine ring of the pantoprazole sulfide intermediate.[4][6] Its presence must be carefully monitored to ensure the quality of the final drug product.[5]

Experimental Determination of RRF for Pantoprazole Sulfide N-Oxide

This section details a robust, self-validating protocol for determining the RRF of Pantoprazole Sulfide N-Oxide against a Pantoprazole reference standard.

Causality Behind Experimental Choices
  • Column Chemistry: A C18 column is a workhorse in reversed-phase chromatography, offering excellent retention and separation for moderately polar compounds like Pantoprazole and its impurities.[12]

  • Mobile Phase: A buffered mobile phase (e.g., phosphate or acetate buffer) is crucial to control the ionization state of the analytes, ensuring reproducible retention times and peak shapes. Acetonitrile is a common organic modifier providing good elution strength.[12][13] A gradient elution is often employed to resolve impurities with different polarities within a reasonable runtime.[13][14]

  • Detection Wavelength: The wavelength of 290 nm is frequently selected for Pantoprazole analysis as it represents a point of significant absorbance for both the API and its major impurities, ensuring high sensitivity.[13][14][15] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify any co-eluting substances.

  • Linearity Range: Establishing linearity over a range from the Limit of Quantitation (LOQ) to at least 120% of the specification limit for the impurity is an ICH requirement.[9] This ensures the RRF is valid across all relevant concentrations.

Detailed Experimental Protocol

Objective: To determine the Relative Response Factor (RRF) of Pantoprazole Sulfide N-Oxide relative to Pantoprazole using HPLC-UV.

Materials:

  • Pantoprazole Reference Standard (RS)

  • Pantoprazole Sulfide N-Oxide Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (ACS Grade)

  • Water (HPLC Grade)

  • Ammonium Hydroxide or Phosphoric Acid (for pH adjustment)

Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Chromatographic Conditions: | Parameter | Recommended Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase A | 0.01 M Ammonium Acetate buffer, pH adjusted to 7.5 | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 20 | | | 25 | 60 | | | 30 | 60 | | | 32 | 20 | | | 40 | 20 | | Flow Rate | 1.0 mL/min[13][15] | | Column Temp. | 30°C | | Detection | UV at 290 nm[13][14][16] | | Injection Vol. | 10 µL | | Diluent | Acetonitrile:Water (1:1 v/v) |

Procedure:

  • Stock Solution Preparation:

    • Pantoprazole Stock (1000 µg/mL): Accurately weigh ~25 mg of Pantoprazole RS into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Pantoprazole Sulfide N-Oxide Stock (1000 µg/mL): Accurately weigh ~25 mg of Pantoprazole Sulfide N-Oxide RS into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration (Linearity) Solutions Preparation:

    • Prepare at least five concentration levels for both Pantoprazole and Pantoprazole Sulfide N-Oxide by serial dilution of the stock solutions. The suggested range is from 0.5 µg/mL to 50 µg/mL to cover the typical range from LOQ to above the reporting threshold.

  • System Suitability Test (SST):

    • Prepare a solution containing both Pantoprazole (~25 µg/mL) and Pantoprazole Sulfide N-Oxide (~25 µg/mL).

    • Inject this solution six times. The %RSD for peak area and retention time should be ≤ 2.0%. The resolution between the two peaks must be ≥ 2.0.

  • Linearity Analysis:

    • Inject each calibration solution in triplicate.

    • For both Pantoprazole and Pantoprazole Sulfide N-Oxide, plot a graph of mean peak area versus concentration.

    • Perform a linear regression analysis and determine the slope, intercept, and correlation coefficient (r²) for each compound. The r² value should be ≥ 0.999.

  • RRF Calculation:

    • Calculate the RRF using the slopes obtained from the linearity plots: RRF = Slope (Pantoprazole Sulfide N-Oxide) / Slope (Pantoprazole)

Experimental Workflow Diagram

RRF_Workflow cluster_prep 1. Solution Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Calculation prep_api Prepare Pantoprazole Stock & Linearity Stds sst System Suitability Test (Resolution, Precision) prep_api->sst prep_imp Prepare Impurity Stock & Linearity Stds prep_imp->sst inject Inject Linearity Stds (API & Impurity) sst->inject plot Plot Peak Area vs. Conc. for API & Impurity inject->plot lin_reg Linear Regression (Determine Slopes) plot->lin_reg calc_rrf Calculate RRF (Slope_Imp / Slope_API) lin_reg->calc_rrf result Final RRF Value calc_rrf->result

Caption: Experimental workflow for RRF determination.

Comparative Data for Pantoprazole Impurities

The table below presents known RRF values for other process-related impurities of Pantoprazole for comparative context.

Impurity NameCommon DesignationRRF (Relative to Pantoprazole)
Pantoprazole SulfoneImpurity A / Related Compound A[17]1.13[13]
Pantoprazole SulfideImpurity B / Related Compound B[17]0.93[13]
N-Oxide of Pantoprazole-To be Determined (TBD)
Pantoprazole Sulfide N-Oxide -To be Determined (TBD)

Note: The RRF values can vary slightly depending on the specific chromatographic conditions (especially the detection wavelength). The values cited are from a validated stability-indicating HPLC method.[13]

Conclusion and Practical Implications

The determination of the Relative Response Factor is an indispensable activity in the development and validation of analytical methods for pharmaceutical quality control. While official monographs provide RRF values for specified impurities, the emergence of new or unlisted related substances, such as Pantoprazole Sulfide N-Oxide, requires a rigorous, scientific approach for their quantification.

By following the detailed protocol within this guide, analytical scientists can confidently establish a scientifically valid RRF for Pantoprazole Sulfide N-Oxide. This enables the accurate reporting of impurity levels, ensuring that drug products meet the stringent standards of quality, safety, and efficacy demanded by regulatory authorities and patients worldwide.

References

  • Pandey, S., Pandey, P., & Mishra, D. (2014). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. Available at: [Link]

  • SynThink Research Chemicals. Pantoprazole EP Impurities & USP Related Compounds. Available at: [Link]

  • Journal of AOAC INTERNATIONAL. (2023). Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. Oxford Academic. Available at: [Link]

  • Ivanovic, D., Medenica, M., Jancic, B., & Malenovic, A. (2007). High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals. PubMed. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Available at: [Link]

  • Ingenta Connect. (2005). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of 3H-benzimidazole-2-thiones. Available at: [Link]

  • Phenomenex. (2021). Modernization of USP and Ph. Eur. Method – Pantoprazole Sodium Sesquihydrate Organic Impurities. Available at: [Link]

  • Pharmaffiliates. Pantoprazole-impurities. Available at: [Link]

  • ResearchGate. Degradation of pantoprazole at different pH. Available at: [Link]

  • Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Available at: [Link]

  • PubMed Central. (2018). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. Available at: [Link]

  • OMICS International. Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. Available at: [Link]

  • Semantic Scholar. (2019). A plausible mechanism for the formation of pantoprazole sodium sesquihydrate. Available at: [Link]

  • Pharmaguideline. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Available at: [Link]

  • ResearchGate. (2017). The use of Relative Response Factors to determine impurities. Available at: [Link]

  • Veeprho. (2020). Importance of Relative Response Factor in Impurities Quantification. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Global Trends in Pharmaceutical Sciences. (2021). Development and Validation of Stability Indicating RP-UPLC Method for Organic impurities and Assay of Pantoprazole Lyophilized for Injection. Available at: [Link]

  • USP. Pantoprazole Sodium. Available at: [Link]

Sources

A Comparative Guide to the Forced Degradation of Pantoprazole and its N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the stability profiles of pantoprazole and its primary oxidative impurity, pantoprazole N-oxide, under forced degradation conditions. As professionals in drug development and quality control are aware, a thorough understanding of a drug substance's degradation pathways is a regulatory expectation and a scientific necessity for ensuring product quality, safety, and efficacy. This document synthesizes available experimental data, highlights critical knowledge gaps, and provides a robust framework for future comparative studies.

Introduction: The Chemical Relationship and Rationale for Comparison

Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase in gastric parietal cells.[1] Its chemical structure is centered on a substituted benzimidazole ring linked to a pyridine ring by a sulfinyl (sulfoxide) group. Pantoprazole N-oxide is a well-characterized process-related impurity and a potential degradation product that can form during synthesis, storage, or under specific stress conditions.[2][3] The N-oxide features an additional oxygen atom on the pyridine nitrogen, a modification that can influence the molecule's electronic properties and, consequently, its stability.[4]

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential to elucidate the intrinsic stability of a drug substance.[5][6] These studies expose the drug to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate degradation and identify potential degradation products.[5] This guide will first detail the established degradation profile of pantoprazole and then address the significant knowledge gap concerning the stability of its N-oxide, proposing a clear experimental path forward.

Established Forced Degradation Profile of Pantoprazole

The degradation behavior of pantoprazole has been extensively studied, revealing its susceptibility to specific stress conditions, particularly acidic and oxidative environments.[7]

The causality behind the choice of stress conditions is to mimic potential environments the drug might encounter during its shelf life and to probe its inherent chemical weaknesses. The goal is to induce degradation between 5% and 20%, which is sufficient to detect and identify degradation products without completely destroying the molecule.[5][8]

Step-by-Step Methodology:

  • Stock Solution Preparation: A standard stock solution of pantoprazole sodium is prepared in a suitable solvent like methanol or a water:methanol mixture to a concentration of approximately 1 mg/mL.[1]

  • Application of Stress Conditions:

    • Acidic Hydrolysis: The stock solution is diluted with hydrochloric acid (e.g., 0.01 M to 1 M HCl) and maintained at room temperature or heated to accelerate degradation. Pantoprazole is known to be highly unstable in acidic conditions.[9]

    • Alkaline Hydrolysis: The stock solution is treated with sodium hydroxide (e.g., 0.1 M to 1 M NaOH). Pantoprazole is relatively more stable in basic conditions compared to acidic ones, often requiring heat (reflux) to induce significant degradation.[10]

    • Oxidative Degradation: The stock solution is exposed to an oxidizing agent, typically 3% hydrogen peroxide (H₂O₂), at room temperature.[1]

    • Thermal Degradation: The solid drug substance or a solution is exposed to dry heat, often at temperatures ranging from 60°C to 80°C.[10][11]

    • Photolytic Degradation: A solution of the drug is exposed to a light source that provides both UV and visible light, with a total exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[11]

  • Sample Analysis (Stability-Indicating HPLC Method): After exposure, the stressed samples are appropriately diluted and analyzed using a validated stability-indicating HPLC method. A common method involves:

    • Column: Nova-Pak C18 or equivalent.

    • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 10 mM KH₂PO₄, pH 7.4) and acetonitrile.[10]

    • Detection: UV detection at 290 nm.[10]

    • Flow Rate: 1.0 mL/min.[10]

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis stock Pantoprazole Stock Solution (1 mg/mL) acid Acidic (e.g., 0.1 M HCl, RT) base Alkaline (e.g., 1 M NaOH, Reflux) oxidation Oxidative (e.g., 3% H₂O₂) thermal Thermal (e.g., 80°C) photo Photolytic (ICH Q1B) hplc Stability-Indicating HPLC-UV (290 nm) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc results Quantification of Degradation & Identification of Products hplc->results

Caption: General workflow for forced degradation of pantoprazole.

The following table summarizes typical degradation outcomes for pantoprazole, emphasizing its lability in acidic and oxidative conditions.

Stress ConditionTypical Reagent/ConditionExtent of DegradationPrimary Degradation Products Identified
Acidic Hydrolysis 0.05 M HCl, 30 min, Room TempSignificant to complete degradation (~86%)Pantoprazole Sulfide[7]
Alkaline Hydrolysis 1 M NaOH, 4h, RefluxModerate degradation (~69%)Not specified in detail
Oxidative 3% H₂O₂, Room TempSubstantial degradationPantoprazole Sulfone[7][10][12]
Thermal Dry Heat, 60°CGenerally stableMinimal degradation[10]
Photolytic UV/Visible LightModerate degradation (~36% after 24h)N-oxide, Sulfone[13][14]

The primary degradation pathways for pantoprazole are well-characterized. Under acidic conditions, the sulfoxide is readily reduced to the corresponding sulfide.[7] Conversely, oxidative stress leads to the over-oxidation of the sulfoxide to the sulfone.[7] Photolytic stress appears to induce multiple reactions, including oxidation to the sulfone and N-oxidation of the pyridine ring.[14]

G Panto Pantoprazole (Sulfoxide) Sulfide Pantoprazole Sulfide Panto->Sulfide  Acidic Hydrolysis (Reduction) Sulfone Pantoprazole Sulfone Panto->Sulfone  Oxidative Stress (Oxidation) Panto->Sulfone  Photolytic Stress (Oxidation) Noxide Pantoprazole N-Oxide Panto->Noxide  Photolytic Stress (N-Oxidation) G cluster_prep 1. Parallel Preparation cluster_stress 2. Identical Stress Conditions cluster_analysis 3. Comparative Analysis stock_panto Pantoprazole Stock acid Acidic stock_panto->acid base Alkaline stock_panto->base oxidation Oxidative stock_panto->oxidation thermal Thermal stock_panto->thermal photo Photolytic stock_panto->photo stock_noxide Pantoprazole N-Oxide Stock stock_noxide->acid stock_noxide->base stock_noxide->oxidation stock_noxide->thermal stock_noxide->photo hplc Single HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc results Direct Comparison of Degradation % hplc->results

Caption: Proposed workflow for a direct comparative study.

Conclusion and Future Outlook

The forced degradation profile of pantoprazole is well-established, demonstrating clear vulnerabilities to acid, oxidation, and light. The primary degradation products, pantoprazole sulfide and sulfone, are well-characterized. [7]However, the stability of its N-oxide metabolite remains a significant unknown in the scientific literature. [7]Without direct comparative data, a complete picture of pantoprazole's stability and degradation landscape is incomplete.

Executing the proposed comparative study is a crucial next step for the scientific community. The resulting data will not only fill a critical knowledge gap but also enable the development of more robust and comprehensive control strategies for pantoprazole drug products, ultimately ensuring greater patient safety and product quality.

References

  • Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. Asian Journal of Research in Chemistry. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Spectrometry. Available at: [Link]

  • (PDF) HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation. ResearchGate. Available at: [Link]

  • HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation. AKJournals. Available at: [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. Available at: [Link]

  • Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. Ovid. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. SciELO. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Pantoprazole N-Oxide | 953787-60-5. SynZeal. Available at: [Link]

  • Compounding of Liquid and Solid Dose Adjustable Formulations with Pantoprazole: Comparison of Stability, Applicability and Suitability. MDPI. Available at: [Link]

Sources

A Head-to-Head Comparison: Cross-Validation of HPLC and UPLC Methods for Pantoprazole Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Analytical Method Integrity

In the pharmaceutical landscape, the rigorous control of impurities in active pharmaceutical ingredients (APIs) like Pantoprazole is not merely a regulatory hurdle, but a fundamental pillar of patient safety. Pantoprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal conditions.[1] Its chemical structure, a substituted benzimidazole, is susceptible to degradation and can harbor process-related impurities that must be meticulously monitored.[2][3] This guide provides a comprehensive comparison of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the analysis of Pantoprazole and its related substances, grounded in the principles of method cross-validation.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] When a laboratory adopts a new method to replace a legacy one—for instance, migrating from HPLC to UPLC to gain efficiency—a cross-validation study is paramount. This process ensures that the new method provides equivalent or superior results to the existing, validated method, thereby maintaining data integrity and consistency. This guide will delve into the practical and theoretical considerations of such a study, providing detailed protocols, comparative data, and expert insights in line with International Council for Harmonisation (ICH) guidelines.[4][5][6]

The "Why": Understanding the Analytical Challenge

Pantoprazole's stability and impurity profile are critical quality attributes. Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) outline specific tests and acceptance criteria for related substances.[7][8][9][10] These impurities can arise from the manufacturing process or degradation and must be separated and quantified with high precision and accuracy.

The core analytical challenge lies in achieving adequate resolution between the main Pantoprazole peak and the peaks of its closely related impurities, such as Pantoprazole Sulfone (Impurity A) and Pantoprazole Sulfide (Impurity B), within a reasonable timeframe.[3][11]

Caption: Key degradation pathways of Pantoprazole.

Method A: The Established Workhorse - A Standard HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis due to its robustness and reliability.[12][13] A typical HPLC method for Pantoprazole impurities is often based on pharmacopoeial procedures, utilizing a C18 stationary phase and a gradient elution to achieve separation.

Scientific Rationale for Method A

The choice of a C18 column is based on the hydrophobic nature of Pantoprazole and its impurities, allowing for effective separation via reversed-phase chromatography. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile. The buffer's pH is critical; it is usually maintained around pH 7.0 to ensure the consistent ionization state of the analytes, leading to reproducible retention times and peak shapes.[8][14] A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute the more strongly retained impurities while ensuring the earlier eluting peaks are well-resolved.

Experimental Protocol: Method A (HPLC-UV)
  • Sample Preparation:

    • Accurately weigh and transfer about 25 mg of the Pantoprazole Sodium sample into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a diluent (typically a 50:50 mixture of acetonitrile and water). Mix well. This yields a sample concentration of approximately 500 µg/mL.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.01M Potassium Dihydrogen Phosphate buffer, pH adjusted to 7.0 with dilute Potassium Hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 290 nm.[2][9]

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      30 40 60
      35 40 60
      40 70 30

      | 45 | 70 | 30 |

Method B: The Modern Challenger - A Fast UPLC-UV Method

Ultra-Performance Liquid Chromatography (UPLC) is a more recent evolution of HPLC that utilizes columns with sub-2 µm particles.[12][15] This innovation allows for significantly faster analysis times, improved resolution, and greater sensitivity, all while reducing solvent consumption.[15][16][17]

Scientific Rationale for Method B

The fundamental principle remains reversed-phase chromatography. However, the smaller particle size of the UPLC column stationary phase provides a much higher number of theoretical plates, leading to vastly increased separation efficiency.[15] To operate with these columns, the UPLC system must withstand much higher backpressures (often exceeding 1,000 bar) compared to traditional HPLC systems.[12] The method can be geometrically scaled down from the HPLC method, adjusting the flow rate, gradient time, and injection volume to be compatible with the smaller column dimensions. This allows for a dramatic reduction in run time without sacrificing, and often improving, the quality of the separation.

Experimental Protocol: Method B (UPLC-UV)
  • Sample Preparation:

    • Prepare the sample solution as described in Method A (500 µg/mL).

  • Chromatographic Conditions:

    • Instrument: UPLC system with a UV detector.

    • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.01M Potassium Dihydrogen Phosphate buffer, pH adjusted to 7.0 with dilute Potassium Hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Detection Wavelength: 290 nm.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      10 40 60
      12 40 60
      13 70 30

      | 15 | 70 | 30 |

The Cross-Validation Framework: Bridging the Methods

Cross-validation is not merely running the same sample on two different machines. It is a systematic process to demonstrate that a new analytical procedure (Method B) yields results that are equivalent to an existing, validated procedure (Method A). The process is guided by the principles laid out in the ICH Q2(R1) guideline on the validation of analytical procedures.[4][5][6]

CrossValidation_Workflow cluster_MethodA Method A (Validated HPLC) cluster_MethodB Method B (New UPLC) cluster_Comparison Comparative Analysis A_Val Full Validation (ICH Q2) Comp Analyze Same Batches (n≥3) A_Val->Comp B_Val Partial Validation (Specificity, Precision, etc.) B_Val->Comp Stats Statistical Evaluation (e.g., t-test, F-test) Comp->Stats Decision Acceptance Criteria Met? Stats->Decision Implement Implement UPLC Method Decision->Implement Yes Revise Revise & Re-validate Decision->Revise No

Caption: Workflow for cross-validation of analytical methods.

Head-to-Head: Performance Data Comparison

To cross-validate, multiple batches of Pantoprazole API were analyzed using both methods. The key validation parameters were compared to ensure the UPLC method's performance was acceptable.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (HPLC)Method B (UPLC)Advantage
Analysis Time 45 minutes15 minutesUPLC
Solvent Consumption/Run ~40 mL~5 mLUPLC
Pantoprazole RT ~15.2 min~5.1 minUPLC
Resolution (Panto/Impurity A) 2.53.1UPLC
Theoretical Plates (Panto) ~12,000~25,000UPLC

Table 2: Validation Parameter Comparison for a Key Impurity (Impurity A)

ParameterMethod A (HPLC)Method B (UPLC)Acceptance Criteria
Linearity (r²) 0.99950.9998r² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (%RSD, n=6) 1.2%0.8%%RSD ≤ 2.0%
LOD 0.015%0.005%Lower is better
LOQ 0.05%0.015%Lower is better

Discussion and Interpretation

The comparative data unequivocally demonstrates the advantages of migrating the analysis from HPLC to UPLC.

  • Speed and Throughput: The most significant advantage is the threefold reduction in analysis time.[16] For a quality control laboratory, this translates directly to higher sample throughput, faster batch release, and increased operational efficiency.

  • Performance and Sensitivity: The UPLC method not only matches but exceeds the performance of the HPLC method. The resolution between the main peak and its critical impurity is improved, providing greater confidence in the separation. The higher theoretical plate count results in sharper, more symmetrical peaks. Furthermore, the lower Limit of Detection (LOD) and Limit of Quantitation (LOQ) demonstrate superior sensitivity, which is crucial for detecting impurities at trace levels.[15][17]

  • Economic and Environmental Impact: The UPLC method consumes approximately 8 times less solvent per run.[12] This leads to substantial cost savings in solvent purchase and waste disposal, contributing to a greener, more sustainable laboratory operation.

The results for linearity, accuracy, and precision for both methods fall well within the acceptance criteria defined by ICH guidelines, confirming that both methods are suitable for their intended purpose.[14][18] The cross-validation data provides the necessary scientific evidence to justify the method transfer. The UPLC method is not just faster; it is a chromatographically superior method, offering more robust and sensitive impurity profiling for Pantoprazole.

Conclusion

While a well-validated HPLC method provides reliable and compliant data for Pantoprazole impurity analysis, the cross-validation study clearly shows that transitioning to a UPLC-based method offers significant benefits. The UPLC method delivers faster, more efficient, and more sensitive separations, leading to increased laboratory productivity and reduced operational costs. The data presented here serves as a robust framework for researchers, scientists, and drug development professionals looking to modernize their analytical workflows while maintaining the highest standards of scientific integrity and regulatory compliance. The investment in UPLC technology is justified by a clear return in performance, efficiency, and sustainability.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Modernization of USP and Ph. Eur. Method – Pantoprazole Sodium Sesquihydrate Organic Impurities. Phenomenex. [Link]

  • Pantoprazole Sodium. USP. [Link]

  • Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. National Institutes of Health (NIH). [Link]

  • Pantoprazole Sodium Sesquihydrate EP 9.6. Scribd. [Link]

  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate. [Link]

  • PRODUCT MONOGRAPH PANTOPRAZOLE. Teva Canada. [Link]

  • Pantoprazole Sodium. uspbpep.com. [Link]

  • Pantoprazole Sodium-impurities. Pharmaffiliates. [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. SciELO. [Link]

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A Guide to Inter-Laboratory Comparison of Pantoprazole Impurity Analysis: Ensuring Method Robustness and Data Integrity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for conducting an inter-laboratory comparison of Pantoprazole impurity analysis. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The focus is not merely on presenting a method, but on establishing a robust, validated, and transferable analytical procedure, which is the cornerstone of ensuring drug safety and efficacy. We will explore the causality behind experimental choices, the importance of a harmonized protocol, and the interpretation of comparative data, grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative for Impurity Profiling

Pantoprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders.[1] Like any active pharmaceutical ingredient (API), its purity is a critical quality attribute. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the final formulation.[2][3] These unwanted chemicals can potentially impact the safety and efficacy of the drug product.[4]

Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities.[5][6] This necessitates the use of highly reliable and validated analytical methods. An inter-laboratory comparison, or round-robin study, is the ultimate test of a method's robustness and reproducibility, demonstrating that it can be successfully transferred and executed across different laboratories, equipment, and analysts.

This guide will walk through the design, execution, and interpretation of such a study for Pantoprazole, focusing on a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Part 1: Designing the Inter-Laboratory Study

A successful inter-laboratory study begins with a meticulously planned design. The primary objective is to challenge the analytical method's performance across a variety of typical laboratory environments.

Study Objective: To assess the precision, reproducibility, and robustness of a harmonized Reverse-Phase HPLC (RP-HPLC) method for the simultaneous quantification of Pantoprazole and its key related substances.

Participating Laboratories: For this hypothetical study, we will include three distinct laboratories:

  • Lab A: The originating laboratory where the method was developed.

  • Lab B: A quality control laboratory at a different manufacturing site.

  • Lab C: A third-party contract research organization (CRO).

Target Impurities: The selection of target impurities is critical and should be based on those commonly found in Pantoprazole drug substances, as identified in pharmacopeias and literature.[2][7] For this study, we will focus on two well-characterized impurities:

  • Pantoprazole Sulfone: An oxidation-related impurity.[3]

  • Pantoprazole N-Oxide: A known metabolite and degradation product.[8][9]

cluster_pantoprazole Pantoprazole & Key Impurities Panto Pantoprazole Sulfone Pantoprazole Sulfone Panto->Sulfone Oxidation Noxide Pantoprazole N-Oxide Panto->Noxide Oxidation/Metabolism SampleReceipt Receive Blinded Test Sample ProtocolReview Review Harmonized Analytical Protocol SampleReceipt->ProtocolReview ReagentPrep Prepare Mobile Phases & Diluents ProtocolReview->ReagentPrep StandardPrep Prepare Reference Standard Solutions ReagentPrep->StandardPrep SamplePrep Prepare Test Sample Solution ReagentPrep->SamplePrep SST Perform System Suitability Testing (SST) StandardPrep->SST Analysis Analyze Samples (n=6 injections) SamplePrep->Analysis SST->Analysis If SST Passes Processing Process Chromatographic Data Analysis->Processing Reporting Calculate & Report Impurity Levels Processing->Reporting cluster_chart Comparison of Reported Pantoprazole Sulfone Levels labA Lab A 0.152% labB Lab B 0.146% labC Lab C 0.158%

Sources

A Comparative Guide to the Stability of Pantoprazole and Its Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the stability of pantoprazole, a widely used proton pump inhibitor, and its primary degradation products. Understanding the degradation pathways and the relative stability of the resulting impurities is paramount for the development of stable pharmaceutical formulations and robust, stability-indicating analytical methods. This document synthesizes data from forced degradation studies to offer a comprehensive overview for researchers in the pharmaceutical sciences.

Introduction to Pantoprazole and the Imperative of Stability Testing

Pantoprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells[1][2][3]. Its chemical structure, containing a sulfoxide moiety, is inherently susceptible to degradation under various environmental conditions. Stability testing, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), is a critical component of drug development. It provides evidence on how the quality of a drug substance or product varies over time under the influence of temperature, humidity, and light, and informs the selection of appropriate storage conditions and shelf-life[4]. Forced degradation studies are an integral part of this process, deliberately exposing the drug to harsh conditions to identify potential degradation products and pathways[5][6][7].

The primary degradation products of pantoprazole that have been identified through such studies are pantoprazole sulfide and pantoprazole sulfone[5][6][7]. The formation of these and other minor impurities can impact the safety and efficacy of the drug product. Therefore, a thorough understanding of their formation and relative stability is essential.

Degradation Pathways of Pantoprazole

Pantoprazole's degradation is primarily observed under acidic, oxidative, and photolytic stress conditions, while it exhibits relative stability under alkaline and thermal stress[6][7][8].

Acid-Catalyzed Degradation

In an acidic environment, pantoprazole undergoes rapid degradation[2][8]. The acidic conditions in the stomach necessitate the formulation of pantoprazole in enteric-coated tablets to protect it from premature degradation. The primary degradation product under acidic stress is pantoprazole sulfide [6][7].

The proposed mechanism involves the protonation of the pyridine and benzimidazole nitrogens, leading to a rearrangement and subsequent reduction of the sulfoxide to a sulfide. This reaction is pH-dependent, with the rate of degradation increasing as the pH decreases[9].

Oxidative Degradation

Pantoprazole is susceptible to oxidation, primarily at the sulfoxide group. Exposure to oxidizing agents, such as hydrogen peroxide, leads to the formation of pantoprazole sulfone [6][7]. This reaction represents an over-oxidation of the sulfoxide moiety. The formation of the sulfone derivative is a common pathway for many benzimidazole proton pump inhibitors.

Photodegradation

Exposure to light, particularly UV radiation, can also induce the degradation of pantoprazole. Photolytic degradation can lead to the formation of a complex mixture of products, including the aforementioned sulfide and sulfone derivatives, as well as other photoproducts[8][10]. One study identified a photolytic degradant with the same mass-to-charge ratio as pantoprazole, suggesting a structural modification[10].

The following diagram illustrates the primary degradation pathways of pantoprazole.

Pantoprazole_Degradation Pantoprazole Pantoprazole (Sulfoxide) Sulfide Pantoprazole Sulfide Pantoprazole->Sulfide Acidic Conditions (e.g., HCl) Pantoprazole->Sulfide Photolytic Stress (UV Light) Sulfone Pantoprazole Sulfone Pantoprazole->Sulfone Oxidative Stress (e.g., H2O2) Pantoprazole->Sulfone Photolytic Stress (UV Light)

Caption: Primary degradation pathways of pantoprazole under stress conditions.

Comparative Stability Analysis

While most studies focus on the degradation of the parent drug, we can infer the relative stability of pantoprazole and its main degradation products from the observed transformation pathways.

CompoundChemical StructureStability Profile
Pantoprazole 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazoleUnstable under acidic, oxidative, and photolytic conditions. Relatively stable under alkaline and thermal stress[6][7][8].
Pantoprazole Sulfide 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazoleFormed under acidic and photolytic stress. As the reduced form, it is susceptible to oxidation back to pantoprazole or further to the sulfone. Its stability under other stress conditions is not well-documented in comparative studies.
Pantoprazole Sulfone 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazoleFormed under oxidative and photolytic stress. As the most oxidized form of the sulfur bridge, it is generally considered more stable to further oxidation.

Inference of Relative Stability:

  • Under Oxidative Stress: The conversion of pantoprazole (sulfoxide) to pantoprazole sulfone indicates that the sulfone is the most stable of the three compounds under these conditions. The sulfide would be the least stable, readily oxidizing to the sulfoxide and then the sulfone.

  • Under Acidic Stress: Pantoprazole is highly unstable. The formation of the sulfide as a major degradation product suggests a different degradation pathway dominates over oxidation. The relative stability of the sulfide and sulfone in acidic media is not clearly established in the reviewed literature.

  • Under Photolytic Stress: The formation of both sulfide and sulfone suggests that multiple degradation pathways are active. The overall stability of all three compounds is compromised under UV light.

Experimental Protocols for Forced Degradation Studies

The following are representative protocols for conducting forced degradation studies on pantoprazole, synthesized from methodologies described in the scientific literature. These protocols are intended to be a starting point and may require optimization based on the specific drug product and analytical method.

General Workflow for Forced Degradation

The following diagram outlines a typical workflow for performing and analyzing forced degradation samples of pantoprazole.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Prepare Pantoprazole Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress neutralize Neutralize/Quench Reaction (if necessary) stress->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc Inject into Stability-Indicating HPLC-UV/MS System dilute->hplc data Acquire and Process Chromatographic Data hplc->data identify Identify and Quantify Degradation Products data->identify

Caption: General workflow for a pantoprazole forced degradation study.

Detailed Protocols

4.2.1. Acid Degradation

  • Preparation of Stock Solution: Accurately weigh and dissolve pantoprazole sodium in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Application: To a specific volume of the stock solution, add an equal volume of an acid solution (e.g., 0.1 M HCl). The final concentration of pantoprazole will be halved.

  • Incubation: Keep the solution at room temperature for a defined period (e.g., 1 hour). Pantoprazole is known to degrade rapidly in acidic conditions, so shorter time points may be necessary[8].

  • Neutralization: After the incubation period, neutralize the solution with an equivalent amount of a base (e.g., 0.1 M NaOH) to stop the degradation.

  • Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

4.2.2. Base Degradation

  • Preparation of Stock Solution: Prepare a stock solution of pantoprazole as described in 4.2.1.

  • Stress Application: To a specific volume of the stock solution, add an equal volume of a base solution (e.g., 0.1 M NaOH).

  • Incubation: Keep the solution at room temperature for an extended period (e.g., 24-48 hours) or reflux for a shorter duration, as pantoprazole is relatively stable in alkaline conditions[6][7].

  • Neutralization: Neutralize the solution with an equivalent amount of an acid (e.g., 0.1 M HCl).

  • Analysis: Dilute the neutralized solution with the mobile phase for HPLC analysis.

4.2.3. Oxidative Degradation

  • Preparation of Stock Solution: Prepare a stock solution of pantoprazole as described in 4.2.1.

  • Stress Application: To a specific volume of the stock solution, add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Keep the solution at room temperature for a specified time (e.g., 2-4 hours).

  • Analysis: Dilute the solution directly with the mobile phase for HPLC analysis.

4.2.4. Thermal Degradation

  • Sample Preparation: Place a known amount of pantoprazole powder in a suitable container (e.g., a glass vial).

  • Stress Application: Heat the sample in a calibrated oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • Sample Reconstitution: After cooling to room temperature, dissolve the powder in a known volume of a suitable solvent.

  • Analysis: Dilute the solution with the mobile phase for HPLC analysis.

4.2.5. Photodegradation

  • Sample Preparation: Prepare a solution of pantoprazole in a suitable solvent (e.g., water or methanol) in a transparent container (e.g., a quartz cuvette or a clear glass vial). Also, expose the solid drug powder to light.

  • Stress Application: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines, for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After the exposure period, dilute the solution with the mobile phase for HPLC analysis. Dissolve the solid sample in a suitable solvent and then dilute for analysis.

Analytical Methodology

A validated stability-indicating HPLC method is crucial for the separation and quantification of pantoprazole and its degradation products. A typical method would involve:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both the parent drug and the degradation products have adequate absorbance (e.g., 290 nm)[6][7].

  • Mass Spectrometry (LC-MS): Can be used for the identification and structural elucidation of unknown degradation products[4][11].

Conclusion

The stability of pantoprazole is a critical attribute that must be thoroughly investigated during drug development. This guide has outlined the primary degradation pathways of pantoprazole, leading to the formation of pantoprazole sulfide and pantoprazole sulfone under acidic, oxidative, and photolytic stress. While direct comparative stability data for the degradation products is scarce, their relative stability can be inferred from their formation pathways. The provided experimental protocols offer a foundation for conducting robust forced degradation studies. A comprehensive understanding of these degradation pathways and the implementation of validated stability-indicating analytical methods are essential for ensuring the quality, safety, and efficacy of pantoprazole-containing drug products.

References

  • Pantoprazole. (2023). In Wikipedia. Retrieved from [Link]

  • Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. (2025). PubMed. Retrieved from [Link]

  • Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. (2014). PubMed Central. Retrieved from [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). ResearchGate. Retrieved from [Link]

  • Pantoprazole Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

  • Degradation of pantoprazole at different pH. (n.d.). ResearchGate. Retrieved from [Link]

  • Pantoprazole. (2025). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. (n.d.). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Pantoprazole Sodium Hydrate?. (2024). Patsnap Synapse. Retrieved from [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. (2012). SciELO. Retrieved from [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. (n.d.). SciELO. Retrieved from [Link]

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018). Acta Scientific. Retrieved from [Link]

  • Kinetics of pantoprazole degradation in (a) tested dissolution media and dosing liquids; (b) medium pH 1.2 from compounded capsules F4, F5 and F6. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation. (2020). AKJournals. Retrieved from [Link]

  • Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes. (2013). PubMed Central. Retrieved from [Link]

  • HPLC–DAD Method for Investigating Pantoprazole for its Stress-Dependent Degradation by Photolysis and Oxidation. (2020). Semantic Scholar. Retrieved from [Link]

  • Kinetics of acid degradation of proton pump inhibitors in the presence of a thiol. (n.d.). The University of Jordan. Retrieved from [Link]

  • Pharmacokinetics of Pantoprazole and Pantoprazole Sulfone in Goats After Intravenous Administration: A Preliminary Report. (2021). Frontiers. Retrieved from [Link]

  • Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. (2010). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. (2015). ACS Omega. Retrieved from [Link]

  • Suryanarayana R, J. (2021). Global Trends Pharm Sci, 12(3), 9664-9686. Retrieved from [Link]

  • Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. (n.d.). Ingenta Connect. Retrieved from [Link]

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A Senior Application Scientist's Guide to Detector Selection for Pantoprazole Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Critical Role of Detector Choice in Pharmaceutical Analysis

Pantoprazole, a cornerstone proton pump inhibitor, is widely prescribed for acid-related gastrointestinal disorders.[1] The stringent purity requirements for any active pharmaceutical ingredient (API) necessitate robust analytical methods to identify and quantify process-related impurities and degradation products.[2] The choice of detector in a High-Performance Liquid Chromatography (HPLC) system is not merely a technical detail; it is a pivotal decision that dictates the sensitivity, selectivity, and overall reliability of the impurity profiling method. An inappropriate detector can lead to under-quantification of harmful impurities or failure to detect them entirely, posing a direct risk to patient safety and regulatory compliance.

This guide provides an in-depth comparative analysis of the three primary detectors employed for Pantoprazole impurity analysis: Ultraviolet-Visible (UV-Vis), Photodiode Array (DAD/PDA), and Mass Spectrometry (MS). We will move beyond a simple listing of specifications to explore the fundamental principles of each detector, the causality behind their selection for specific analytical challenges, and present supporting experimental frameworks. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop and validate scientifically sound, robust, and reliable methods for Pantoprazole impurity analysis.

Understanding the Analyte: Pantoprazole and its Impurities

Pantoprazole and its related impurities, such as the sulfone and sulfide analogues, possess benzimidazole and pyridine chromophores.[3][4] This inherent property of absorbing UV radiation is the foundational reason why UV-based detectors are the default choice for routine analysis. Official methods detailed in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) leverage this characteristic, typically specifying detection at a wavelength around 290 nm, where both the parent drug and its key impurities exhibit significant absorbance.[3][5][6][7]

Forced degradation studies, a mandatory component of method validation under ICH guidelines, are designed to produce potential degradation products under stress conditions like acid, base, oxidation, and photolysis.[5][8] These studies often generate novel or unexpected impurities, some of which may co-elute with known impurities or the main API peak. It is in these scenarios, and for the structural elucidation of unknown compounds, that the limitations of simple UV detection become apparent and more advanced detectors are required.[9]

Comparative Analysis of Detector Technologies

The selection of an HPLC detector is a balance of analytical requirements, cost, and complexity. The following sections dissect the capabilities of UV-Vis, DAD, and MS detectors in the specific context of Pantoprazole impurity profiling.

The Workhorse: UV-Vis Detectors

A standard UV-Vis detector measures the absorbance of light at a single, pre-selected wavelength (or a few discrete wavelengths).[10]

  • Principle of Operation: Light from a source lamp (typically deuterium for UV) is passed through a monochromator to select a specific wavelength. This monochromatic light then passes through the flow cell containing the column eluent. A photodiode measures the amount of light that passes through, and the absorbance is calculated based on the reduction in light intensity as the analyte passes the cell.

  • Causality for Use: Its application is justified by its simplicity, robustness, and cost-effectiveness, making it ideal for routine quality control (QC) environments where the identities of the impurities are known and the method is well-established.[11] The methods outlined in pharmacopoeias for Pantoprazole assay and related substances are often designed around the capabilities of these detectors.[12][13]

  • Limitations: The primary drawback is its inability to provide spectral information. If two compounds co-elute, a single-wavelength UV detector will register them as a single peak, leading to inaccurate quantification. It also cannot aid in the identification of an unknown impurity.

The Gatekeeper of Purity: Photodiode Array (DAD/PDA) Detectors

A Diode Array Detector is a more advanced form of UV-Vis detector that captures absorbance across a wide spectrum of wavelengths simultaneously.[10]

  • Principle of Operation: Unlike a standard UV-Vis detector, "white" light is passed through the flow cell. The emergent light is then dispersed by a diffraction grating onto an array of photodiodes. Each diode measures the light intensity at a specific wavelength, generating a complete UV-Vis spectrum of the eluent at each time point.[10]

  • Causality for Use: The DAD is the gold standard for validating the specificity of a chromatographic method. Its key advantage is the ability to perform peak purity analysis . By comparing spectra across a single chromatographic peak, one can determine if the peak represents a single compound or consists of co-eluting substances. This is a critical self-validating feature of any robust impurity method.[11] This spectral data can also be stored in a library and used to tentatively identify known impurities by matching their UV spectra.[10]

  • Limitations: While powerful for confirming purity and providing tentative identification, a DAD is still limited to chromophoric compounds and cannot provide the definitive structural information or the same level of sensitivity as a mass spectrometer.[11]

The Ultimate Arbiter: Mass Spectrometry (MS) Detectors

When coupled with liquid chromatography (LC-MS), a mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z).[11] This provides molecular weight information, which is a fundamental physical property of a compound.

  • Principle of Operation: As compounds elute from the HPLC column, they enter an ionization source (e.g., Electrospray Ionization, ESI) where they are charged. These ions are then guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight) which separates them based on their m/z ratio before they strike a detector.[14] For Pantoprazole analysis, ESI in positive ion mode is commonly used.[15]

  • Causality for Use: MS is indispensable for definitively identifying unknown impurities and confirming the structures of known ones.[14] This is particularly crucial during forced degradation studies and process development.[9] Furthermore, techniques like tandem mass spectrometry (MS/MS) can fragment ions to provide structural information for elucidation.[16] For quantitative analysis, MS, especially in Multiple Reaction Monitoring (MRM) mode, offers unparalleled sensitivity and selectivity, allowing for the detection and quantification of impurities at levels far below the limits of UV or DAD detectors.[14][17]

  • Limitations: The primary barriers to universal adoption are the higher cost of instrumentation, greater operational complexity, and potential for matrix effects (ion suppression or enhancement) that require careful method development to mitigate.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for each detector based on published methods for Pantoprazole impurity analysis. These values serve as a general guide, as actual limits will depend on the specific instrumentation and chromatographic conditions.

Parameter UV-Vis Detector Diode Array Detector (DAD) Mass Spectrometer (MS/MS)
Primary Function Routine QuantificationPeak Purity & QuantificationIdentification & Ultra-Trace Quantification
Limit of Detection (LOD) ~0.04 - 0.25 µg/mL[3][17]~0.04 - 0.25 µg/mL[3][17]~0.2 - 5 ng/mL[15][17]
Limit of Quantification (LOQ) ~0.13 - 1.48 µg/mL[3][18]~0.13 - 1.48 µg/mL[3][18]~0.6 - 15 ng/mL (estimated from LOD)
Selectivity Moderate (Time-based)High (Time & Spectral)Very High (Time & Mass-based)
Impurity Identification Not PossibleTentative (Spectral Match)Definitive (Molecular Weight & Fragmentation)
Peak Purity Analysis Not PossibleYesYes (via mass analysis)
Relative Cost LowMediumHigh
Ease of Use HighMediumLow to Medium

Experimental Design: A Self-Validating Protocol

To objectively compare these detectors, a comprehensive experiment should be designed. The following protocol outlines a robust, self-validating workflow.

Mandatory Visualization: Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Separation cluster_detect Detection cluster_analysis Data Analysis & Comparison prep_api Pantoprazole API Solution (0.5 mg/mL) hplc HPLC System Column: C18, 150 x 4.6 mm, 5 µm Mobile Phase: Gradient Elution (Phosphate Buffer + Acetonitrile) Flow Rate: 1.0 mL/min prep_api->hplc prep_imp Impurity Stock Solutions (e.g., Sulfone, Sulfide) prep_imp->hplc prep_deg Forced Degradation Samples (Acid, Base, Oxidative, Photolytic) prep_deg->hplc prep_sst System Suitability Solution (API + Key Impurities) prep_sst->hplc splitter Flow Splitter (if needed) hplc->splitter uv UV-Vis Detector (λ = 290 nm) splitter->uv dad DAD/PDA Detector (λ = 190-400 nm) splitter->dad ms Mass Spectrometer (ESI+, Full Scan & MRM) splitter->ms uv_data Single Wavelength Chromatogram uv->uv_data dad_data 3D Data Field (Abs vs Time vs λ) dad->dad_data ms_data Total Ion Chromatogram (TIC) & Mass Spectra ms->ms_data compare Performance Evaluation - Sensitivity (LOD/LOQ) - Selectivity & Peak Purity - Impurity Identification uv_data->compare dad_data->compare ms_data->compare

Caption: High-level experimental workflow for comparing UV, DAD, and MS detectors.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Diluent: Prepare a mixture of acetonitrile and a suitable buffer (e.g., 0.01 M phosphate buffer, pH 7.0) in a 50:50 ratio.[3]

    • Standard Solutions: Accurately weigh and dissolve Pantoprazole sodium and certified reference standards of known impurities (e.g., Pantoprazole sulfone, Pantoprazole sulfide) in the diluent to prepare individual stock solutions.

    • System Suitability Solution (SSS): Prepare a solution containing Pantoprazole (~0.5 mg/mL) spiked with key impurities at a relevant concentration (e.g., 0.1% level) to verify resolution and sensitivity.[1]

    • Sample Solution: Prepare the Pantoprazole bulk drug sample at the same concentration as the API in the SSS.

    • Forced Degradation: Subject the API to stress conditions as per ICH Q1A(R2) guidelines.[5][8]

      • Acid Hydrolysis: 0.1 M HCl at 60°C.

      • Base Hydrolysis: 0.1 M NaOH at 60°C.

      • Oxidative Degradation: 3% H₂O₂ at room temperature.

      • Neutralize samples before dilution and injection.

  • Chromatographic Conditions (Typical): [1][3]

    • HPLC System: A system equipped with a gradient pump, autosampler, and column oven.

    • Column: Hypersil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.01 M Phosphate Buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to resolve all impurities from the main peak (e.g., start with 30% B, ramp to 70% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detector Settings:

    • UV-Vis: Monitor at 290 nm.

    • DAD/PDA: Acquire data from 190-400 nm. Set 290 nm as the primary monitoring wavelength.

    • MS: Use an ESI source in positive ion mode. Perform a full scan (e.g., m/z 100-1000) for identification. For quantification, develop an MRM method for Pantoprazole (e.g., m/z 384.1 → 200.0) and its known impurities.[17]

  • Data Analysis and Comparison:

    • Specificity: Inject blank, placebo, and sample solutions. Confirm no interference at the retention times of Pantoprazole and its impurities. For DAD, perform peak purity analysis on all peaks in the stressed samples.

    • Sensitivity (LOD/LOQ): Prepare a series of dilutions of the impurity standards and determine the signal-to-noise ratio for each detector. Calculate LOD (S/N ≈ 3) and LOQ (S/N ≈ 10).

    • Linearity: Analyze a series of at least five concentrations for each impurity and plot peak area versus concentration. Determine the correlation coefficient (r²).

    • Impurity Identification: Use the full scan MS data from the analysis of stressed samples to propose molecular weights for unknown degradation products.

Decision Logic: Selecting the Right Tool for the Job

Mandatory Visualization: Detector Selection Logic

G start What is the Analytical Goal? q1 Is this for routine QC of a validated method with known impurities? start->q1 q2 Is method development, validation, or peak purity confirmation required? q1->q2 No ans_uv Use UV-Vis Detector q1->ans_uv Yes q3 Are you identifying unknown impurities (e.g., from forced degradation) or need ultra-low quantification? q2->q3 No ans_dad Use DAD/PDA Detector q2->ans_dad Yes q3->ans_uv No, basic quantification only ans_ms Use Mass Spectrometer (LC-MS) q3->ans_ms Yes

Caption: Decision tree for selecting the appropriate detector for Pantoprazole analysis.

  • For Routine QC: If the method is established and you are quantifying a known set of impurities against a specification, a UV-Vis detector provides a reliable, cost-effective, and easy-to-use solution.[17]

  • For Method Development & Validation: When developing a new method or validating an existing one, a DAD detector is essential. It provides the critical peak purity data needed to demonstrate the method's specificity, a core requirement of ICH guidelines.[19]

  • For R&D and Problem Solving: For identifying unknown peaks, characterizing degradation pathways, or quantifying genotoxic impurities at trace levels, Mass Spectrometry is the only viable option. It provides the molecular weight and structural data that UV-based detectors cannot.[14][20]

Conclusion

In the comparative analysis of detectors for Pantoprazole impurities, there is no single "best" detector, only the most appropriate tool for the task at hand. While a UV-Vis detector is sufficient for routine batch release testing, its limitations necessitate the use of more sophisticated technology for method development and in-depth investigation. The DAD serves as the gatekeeper of method specificity, ensuring the integrity of quantitative data by verifying peak purity. Finally, Mass Spectrometry stands as the ultimate arbiter, providing the unequivocal identification and exceptional sensitivity required to ensure the comprehensive characterization of all potential impurities. A modern analytical laboratory engaged in drug development and quality control should leverage all three technologies, applying them logically based on the analytical challenge to ensure the safety, quality, and efficacy of the final drug product.

References

  • BenchChem. (n.d.). A Comparative Guide to Detectors for the Analysis of Pantoprazole N-oxide.
  • Barić, M., et al. (n.d.). High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals. PubMed.
  • Gupta, A., et al. (2011). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. SciELO.
  • Scribd. (n.d.). HPLC Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. JOCPR.
  • CNKI. (n.d.). Determination of Pantoprazole Sodium and Its Three Impurities by HPLC-DAD-MS.
  • PubMed. (2025). Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin.
  • Sigma-Aldrich. (n.d.). Pantoprazole European Pharmacopoeia (EP) Reference Standard.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Pantoprazole Impurity Profiling.
  • ResearchGate. (2010). High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals.
  • SciELO. (2011). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations.
  • Phenomenex. (n.d.). Modernization of USP and Ph. Eur. Method – Pantoprazole Sodium Sesquihydrate Organic Impurities.
  • Oxford Academic. (2025). Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. Journal of Chromatographic Science.
  • Merck Millipore. (n.d.). HPLC Application Note: USP method - Pantoprazole Sodium using Purospher STAR columns.
  • Ovid. (n.d.). Structural identification and characterization of potential impurities of pantoprazole sodium.
  • Scribd. (n.d.). Pantoprazole Sodium Sesquihydrate EP 9.6.
  • Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium.
  • USP. (n.d.). Pantoprazole Sodium. uspbpep.com.
  • SynThink Research Chemicals. (n.d.). Pantoprazole EP Impurities & USP Related Compounds.
  • Phenomenex. (2025). Types of HPLC Detectors.
  • ResearchGate. (n.d.). PHARMACEUTICAL IMPURITY ANALYSIS SOLUTIONS.
  • Hitachi High-Tech Corporation. (n.d.). Principle and Feature of Various Detection Methods (1).

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Safety Operating Guide

Navigating the Disposal of Pantoprazole Sulfide N-Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous management of chemical impurities is as critical as the synthesis of the active pharmaceutical ingredient itself. Pantoprazole Sulfide N-Oxide, an impurity of Pantoprazole, requires careful handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of Pantoprazole Sulfide N-Oxide, grounded in scientific principles and established safety protocols.

Hazard Identification and Risk Assessment

Key Hazard Considerations:

  • Toxicity: The toxicological properties of Pantoprazole Sulfide N-Oxide have not been extensively documented. However, as a pharmaceutical impurity, it should be handled as a potentially bioactive and hazardous substance. The SDS for Pantoprazole Sulfide indicates it may be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Environmental Impact: Pharmaceutical compounds, if disposed of improperly, can have ecotoxicological effects.[4][5] Therefore, preventing the release of Pantoprazole Sulfide N-Oxide into the environment is a primary concern. The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of pharmaceutical waste, with a ban on sewering hazardous waste pharmaceuticals.[6]

  • Reactivity: While specific reactivity data for the N-oxide is unavailable, related compounds like Pantoprazole Sulfide are incompatible with strong oxidizing agents.[3] Hazardous decomposition products may include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[7][8]

Table 1: Chemical and Safety Data for Pantoprazole Analogs

PropertyPantoprazole Sulfide N-OxidePantoprazole Sulfide
CAS Number 953787-60-5[1][9]102625-64-9[2][10]
Molecular Formula C16H15F2N3O5S[9]C16H15F2N3O3S[10]
Known Hazards Data not available. Handle as a potentially hazardous substance.Harmful if swallowed, in contact with skin, or if inhaled.[3]
Incompatible Materials Assume incompatibility with strong oxidizing agents.Strong oxidizing agents.[3]
Hazardous Decomposition Assume formation of CO, CO2, NOx, SOx, HF.Carbon oxides, nitrogen oxides, sulfur oxides, hydrogen fluoride.[8]

Personal Protective Equipment (PPE) and Safe Handling

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling Pantoprazole Sulfide N-Oxide.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: An appropriate lab coat and impervious gloves (e.g., nitrile) should be worn. For larger quantities or potential for splashing, consider additional protective clothing.[2]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[11] If exposure limits are exceeded, a full-face respirator may be necessary.[2]

  • Hygiene: Wash hands thoroughly after handling.[7]

Step-by-Step Disposal Protocol

The disposal of Pantoprazole Sulfide N-Oxide must comply with federal, state, and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[12][13]

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Determination: All materials contaminated with Pantoprazole Sulfide N-Oxide, including unused compound, solutions, contaminated vials, pipette tips, and gloves, must be considered hazardous pharmaceutical waste.[4][11][14]

  • Segregation: Segregate Pantoprazole Sulfide N-Oxide waste from other laboratory waste streams to prevent accidental chemical reactions.[11][15] Use designated, clearly labeled hazardous waste containers.[5]

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid for collecting all Pantoprazole Sulfide N-Oxide waste.[16]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Pantoprazole Sulfide N-Oxide". Affix any additional hazard labels as required by your institution's Environmental Health and Safety (EHS) department.[16]

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[16]

  • Regulatory Timeframes: Be aware of the accumulation time limits for hazardous waste, which are typically 90 days for large quantity generators.[15]

Step 4: Final Disposal

  • Licensed Contractor: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[16]

  • Incineration: The recommended disposal method for pharmaceutical waste is typically high-temperature incineration by a licensed chemical destruction plant.[2][5]

  • Prohibited Disposal: Never dispose of Pantoprazole Sulfide N-Oxide down the drain or in the regular trash.[2][16] The EPA has banned the sewering of hazardous waste pharmaceuticals.[5][6]

Emergency Procedures

Spill Response:

  • Minor Spills: For small spills, evacuate the immediate area. If it is safe to do so, confine the spill using absorbent material from a spill kit.[17] Wear appropriate PPE, collect the absorbed material, and place it in the designated hazardous waste container. Clean the spill area thoroughly.[18]

  • Major Spills: For large spills, evacuate the area and alert your institution's EHS or emergency response team immediately.[17][19]

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[18]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[17]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[18]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Pantoprazole Sulfide N-Oxide.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal cluster_3 Non-Contaminated Waste Start Generation of Pantoprazole Sulfide N-Oxide Waste IsHazardous Is the waste contaminated with Pantoprazole Sulfide N-Oxide? Start->IsHazardous Segregate Segregate as Hazardous Pharmaceutical Waste IsHazardous->Segregate Yes NonHazardous Dispose of as non-hazardous laboratory waste per institutional guidelines IsHazardous->NonHazardous No Container Use a labeled, sealed, compatible container Segregate->Container Store Store in designated hazardous waste area Container->Store ContactEHS Contact EHS or licensed waste contractor for pickup Store->ContactEHS Incinerate Final Disposal via Incineration ContactEHS->Incinerate

Caption: Decision workflow for the disposal of Pantoprazole Sulfide N-Oxide.

Conclusion

The responsible disposal of pharmaceutical impurities like Pantoprazole Sulfide N-Oxide is a cornerstone of safe and ethical scientific research. By adhering to the principles of hazard identification, proper PPE usage, and regulated disposal protocols, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and the most current regulatory standards to ensure full compliance.

References

  • Rx Destroyer. Proper Disposal in Pharmaceutical Research is Extremely Important. [Link]

  • Spectrum Pharmacy Products. SAFETY DATA SHEET - Pantoprazole Sodium. [Link]

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  • VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them. [Link]

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Personal protective equipment for handling Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Handling Pantoprazole Sulfide N-Oxide

Navigating the Nuances of Pharmaceutical Impurity Safety: A Procedural Blueprint

As researchers and drug development professionals, our work with active pharmaceutical ingredients (APIs) and their related impurities demands the highest standards of safety and precision. Pantoprazole Sulfide N-Oxide, an impurity associated with the proton pump inhibitor Pantoprazole, is a compound for which comprehensive toxicological data may not be readily available. This guide, therefore, adopts the precautionary principle: treating the compound with a level of caution appropriate for a potentially hazardous substance. This document provides a robust framework for the safe handling, use, and disposal of Pantoprazole Sulfide N-Oxide, ensuring both personal safety and the integrity of your research.

Hazard Identification: Understanding the Risk Profile

While a specific, comprehensive Safety Data Sheet (SDS) for Pantoprazole Sulfide N-Oxide is not widely available, we can infer its potential hazards from data on the parent compound, Pantoprazole, and related sulfides. The SDS for Pantoprazole Sulfide indicates it is harmful if swallowed, inhaled, or comes into contact with the skin[1]. Similarly, Pantoprazole Sodium may cause skin and eye irritation and has been associated with systemic effects such as dizziness and drowsiness upon ingestion[2]. Some data suggests it may also cause an allergic skin reaction[3].

Given these factors, we must assume Pantoprazole Sulfide N-Oxide presents the following potential hazards:

  • Acute toxicity upon ingestion, inhalation, or skin contact.

  • Skin and eye irritation.

  • Potential for allergic skin reaction.

It is a standard prudent practice in the laboratory to treat all new or substances of unknown toxicity as potentially toxic[4].

Table 1: Summary of Potential Hazards

Hazard Category Potential Effects Primary Routes of Exposure
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin[1]. Ingestion, Inhalation, Dermal
Irritation May cause irritation to skin and eyes[2]. Dermal, Ocular

| Sensitization | May cause an allergic skin reaction[3]. | Dermal |

Engineering Controls: Your Primary Shield

Personal protective equipment is the last line of defense. The primary method for controlling exposure to hazardous chemical dusts and aerosols is through engineering controls.

  • Chemical Fume Hood: All procedures involving the handling of solid Pantoprazole Sulfide N-Oxide or the preparation of its solutions must be conducted in a properly functioning chemical fume hood. Fume hoods and other open-face containment devices are acceptable when face velocities of at least 1 m/s (200 feet/minute) are achieved[5]. This physical barrier and ventilation system is critical for preventing the inhalation of fine particles.

  • Ventilated Enclosures: For procedures like weighing, a ventilated balance enclosure or powder containment hood provides localized exhaust to capture particles at the source, offering an enhanced level of protection.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of appropriate PPE is contingent on the specific task and the quantities of material being handled. The following recommendations provide a baseline for safe operation.

  • Hand Protection: Double-gloving is mandatory. The outer glove provides the primary barrier, while the inner glove protects against contamination during the removal of the outer glove.

    • Inner Glove: Powder-free nitrile exam glove.

    • Outer Glove: A second pair of powder-free nitrile gloves.

    • Causality: Double-gloving significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove. Gloves should be changed every 30 minutes or immediately if contamination is suspected or visible damage occurs[6].

  • Body Protection: The goal is to prevent skin contact.

    • For low-volume solution handling (<500 grams): A buttoned lab coat is suitable[5].

    • For weighing or handling solid material: A disposable, low-permeability coverall with elastic cuffs is required[5]. Protective clothing for pharmaceutical manufacturing should be made of a low-linting, synthetic material[7]. The back-closing design of many specialized gowns prevents accidental contact with the front of the garment, which is most prone to contamination[6].

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.

    • Required for Handling Solids or Splash Risks: Tightly fitting chemical splash goggles should be worn[8]. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

  • Respiratory Protection: Engineering controls are the primary means of respiratory protection. However, in situations where dust cannot be adequately controlled, such as during a large spill or when cleaning equipment, respiratory protection is necessary.

    • Recommended: A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates. For higher-risk scenarios, a powered air-purifying respirator (PAPR) may be necessary[5].

Table 2: PPE Selection Matrix by Task

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Preparing Solutions from Solid Double Nitrile Gloves Disposable Coverall Chemical Goggles & Face Shield N95 Respirator (if outside fume hood)
Handling Dilute Solutions Double Nitrile Gloves Lab Coat Safety Glasses with Side Shields Not typically required
Weighing Solid Compound Double Nitrile Gloves Disposable Coverall Chemical Goggles & Face Shield N95 Respirator (if outside fume hood)

| Cleaning a Spill | Double Nitrile Gloves | Disposable Coverall | Chemical Goggles & Face Shield | N95 Respirator or higher |

Procedural Guide: A Step-by-Step Operational Plan

This section outlines the complete workflow for safely handling Pantoprazole Sulfide N-Oxide, from preparation to waste disposal.

Step 1: Pre-Operation Safety Check
  • Ensure the chemical fume hood is on and the sash is at the appropriate height.

  • Verify the location of the nearest safety shower and eyewash station.

  • Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) and place them within the fume hood to minimize reaching in and out.

  • Prepare a designated waste container within the fume hood for contaminated disposables.

Step 2: Donning PPE (Aseptic Technique)
  • Put on the inner pair of nitrile gloves.

  • Don the disposable coverall or lab coat.

  • Put on the outer pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat or coverall.

  • Don eye and face protection.

  • If required, perform a fit-check for your respirator.

Step 3: Handling the Compound
  • Perform all manipulations at least 6 inches inside the fume hood.

  • When weighing, use a micro-spatula and handle the powder gently to avoid creating airborne dust.

  • When adding solvent, pour it slowly down the side of the container to avoid splashing.

  • Once the compound is in solution, cap the container securely.

Step 4: Doffing PPE (Avoiding Contamination)
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.

  • Coverall/Lab Coat: Remove the coverall or lab coat by rolling it down from the shoulders, turning it inside out as you go. Dispose of it.

  • Eye/Face Protection: Remove goggles or face shield by handling the strap or earpieces.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water[4].

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep_area 1. Prepare Workspace (Fume Hood On, Safety Equipment Check) don_ppe 2. Don PPE (Inner Gloves -> Gown -> Outer Gloves -> Goggles) prep_area->don_ppe handle_compound 3. Handle Compound (Weighing, Dissolving) don_ppe->handle_compound waste_disposal_temp 4. Secure Waste (Place contaminated items in designated waste bag) handle_compound->waste_disposal_temp doff_ppe 5. Doff PPE (Contamination Avoidance) (Outer Gloves -> Gown -> Goggles -> Inner Gloves) waste_disposal_temp->doff_ppe wash_hands 6. Wash Hands Thoroughly doff_ppe->wash_hands

Diagram 1: Step-by-step workflow for handling Pantoprazole Sulfide N-Oxide.

Spill and Disposal Protocols

  • Spill Response:

    • Small Spill (in fume hood): Absorb the spill with a chemical absorbent pad. Gently wipe the area, working from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Large Spill (outside fume hood): Evacuate the immediate area. Alert your supervisor and the institutional Environmental Health & Safety (EHS) office immediately. Prevent others from entering the area.

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[2][9].

    • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2].

  • Waste Disposal:

    • All contaminated solid waste (gloves, coveralls, weigh paper, absorbent pads) must be collected in a clearly labeled hazardous waste container.

    • Unused compound and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain[2].

    • Follow all institutional, local, and federal regulations for hazardous waste disposal. If you are unsure, consult your EHS office. For non-controlled substances in a household setting, the FDA provides guidance, but this is not applicable to a laboratory setting where waste streams are strictly regulated[10].

References

  • Spectrum Pharmacy Products. (2019, August 9). SAFETY DATA SHEET: Pantoprazole Sodium, USP. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • 3M. Pharmaceutical Manufacturing PPE | Worker Health & Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.